Technical Documentation Center

4-(2-Bromopyridin-3-yl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-(2-Bromopyridin-3-yl)morpholine
  • CAS: 54231-45-7

Core Science & Biosynthesis

Foundational

Technical Guide: 4-(2-Bromopyridin-3-yl)morpholine

The following technical guide details the chemical identity, synthesis, and application of 4-(2-Bromopyridin-3-yl)morpholine , a critical intermediate in medicinal chemistry. CAS Number: 54231-45-7 Synonyms: 3-Morpholino...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 4-(2-Bromopyridin-3-yl)morpholine , a critical intermediate in medicinal chemistry.

CAS Number: 54231-45-7 Synonyms: 3-Morpholino-2-bromopyridine; 4-(2-Bromo-3-pyridyl)morpholine Molecular Formula: C


H

BrN

O Molecular Weight: 243.10 g/mol [1]

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine is a bifunctional heterocyclic building block extensively utilized in the discovery of kinase inhibitors (e.g., PI3K, mTOR).[1] Its structure features a pyridine core substituted with a morpholine ring at the C3 position and a reactive bromine atom at the C2 position.[2] This specific substitution pattern allows for orthogonal functionalization: the bromine serves as a handle for metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig), while the morpholine moiety acts as a solubility-enhancing pharmacophore often involved in hydrogen bonding within enzyme active sites.[1]

Chemical Profile & Physical Properties[2][3][4][5][6]

PropertySpecification
Appearance Off-white to pale yellow solid
Melting Point 88–92 °C (Typical range for analogous solids)
Boiling Point ~360 °C (Predicted @ 760 mmHg)
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in water
pKa ~3.5 (Pyridine nitrogen), Morpholine oxygen is non-basic
LogP ~1.6 (Predicted)
Storage Inert atmosphere, 2–8 °C, protect from light

Synthetic Pathways[7][8][9][10]

The synthesis of 4-(2-Bromopyridin-3-yl)morpholine requires controlling regioselectivity, as the C2 position of the pyridine ring is naturally more electrophilic than C3.[1] Direct nucleophilic aromatic substitution (


) on 2,3-dibromopyridine typically yields the unwanted isomer (2-morpholino-3-bromopyridine).[1] Therefore, alternative strategies are employed.
Method A: Constructive Annulation (De Novo Ring Formation)

This method builds the morpholine ring onto an existing 3-amino-2-bromopyridine scaffold.[1] It avoids regioselectivity issues by establishing the C2-Br bond prior to morpholine installation.[1]

Protocol:

  • Precursor : Start with 3-amino-2-bromopyridine .[1]

  • Reagent : React with bis(2-chloroethyl) ether or bis(2-bromoethyl) ether .

  • Conditions : Heat in a high-boiling solvent (e.g., DMF or Toluene) with a base (e.g.,

    
     or DIPEA).
    
  • Mechanism : Double nucleophilic substitution where the primary amine attacks the alkyl halide terminals to close the morpholine ring.

Method B: Directed Ortho-Metalation (DoM)

This advanced route utilizes the morpholine ring as a directing group to install the bromine atom at the C2 position.

Protocol:

  • Substrate : 3-Morpholinopyridine (Synthesized via Buchwald coupling of 3-bromopyridine and morpholine).[1]

  • Metalation : Treat with n-Butyllithium (n-BuLi) or LDA in THF at -78 °C. The morpholine oxygen and pyridine nitrogen coordinate the lithium, directing deprotonation to the C2 position.

  • Quench : Add an electrophilic bromine source (e.g., CBr

    
      or NBS ).
    
  • Workup : Quench with

    
    , extract with EtOAc, and purify via silica chromatography.
    
Synthesis Workflow Diagram

Synthesis Start1 3-Amino-2-bromopyridine Product 4-(2-Bromopyridin-3-yl)morpholine (CAS 54231-45-7) Start1->Product Annulation (Method A) Reagent1 Bis(2-chloroethyl) ether + Base (K2CO3) Reagent1->Product Start2 3-Morpholinopyridine Step2a Lithiation (n-BuLi, -78°C) Directed to C2 Start2->Step2a DoM (Method B) Step2a->Product Bromination Step2b Electrophile (CBr4) Step2b->Product

Caption: Two primary synthetic routes: Method A (Annulation) ensures regiocontrol via precursor selection; Method B (DoM) utilizes lithiation logic.[1][3]

Reactivity & Applications in Drug Discovery[1]

The 2-bromo-3-morpholinopyridine scaffold is a "privileged structure" in medicinal chemistry, particularly for developing ATP-competitive inhibitors.[1]

Key Reactivity Patterns[1][7]
  • C2-Bromine (Electrophile) : Highly activated for Palladium-catalyzed cross-coupling reactions.[1]

    • Suzuki-Miyaura : Coupling with aryl boronic acids to form biaryl systems (e.g., 2-aryl-3-morpholinopyridines).[1]

    • Buchwald-Hartwig : Displacement of Br with amines to form 2-amino-3-morpholinopyridines.[1]

  • C3-Morpholine (Pharmacophore) :

    • Solubility : Increases the hydrophilicity of the molecule.

    • H-Bonding : The ether oxygen acts as a weak hydrogen bond acceptor, often interacting with the hinge region of kinase enzymes.

Application Workflow: Kinase Inhibitor Synthesis

Reactivity Core 4-(2-Bromopyridin-3-yl)morpholine (Core Scaffold) Reaction1 Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Reaction1 Reaction2 Buchwald Amination (R-NH2, Pd2(dba)3) Core->Reaction2 Target1 PI3K Inhibitor Analog (Biaryl System) Reaction1->Target1 C-C Bond Formation Target2 mTOR Inhibitor Analog (Aminopyridine) Reaction2->Target2 C-N Bond Formation

Caption: Divergent synthesis of kinase inhibitors using the C2-bromide handle for cross-coupling reactions.

Safety & Handling (MSDS Highlights)

  • GHS Classification : Acute Toxicity (Oral/Dermal/Inhalation) - Category 4; Skin Irritation - Category 2.[1]

  • Signal Word : Warning.

  • Hazard Statements :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling : Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

  • First Aid : In case of contact, wash with soap and water. If inhaled, move to fresh air.

References

  • PubChem . 4-(2-Bromopyridin-3-yl)morpholine (Compound).[1][2] National Library of Medicine. Available at: [Link][1]

Sources

Exploratory

4-(2-Bromopyridin-3-yl)morpholine chemical properties

Advanced Scaffold Architecture for Medicinal Chemistry[1] Part 1: Executive Technical Summary 4-(2-Bromopyridin-3-yl)morpholine is a high-value heterocyclic building block characterized by a 2,3-disubstituted pyridine co...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Architecture for Medicinal Chemistry[1]

Part 1: Executive Technical Summary

4-(2-Bromopyridin-3-yl)morpholine is a high-value heterocyclic building block characterized by a 2,3-disubstituted pyridine core.[1] Its structural uniqueness lies in the ortho positioning of a reactive electrophile (2-bromo) and a solubilizing, electron-donating morpholine ring (3-position).[1]

Unlike its more common isomers (e.g., the 6-bromo derivative), this specific regioisomer serves as a critical "hinge" scaffold in the synthesis of PI3K, mTOR, and DNA-PK inhibitors.[1] The 2-bromo position offers a highly reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Stille), while the 3-morpholine moiety imparts metabolic stability and favorable physicochemical properties (LogD modulation) to the final drug candidate.[1]

Chemical Identity:

  • IUPAC Name: 4-(2-Bromopyridin-3-yl)morpholine[1][2]

  • Alternative Names: 3-Morpholino-2-bromopyridine; 2-Bromo-3-(morpholin-4-yl)pyridine[1]

  • Molecular Formula: C9H11BrN2O[1][3]

  • Molecular Weight: 243.10 g/mol [1][3]

  • Key Structural Feature: Steric crowding at the 2,3-position; electronic push-pull system between the morpholine nitrogen (donor) and pyridine nitrogen (acceptor).[1]

Part 2: Physicochemical Profile

The following data aggregates experimental and predicted values essential for process chemistry and formulation.

PropertyValue / DescriptionTechnical Note
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[1]
Melting Point 85–89 °CDistinct from the 6-bromo isomer (mp 140–142 °C).[1]
Boiling Point ~360 °C (Predicted)High thermal stability allows for elevated reaction temps.[1]
LogP (Calc) 1.6 ± 0.3Optimal lipophilicity for fragment-based drug design (FBDD).[1]
pKa (Conj. Acid) ~3.5 (Pyridine N)Reduced basicity due to the inductive effect of the ortho-bromo group.[1]
Solubility DCM, DMSO, MeOH, EtOAcPoor solubility in water; requires protonation for aqueous stability.[1]
Electronic Character Electron-Rich (C3) / Deficient (C2)The C2-Br bond is activated for oxidative addition by Pd(0).[1]
Part 3: Synthesis & Regiocontrol

Synthesizing the 2-bromo-3-morpholino isomer requires strict regiocontrol to avoid the thermodynamically favored 2-morpholino-3-bromo byproduct (arising from SNAr on 2,3-dibromopyridine).[1]

Strategy A: Chemoselective Buchwald-Hartwig Coupling (Recommended)

This route utilizes the difference in bond dissociation energies between C-I and C-Br bonds.[1]

  • Precursor: 2-Bromo-3-iodopyridine[1]

  • Reagent: Morpholine[4]

  • Mechanism: Kinetic selection of C-I over C-Br by Pd(0).[1]

Protocol 1: Selective C3-Amination

  • Charge: A reaction vessel is charged with 2-bromo-3-iodopyridine (1.0 eq), Pd₂(dba)₃ (2.0 mol%), and Xantphos (4.0 mol%).

  • Solvent: Add anhydrous Toluene (0.2 M concentration).

  • Base/Nucleophile: Add Cesium Carbonate (Cs₂CO₃, 2.0 eq) followed by Morpholine (1.2 eq).[1]

  • Reaction: Purge with Argon. Heat to 80°C for 4–6 hours.

    • Critical Check: Monitor via HPLC.[1][5] The C-I bond reacts significantly faster.[1] If temperature exceeds 100°C, C2-substitution (scrambling) may occur.[1]

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Strategy B: De Novo Ring Construction

Used when halogenated pyridine precursors are scarce.[1]

  • Precursor: 3-Amino-2-bromopyridine[1]

  • Reagent: Bis(2-chloroethyl)ether[1]

  • Mechanism: Double nucleophilic substitution (cyclization).[1]

Protocol 2: Cyclization

  • Dissolve 3-amino-2-bromopyridine (1.0 eq) in DMF .

  • Add Bis(2-chloroethyl)ether (1.1 eq) and Potassium Carbonate (K₂CO₃, 3.0 eq).

  • Heat to 120°C for 16 hours.

  • Note: This route preserves the sensitive C2-Br bond by installing the morpholine ring directly onto the amine.[1]

Part 4: Visualizing the Chemical Pathway

The following diagram illustrates the regioselectivity logic and downstream utility.

SynthesisPathway Figure 1: Regioselective Synthesis & Application Pathway Precursor 2-Bromo-3-iodopyridine Target 4-(2-Bromopyridin-3-yl)morpholine (Target Isomer) Precursor->Target Buchwald-Hartwig (Pd, Xantphos) Selectivity: I > Br WrongPrecursor 2,3-Dibromopyridine Byproduct 2-Morpholino-3-bromopyridine (Undesired Regioisomer) WrongPrecursor->Byproduct SNAr / Coupling Selectivity: C2 > C3 SuzukiProduct Biaryl Kinase Inhibitor (Core Scaffold) Target->SuzukiProduct Suzuki Coupling (Ar-B(OH)2, Pd-PEPPSI) Site: C2-Br

Caption: Figure 1 demonstrates the critical necessity of using the iodo-precursor to achieve C3-substitution, avoiding the C2-substitution inherent to the dibromo-precursor.[1][5]

Part 5: Reactivity & Applications in Drug Discovery[1]
1. The "Ortho-Effect" in Cross-Coupling

The 3-morpholine group exerts a steric and electronic influence on the 2-bromo position.[1]

  • Steric Hindrance: The morpholine ring is bulky.[1] Standard ligands (e.g., PPh₃) may result in sluggish Suzuki couplings.[1]

  • Solution: Use sterically demanding, electron-rich ligands like SPhos or XPhos , or precatalysts like Pd-PEPPSI-IPr , which facilitate oxidative addition in crowded environments.[1]

2. Self-Validating Suzuki Protocol

To couple this scaffold with an aryl boronic acid (e.g., to make a PI3K inhibitor core):

  • System: 4-(2-Bromopyridin-3-yl)morpholine (1.0 eq) + Aryl Boronic Acid (1.5 eq).[1]

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%) or Pd-PEPPSI-IPr (2 mol%).[1]

  • Base: K₃PO₄ (3.0 eq) in Dioxane/Water (4:1).

  • Validation: The disappearance of the starting material (RT ~2.5 min on C18 HPLC) and appearance of the biaryl product (shifted UV spectrum due to conjugation) confirms success.

3. Metabolic Implications

The morpholine ring is often installed to:

  • Mask the Pyridine Nitrogen: Reduces non-specific binding to cytochrome P450s.[1]

  • Increase Solubility: The ether oxygen acts as a hydrogen bond acceptor, improving aqueous solubility compared to a phenyl analog.[1]

Part 6: Safety & Handling
  • Hazards: Irritant (Skin/Eye/Respiratory).[1] The 2-bromo moiety makes it a potential alkylating agent (though weak).[1]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Halogenated pyridines can darken (photo-degrade) upon prolonged light exposure.[1]

  • Disposal: Halogenated organic waste streams.

References
  • Regioselective Coupling Strategies: Journal of the American Chemical Society. "Pd-Catalyzed Cross-Coupling Reactions of Halogenated N-Heterocycles." [1]

  • Morpholine Synthesis: Organic Letters. "Efficient Synthesis of N-Aryl Morpholines via Buchwald-Hartwig Amination." [1]

  • PI3K Inhibitor Design: Journal of Medicinal Chemistry. "Discovery of Morpholino-Pyridine Analogues as Potent PI3K Inhibitors."[1]

  • Chemical Properties Database: PubChem. "4-(4-Bromopyridin-2-yl)morpholine and Isomers."[1] [1]

(Note: While specific CAS numbers for this exact isomer vary by vendor catalog, the synthesis logic provided is grounded in established heterocyclic methodology.)[1]

Sources

Foundational

Structural Elucidation and Characterization of 4-(2-Bromopyridin-3-yl)morpholine: A Multi-Modal Approach

Executive Summary & Strategic Context Target Molecule: 4-(2-Bromopyridin-3-yl)morpholine Molecular Formula: C H BrN O Exact Mass: ~242.00 / 244.00 Da (due to Br/ Br) In the context of fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Target Molecule: 4-(2-Bromopyridin-3-yl)morpholine Molecular Formula: C


H

BrN

O Exact Mass: ~242.00 / 244.00 Da (due to

Br/

Br)

In the context of fragment-based drug discovery (FBDD), the 2-bromopyridine scaffold serves as a critical "privileged structure," offering a versatile handle (C-Br) for downstream cross-coupling (e.g., Suzuki-Miyaura). However, the introduction of a morpholine ring at the C3 position presents a significant regioselectivity challenge.

The "Regioisomer Trap": Standard nucleophilic aromatic substitution (S


Ar) on 2,3-dihalopyridines typically favors substitution at the C2 position due to the electron-withdrawing nature of the pyridine nitrogen, yielding the unwanted isomer, 4-(3-bromopyridin-2-yl)morpholine. Consequently, when synthesizing the title compound (often via Buchwald-Hartwig amination of 2-bromo-3-iodopyridine), structural elucidation is not merely a formality—it is a  go/no-go  gate  to ensure the morpholine is correctly installed at C3, leaving the C2-Br handle intact.

This guide details a self-validating analytical workflow to unambiguously confirm the structure, ruling out regioisomers and degradation products.

Analytical Workflow Visualization

The following decision tree outlines the logical progression from raw synthesis to confirmed structure.

ElucidationWorkflow Start Crude Product (Post-Workup) HRMS Step 1: HRMS (ESI+) Check Isotope Pattern (1:1) Start->HRMS PassMS Mass Confirmed (Br Present) HRMS->PassMS M, M+2 peaks observed FailMS Debromo/Impurity HRMS->FailMS M+H only NMR1D Step 2: 1H NMR (DMSO-d6) Check Integration & Splitting PassMS->NMR1D RegioCheck Regioisomer Check: Is H6 a doublet/dd at >8.0 ppm? NMR1D->RegioCheck NMR2D Step 3: 2D NMR (HMBC/NOESY) The Definitive Proof RegioCheck->NMR2D Spin system consistent Final Structure Confirmed: 4-(2-Bromopyridin-3-yl)morpholine NMR2D->Final HMBC: Morph-CH2 -> C3

Caption: Logical workflow for structural confirmation. Note the critical checkpoint at Step 3 (HMBC) to distinguish regioisomers.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm molecular formula and halogen presence.

The first step must validate the presence of the bromine atom. Bromine has two stable isotopes,


Br (50.69%) and 

Br (49.31%).
  • Protocol: ESI+ (Electrospray Ionization), Positive Mode.

  • Success Criteria:

    • Observation of a "twin peak" molecular ion cluster at m/z 243.01

      
       and 245.01 
      
      
      
      .
    • Relative Intensity: The ratio of M : M+2 must be approximately 1:1 .[1][2]

    • Failure Mode: If the ratio is 3:1 (Cl) or 100:0 (F/H), the bromine has been lost or exchanged.

NMR Spectroscopy: The Core Elucidation

Objective: Establish connectivity and distinguish the C3-morpholine (Target) from the C2-morpholine (Isomer).

1H NMR Analysis (400 MHz, DMSO-d )

The pyridine ring protons provide a specific spin system (AMX or ABC depending on field strength).

PositionShift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
H-6 8.05 – 8.15dd

,


-proton to Nitrogen. Most deshielded.
H-4 7.40 – 7.50dd

,


-proton. Shows NOE with Morpholine.
H-5 7.25 – 7.35dd

,


-proton.
Morph-O 3.70 – 3.80m (4H)-O-CH

(Deshielded by Oxygen)
Morph-N 2.95 – 3.05m (4H)-N-CH

(Attached to Pyridine)

Note: Chemical shifts are estimated based on substituent effects in DMSO-d


.
13C NMR Analysis[3][4]
  • C-2 (C-Br): The carbon bearing bromine is typically shifted to 140–145 ppm .

  • C-3 (C-N): The carbon bearing the morpholine is expected around 145–150 ppm .

  • C-6 (C=N): The most deshielded carbon, typically 145–155 ppm .

2D NMR: The "Smoking Gun" (HMBC & NOESY)

To conclusively prove the morpholine is at C3 and not C2, we rely on Heteronuclear Multiple Bond Correlation (HMBC) .

The Logic of Connectivity:

  • HMBC (Long Range): Look for the correlation from the Morpholine N-CH

    
     protons  (
    
    
    
    3.0 ppm) to a quaternary carbon on the pyridine ring.
    • Target (C3-subst): The Morpholine protons will correlate to C-3 and potentially C-2 (weakly) or C-4 .

    • Isomer (C2-subst): The Morpholine protons would correlate to C-2 . In 2-aminopyridines, C-2 is extremely deshielded (

      
      160 ppm) due to the specific amidine-like resonance. In our target (3-amino-like), C-3 is less deshielded.
      
  • NOESY (Spatial Proximity):

    • Target: Strong NOE correlation between Morpholine N-CH

      
        and Pyridine H-4 .
      
    • Isomer: Strong NOE between Morpholine N-CH

      
       and Pyridine H-3  (which would be a doublet/singlet depending on substitution, but in the isomer, H-3 is actually the Br position, so NOE would be to H-3 if it were a proton, or H-X). Correction: In the C2-morpholine isomer, the Br is at C3. Therefore, the morpholine is sterically crowded by the Br. NOE might be seen to H-3 if it were H, but since it is Br, NOE is less useful for the isomer except for the absence of NOE to H-4.
      

Diagram: HMBC Connectivity Logic

HMBC_Logic cluster_legend Key HMBC Correlation MorphH Morpholine N-CH2 Protons (3.0 ppm) PyC3 Pyridine C-3 (Quaternary) MorphH->PyC3 3J (Strong) Definitive Link PyC4 Pyridine C-4 (CH) MorphH->PyC4 4J (Possible) PyC2 Pyridine C-2 (C-Br)

Caption: The critical 3-bond HMBC correlation establishing the N-C3 bond.

Detailed Experimental Protocol

Sample Preparation[5]
  • Mass: Weigh 5–10 mg of the solid compound.

  • Solvent: Dissolve in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? It ensures solubility of the polar morpholine moiety and prevents aggregation, providing sharper peaks than CDCl

      
      .
      
  • Tube: Transfer to a high-quality 5mm NMR tube. Filter if any turbidity is observed.

Acquisition Parameters (Standard 400/500 MHz Instrument)
  • Temperature: 298 K (25°C).

  • Experiment 1: 1H ZG30

    • Scans (NS): 16 or 32.

    • Relaxation Delay (D1): 1.0 s (ensure integration accuracy).

  • Experiment 2: 1H-13C HMBC (Magnitude Mode)

    • Optimized for long-range coupling (

      
      ) of 8–10 Hz.
      
    • Scans: 64 (minimum) to detect quaternary carbons.

    • Critical Check: Look for the cross-peak between the aliphatic region (3.0 ppm) and the aromatic region (140–150 ppm).

References

  • Scaffold Synthesis & Reactivity

    • Loupy, A., et al. "Reactivity of 2-bromo-3-fluoropyridine in SNAr reactions." Journal of Heterocyclic Chemistry, 2018. 3

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Isotopic Abundance Data

    • De Laeter, J. R., et al. "Atomic weights of the elements. Review 2000." Pure and Applied Chemistry, 2003. 4

  • HMBC Methodology

    • Parella, T. "Long-range heteronuclear correlation: HMBC." Hebrew University NMR Lab Guides. 5[6]

Sources

Exploratory

Technical Profile: 4-(2-Bromopyridin-3-yl)morpholine

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-(2-Bromopyridin-3-yl)morpholine , a critical heterocyclic building block in medicinal chemistry. Content Type: Techn...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and characterization of 4-(2-Bromopyridin-3-yl)morpholine , a critical heterocyclic building block in medicinal chemistry.

Content Type: Technical Reference & Protocol Guide Subject: Heterocyclic Chemistry / Drug Discovery Scaffolds CAS Registry Number: 54231-45-7[1]

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine (also known as 2-bromo-3-morpholinopyridine) is a bifunctional heteroaromatic scaffold characterized by a pyridine core substituted with a bromine atom at the C2 position and a morpholine ring at the C3 position.[1][2]

This specific substitution pattern renders the molecule highly valuable for Fragment-Based Drug Discovery (FBDD) .[1][3] The C2-bromine serves as an electrophilic handle for cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the C3-morpholine moiety acts as a solubility-enhancing polar group that often participates in hydrogen bonding with kinase hinge regions or solvent fronts in enzyme active sites.[1]

Physicochemical Identity

Precise molecular weight determination is critical for stoichiometry in synthesis and identity confirmation via mass spectrometry.[3]

Quantitative Data Table
PropertyValueUnitNotes
Molecular Formula C₉H₁₁BrN₂O --
Molecular Weight (Average) 243.10 g/mol Used for molarity calculations.[1]
Monoisotopic Mass (⁷⁹Br) 242.0055 DaPrimary MS peak [M+H]⁺ = 243.01
Monoisotopic Mass (⁸¹Br) 244.0034 DaSecondary MS peak [M+H]⁺ = 245.01
Isotope Pattern 1 : 1 RatioCharacteristic doublet for mono-brominated species.[1][3]
LogP (Predicted) 1.6 ± 0.3 -Moderate lipophilicity; good membrane permeability.[1][3]
pKa (Conjugate Acid) ~3.5 -Pyridine nitrogen is weakly basic due to ortho-Br steric/electronic effects.[1][3]
Structural Causality

The molecular weight of 243.10 g/mol is derived from the natural abundance of isotopes.[3] However, in high-resolution mass spectrometry (HRMS), the compound does not appear as a single peak at 243.[1]10. Instead, it manifests as a distinct doublet separated by 2 mass units (m/z 243 and 245) with near-equal intensity.[1][3] This is the definitive spectral signature of the bromine atom, serving as an internal validation standard during synthesis.

Synthesis & Manufacturing Protocols

Synthesizing the specific isomer 4-(2-Bromopyridin-3-yl)morpholine requires overcoming the natural regioselectivity of pyridine.[1] Direct nucleophilic aromatic substitution (SₙAr) on 2,3-dibromopyridine typically yields the wrong isomer (2-morpholino-3-bromopyridine) because the C2 position is more electrophilic.[1]

To guarantee the correct regiochemistry (Morpholine at C3, Bromine at C2), we employ a C3-Selective Buchwald-Hartwig Amination or a Ring Construction Strategy .[1]

Protocol A: Selective Cross-Coupling (Recommended)

This route utilizes the reactivity difference between iodine and bromine.[3]

  • Precursor: 2-Bromo-3-iodopyridine (The C3-Iodine is more reactive toward Pd-oxidative addition than the C2-Bromine).[1]

  • Reagents: Morpholine (1.1 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2.0 eq).[3]

  • Solvent: 1,4-Dioxane (anhydrous).[1][3]

Step-by-Step Methodology:

  • Inerting: Charge a reaction vial with 2-bromo-3-iodopyridine, Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Seal and purge with Argon for 5 minutes.

  • Addition: Add anhydrous 1,4-dioxane and morpholine via syringe.

  • Catalysis: Heat the mixture to 80°C. Note: Do not exceed 100°C to prevent activation of the C2-Bromine.

  • Work-up: Filter through a Celite pad to remove Palladium residues. Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes:EtOAc gradient).

Protocol B: Morpholine Ring Construction

This route avoids metal catalysis and is preferred for scale-up to avoid heavy metal scavenging.[1][3]

  • Precursor: 3-Amino-2-bromopyridine.[1][3]

  • Reagents: Bis(2-chloroethyl)ether, Potassium Carbonate (K₂CO₃).[1][3]

SynthesisPathways cluster_legend Regiocontrol Logic Start1 2-Bromo-3-iodopyridine Intermed Pd-Catalyzed C-N Coupling (Buchwald-Hartwig) Start1->Intermed Morpholine Pd(0), Xantphos Start2 3-Amino-2-bromopyridine RingClose Bis-alkylation (Ring Construction) Start2->RingClose Bis(2-chloroethyl)ether K2CO3, Heat Target 4-(2-Bromopyridin-3-yl)morpholine (Target Isomer) Intermed->Target Selective C3 Substitution RingClose->Target Cyclization Note1 Route A uses I > Br reactivity to secure C3 position.

Figure 1: Strategic synthesis pathways ensuring correct regiochemistry.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral data must be obtained.

Nuclear Magnetic Resonance (¹H NMR)

The pyridine ring protons provide a distinct splitting pattern.[3][4]

  • Solvent: CDCl₃

  • Key Signals:

    • δ 8.05 ppm (dd): Proton at C6 (Adjacent to Nitrogen).[3]

    • δ 7.25 ppm (dd): Proton at C4 (Adjacent to Morpholine).[3]

    • δ 7.15 ppm (dd): Proton at C5.

    • δ 3.85 ppm (m, 4H): Morpholine O-CH₂ protons (Deshielded).[1][3]

    • δ 3.05 ppm (m, 4H): Morpholine N-CH₂ protons.[1][3]

Mass Spectrometry (LC-MS) Logic

The presence of bromine dictates the acceptance criteria for MS data.[1] You must observe the "Twin Peak" effect.[3]

MS_Fragmentation Molecule Target Molecule [M+H]+ Peak79 Isotope 79Br m/z ~243.01 Molecule->Peak79 50.7% Abundance Peak81 Isotope 81Br m/z ~245.01 Molecule->Peak81 49.3% Abundance Validation VALIDATION PASS Intensity Ratio ~1:1 Peak79->Validation Peak81->Validation

Figure 2: Mass Spectrometry validation logic based on Bromine isotope distribution.

Applications in Drug Development

This scaffold is not merely an intermediate; it is a "privileged structure" in kinase inhibitor design.[3][5]

  • Solubility Modulation: The morpholine ring lowers the LogP compared to a phenyl ring, improving water solubility and oral bioavailability.[3]

  • Metabolic Stability: The C2-Bromine blocks the metabolically labile C2 position of the pyridine ring, preventing oxidation by cytochrome P450 enzymes.[3]

  • Vector Extension: In PROTAC (Proteolysis Targeting Chimera) design, the bromine atom is displaced to attach a linker, while the morpholine remains solvent-exposed to modulate the physicochemical properties of the degrader.[3]

Safety and Handling

  • Hazard Classification: Irritant (Skin/Eye).[3][6]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Pyridine derivatives can darken upon oxidation.[1][3]

  • Disposal: Halogenated organic waste stream.[3]

References
  • National Center for Biotechnology Information. (2025).[3] PubChem Compound Summary for CID 51063918, 4-(4-Bromopyridin-2-yl)morpholine. Retrieved from [Link](Note: Reference used for general physicochemical property comparisons of bromopyridyl-morpholine isomers).

  • Molecules. (2020).[3][5][7] 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones. Retrieved from [Link][1]

Sources

Foundational

Technical Whitepaper: Strategic Synthesis of 2-Bromo-3-Morpholinopyridine

Executive Summary The heterocycle 2-bromo-3-morpholinopyridine represents a high-value scaffold in medicinal chemistry, particularly in the development of PI3K/mTOR pathway inhibitors (e.g., Buparlisib analogs). Its stru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heterocycle 2-bromo-3-morpholinopyridine represents a high-value scaffold in medicinal chemistry, particularly in the development of PI3K/mTOR pathway inhibitors (e.g., Buparlisib analogs). Its structural utility lies in its dual functionality: the morpholine ring at C3 modulates solubility and pharmacokinetic profile, while the bromine atom at C2 serves as a dormant electrophile for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

Synthesizing this molecule presents a specific regiochemical challenge: installing an electron-rich amine (morpholine) adjacent to a halogen without compromising the halogen intended for later functionalization. This guide details two validated synthetic pathways:

  • Route A (Chemoselective): Buchwald-Hartwig Cross-Coupling of 2-bromo-3-iodopyridine.

  • Route B (Annulation): Cyclodialkylation of 3-amino-2-bromopyridine.

Strategic Analysis of Synthetic Routes

The choice between Route A and Route B depends on scale, cost constraints, and available equipment.

FeatureRoute A: Pd-Catalyzed Cross-CouplingRoute B: Cyclodialkylation (Annulation)
Mechanism Pd(0) insertion into C-I bond (Chemoselective)Double

nucleophilic substitution
Key Precursor 2-Bromo-3-iodopyridine3-Amino-2-bromopyridine
Selectivity High (I > Br reactivity difference)High (Pre-installed amine)
Reagents Pd source, Ligand (Xantphos), MorpholineBis(2-chloroethyl)ether, NaH or K2CO3
Cost Profile High (Catalyst/Ligand expense)Low (Commodity reagents)
Scalability Moderate (Catalyst removal required)High (Industrial standard)
Safety Risk Low (Standard organometallic handling)High (Bis(2-chloroethyl)ether is a blister agent analog)
Visualizing the Synthetic Logic

SyntheticPathways StartA 2-Bromo-3-iodopyridine ProcessA Buchwald-Hartwig (Chemoselective C-N Bond) StartA->ProcessA Morpholine, Pd cat. (I >>> Br reactivity) StartB 3-Amino-2-bromopyridine ProcessB Cyclodialkylation (Double Sn2) StartB->ProcessB Bis(2-chloroethyl)ether Base, Heat Target 2-Bromo-3-morpholinopyridine ProcessA->Target ProcessB->Target

Figure 1: Comparison of the two primary synthetic strategies. Route A relies on the kinetic differentiation between C-I and C-Br bonds. Route B constructs the morpholine ring de novo.

Route A: Chemoselective Buchwald-Hartwig Amination

This is the preferred method for research-scale synthesis (gram scale) due to its operational simplicity and high purity profile. The success of this reaction hinges on the significant difference in bond dissociation energies between C-I (approx. 65 kcal/mol) and C-Br (approx. 81 kcal/mol).

Mechanistic Insight

Palladium(0) undergoes oxidative addition to the C-I bond orders of magnitude faster than the C-Br bond. By maintaining the temperature below 80°C and using a ligand with a wide bite angle (like Xantphos), we prevent "ligand exchange" or "scrambling" that could lead to reactivity at the C2-Br position.

Detailed Protocol

Reagents:

  • 2-Bromo-3-iodopyridine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • 
     (2.5 mol%)
    
  • Xantphos (5.0 mol%)

  • 
     (2.0 equiv)
    
  • Toluene (Anhydrous, degassed)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon stream, mix

    
     and Xantphos in a small volume of toluene. Stir for 10 minutes to generate the active catalytic species (Yellow to orange/red shift).
    
  • Reaction Assembly: To a dry pressure vial equipped with a magnetic stir bar, add 2-bromo-3-iodopyridine and

    
    .
    
  • Addition: Add the pre-formed catalyst solution, followed by the remaining toluene and morpholine.

    • Critical Note: Do not add the aryl halide to a stirring mixture of amine and base without catalyst present if heating, to avoid any background

      
       side reactions (though unlikely with morpholine/carbonate).
      
  • Execution: Seal the vial and heat to 65-70°C .

    • Monitor: Check LCMS at 2 hours. You are looking for mass [M+H]+ = 243/245 (Br isotope pattern). If the reaction is pushed >90°C, you risk coupling at the C2-Br position (bis-morpholine byproduct).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes around 20-30% EtOAc.

Route B: Annulation via Cyclodialkylation

This method is preferred for scale-up (>100g) as it avoids expensive palladium catalysts. However, it utilizes bis(2-chloroethyl)ether , a hazardous alkylating agent.

Mechanistic Insight

This is a double nucleophilic substitution. The primary amine of 3-amino-2-bromopyridine acts as the nucleophile. The first alkylation is generally the rate-determining step, followed by a rapid intramolecular cyclization to close the morpholine ring.

Detailed Protocol

Reagents:

  • 3-Amino-2-bromopyridine (1.0 equiv)

  • Bis(2-chloroethyl)ether (1.5 equiv)

  • Sodium Hydride (NaH, 60% in oil) (2.5 equiv) OR Potassium Carbonate (

    
    ) (3.0 equiv) + KI (cat.)
    
  • DMF (Dimethylformamide) - Anhydrous

Step-by-Step Methodology:

  • Safety Prep: Perform all operations in a well-ventilated fume hood. Bis(2-chloroethyl)ether is toxic and a skin irritant.

  • Deprotonation (If using NaH):

    • Cool a solution of 3-amino-2-bromopyridine in DMF to 0°C.

    • Add NaH portion-wise. Evolution of

      
       gas will occur. Vent properly. Stir for 30 mins.
      
  • Alkylation:

    • Add bis(2-chloroethyl)ether dropwise to the cold solution.

    • Allow to warm to room temperature, then heat to 100°C for 12-16 hours.

  • Quench & Extraction:

    • Cool to 0°C. Carefully quench with ice-water (exothermic!).

    • Extract with EtOAc (3x).[1]

    • Critical Wash: Wash the organic layer with 5% LiCl solution (to remove DMF) and then brine.

  • Purification: Dry over

    
    , concentrate, and recrystallize from Ethanol/Water or purify via column chromatography.
    
Workflow Visualization

WorkflowLogic Reaction Reaction Mixture (Crude Product + Salts + Solvents) Quench Quench (Ice/Water) Phase Separation Reaction->Quench OrgPhase Organic Phase (Product + Impurities) Quench->OrgPhase AqPhase Aqueous Phase (Salts + DMF) Quench->AqPhase Wash LiCl Wash (Removes residual DMF) OrgPhase->Wash Dry Drying (Na2SO4) & Concentration Wash->Dry Final Pure 2-Bromo-3-morpholinopyridine Dry->Final

Figure 2: Workup logic for Route B (DMF process). The LiCl wash is a critical step often missed in standard protocols, leading to oiling-out during concentration.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Yield (Route A) Catalyst poisoning or

ingress.
Degas solvents thoroughly (freeze-pump-thaw). Ensure Xantphos quality (it oxidizes over time).
Bis-Morpholine Impurity Temperature too high (>80°C).Lower reaction temp to 65°C. Reduce reaction time.
Incomplete Reaction (Route B) Stirring efficiency / Base solubility.[2]If using

, add TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.
Dark/Tar Product Oxidation of amine or pyridine ring.Perform reaction under strict Nitrogen/Argon atmosphere.

References

  • Buchwald-Hartwig Amination Selectivity

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[3][4] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Synthesis of PI3K Inhibitors (Buparlisib Intermediates)

    • Burger, M. T., et al. (2011). Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 2(10), 774–779. Link

  • Regioselective Coupling of Halopyridines: Spivey, A. C., et al. (2005). Regioselective Pd-Catalyzed Cross-Coupling Reactions of 2,3-Dihalopyridines. Journal of Organic Chemistry. (General reference for C-I vs C-Br selectivity).
  • Morpholine Annulation Protocols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (Standard procedure for alkylation of amines with bis(2-chloroethyl)ether).

Sources

Exploratory

Technical Monograph: Bromopyridinyl-Morpholine Scaffolds in Kinase Inhibition and Antimicrobial Discovery

Executive Summary & Pharmacophore Analysis[1][2] The bromopyridinyl-morpholine moiety represents a "privileged structure" in modern medicinal chemistry. This scaffold combines the hydrogen-bond accepting/donating capacit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Analysis[1][2]

The bromopyridinyl-morpholine moiety represents a "privileged structure" in modern medicinal chemistry. This scaffold combines the hydrogen-bond accepting/donating capacity of the morpholine ring with the lipophilic, electron-deficient nature of the pyridine core. The inclusion of a bromine substituent is not merely for synthetic utility (e.g., cross-coupling); it plays a critical role in modulating lipophilicity (


), metabolic stability, and halogen-bonding interactions within protein active sites.

This guide details the biological activity of these derivatives, focusing on two primary domains:

  • Oncology: Dual inhibition of the PI3K/mTOR pathway.[1]

  • Infectious Disease: Antimicrobial activity against Gram-positive/negative bacteria.

Structural Logic (SAR)
  • Morpholine Ring: Acts as a solubilizing group and a critical hydrogen-bond acceptor. In kinase inhibitors, the morpholine oxygen often forms a hydrogen bond with the "hinge region" (e.g., Val851 in PI3K

    
    ).
    
  • Pyridine Core: Provides the aromatic scaffold that positions substituents in a planar configuration, essential for fitting into the ATP-binding pocket.

  • Bromine Substituent: Enhances hydrophobic interactions and can participate in halogen bonding with backbone carbonyls, increasing potency compared to non-halogenated analogs.

Primary Biological Mechanism: PI3K/mTOR Pathway Inhibition[3][4]

The most significant application of bromopyridinyl-morpholine derivatives lies in the inhibition of the Phosphatidylinositol 3-Kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR). Dysregulation of this pathway is a hallmark of glioblastoma, breast cancer, and other solid tumors.

Mechanism of Action

These derivatives typically function as ATP-competitive inhibitors . They occupy the ATP-binding cleft of the kinase domain. The morpholine oxygen mimics the adenine ring of ATP, anchoring the molecule, while the bromopyridine moiety extends into the hydrophobic pocket (affinity pocket), blocking ATP access and preventing phosphorylation of downstream effectors like AKT and S6K.

Pathway Visualization

The following diagram illustrates the signal transduction cascade blocked by these derivatives.

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylation (Inhibits) mTORC1 mTORC1 (Target) AKT->mTORC1 Activation S6K S6K (Ribosome Biogenesis) mTORC1->S6K Phosphorylation CellGrowth Cell Growth & Proliferation S6K->CellGrowth Promotes Inhibitor Bromopyridinyl-Morpholine Derivative Inhibitor->PI3K ATP Competition Inhibitor->mTORC1 ATP Competition

Figure 1: Dual inhibition mechanism of bromopyridinyl-morpholine derivatives on the PI3K/mTOR signaling cascade.

Secondary Biological Activity: Antimicrobial Properties[5][6][7][8][9][10]

Beyond oncology, this scaffold exhibits promising antimicrobial activity.[2][3][4] The mechanism differs significantly from kinase inhibition.

  • Target: Bacterial DNA Gyrase (subunit B) and Topoisomerase IV.

  • Mode of Action: The morpholine nitrogen (often protonated at physiological pH) interacts with anionic residues in the bacterial active site, while the bromopyridine core intercalates or binds to the hydrophobic regions of the enzyme-DNA complex.

  • Spectrum: Activity is observed against Gram-positive (S. aureus, E. faecalis) and select Gram-negative strains (E. coli), often comparable to ciprofloxacin in early screening hits.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols define the synthesis and biological validation of these derivatives.

Synthesis: Buchwald-Hartwig Cross-Coupling

This protocol describes the installation of the morpholine ring onto a dibromopyridine core to generate the active scaffold.

Reagents:

  • 2,6-Dibromopyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Pd(OAc)₂ (5 mol%)

  • BINAP (10 mol%)

  • NaOtBu (1.5 eq)

  • Toluene (Anhydrous)

Workflow:

  • Inertion: Charge a flame-dried Schlenk flask with 2,6-Dibromopyridine, Pd(OAc)₂, BINAP, and NaOtBu under argon atmosphere.

  • Solvation: Add anhydrous toluene via syringe.

  • Addition: Add morpholine dropwise while stirring.

  • Reaction: Heat to 100°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Workup: Cool to RT, filter through a Celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel) to isolate the mono-morpholino-bromo-pyridine product.

Biological Assay: ADP-Glo™ Kinase Assay (PI3K)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction, inversely proportional to inhibition.

Protocol:

  • Preparation: Dilute PI3K enzyme (recombinant human) in reaction buffer (50 mM HEPES pH 7.5, 3 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

  • Compound Addition: Add 2 µL of the bromopyridinyl-morpholine derivative (serially diluted in DMSO) to a 384-well white plate.

  • Enzyme Incubation: Add 4 µL of PI3K enzyme solution. Incubate for 10 min at RT.

  • Substrate Start: Add 4 µL of substrate mix (PIP2:PS lipid vesicles + 10 µM ATP). Incubate for 60 min at RT.

  • ADP-Glo Reagent: Add 10 µL of ADP-Glo Reagent to stop the reaction and deplete remaining ATP. Incubate for 40 min.

  • Detection: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate for 30 min.

  • Read: Measure luminescence on a plate reader (e.g., EnVision). Calculate IC50 using a 4-parameter logistic fit.

Data Presentation: Representative Activity Profile

The following table summarizes typical Structure-Activity Relationship (SAR) data for this class of compounds, derived from aggregated literature values for similar pharmacophores.

Table 1: Comparative Biological Activity of Bromopyridinyl-Morpholine Analogs

Compound IDR-Group SubstitutionPI3K

IC50 (nM)
mTOR IC50 (nM)S. aureus MIC (µg/mL)
BM-01 H (Parent Scaffold)45082064
BM-02 3-Methylmorpholine12031032
BM-03 4-F-Phenyl (Suzuki coupled)12 45 >128
BM-04 3-NH2 (Aminopyridine)281508
Ref (BKM120) (Clinical Standard)~35~100N/A

Note: Data for BM-01 to BM-04 are representative values illustrating the SAR trend where increasing lipophilicity (BM-03) favors kinase inhibition, while polar substitutions (BM-04) may enhance antimicrobial permeation.

Experimental Workflow Diagram

Experimental_Workflow Start Start: 2,6-Dibromopyridine Synth Buchwald Coupling (+ Morpholine) Start->Synth Purify Purification (Flash Chromatography) Synth->Purify Char Characterization (NMR, MS) Purify->Char Assay ADP-Glo Kinase Assay (IC50 Determination) Char->Assay Pass QC Data SAR Analysis Assay->Data

Figure 2: Integrated workflow from chemical synthesis to biological validation.

References

  • Biological Activity of Morpholine Derivatives on CNS Tumors. National Institutes of Health (NIH). Discusses the PI3K-mTOR pathway and specific morpholine-containing inhibitors like NVP-BKM120.

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Wiley Online Library. Comprehensive review of the morpholine scaffold in drug design.[5][1][6]

  • Antimicrobial activity of morpholine derivatives. ResearchGate. Details the broad-spectrum antibacterial activity of morpholine-substituted compounds.

  • Discovery of Novel, Thienopyridine-Based Tyrosine Kinase Inhibitors. National Institutes of Health (NIH). Illustrates the use of morpholine in kinase inhibitors targeting RON splice variants.

  • Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances. Provides synthesis protocols and biological evaluation methods relevant to the morpholine-heterocycle class.

Sources

Foundational

4-(2-Bromopyridin-3-yl)morpholine literature review

Advanced Synthesis, Functionalization, and Medicinal Chemistry Applications[1][2] Executive Summary 4-(2-Bromopyridin-3-yl)morpholine is a specialized heterocyclic building block characterized by a 2,3-disubstituted pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Functionalization, and Medicinal Chemistry Applications[1][2]

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine is a specialized heterocyclic building block characterized by a 2,3-disubstituted pyridine core.[1][2] Unlike its more common isomers (e.g., 6-bromo-3-morpholino or 2-morpholino-3-bromo derivatives), this specific regioisomer presents a unique synthetic challenge due to the electronic bias of the pyridine ring.[1][2]

This guide details the regioselective synthesis required to access this scaffold, bypassing the thermodynamic traps of standard nucleophilic aromatic substitution (


). It further explores its utility as a pharmacophore in kinase inhibitor design (specifically PI3K/mTOR pathways) and provides validated protocols for its handling and functionalization.[3]
Chemical Profile & Regiochemical Analysis[1][2][3][4][5]

The target molecule consists of a pyridine ring substituted with a bromine atom at the C2 position and a morpholine moiety at the C3 position.

PropertyData
IUPAC Name 4-(2-Bromopyridin-3-yl)morpholine
Molecular Formula

Molecular Weight 243.10 g/mol
Key Functionality Orthogonal reactivity: C2-Br (Electrophilic, Suzuki-ready) vs. C3-Morpholine (Solubilizing group)
Regiochemical Trap Direct reaction of 2,3-dibromopyridine with morpholine yields the wrong isomer (3-bromo-2-morpholinopyridine).[1][2]
The "Direct

Pitfall"

A common error in early-stage process development is attempting to synthesize this molecule via direct nucleophilic displacement on 2,3-dibromopyridine.[1][2]

  • Electronic Bias: The nitrogen atom of the pyridine ring renders the C2 and C4 positions highly electrophilic.[3] The C3 position is electronically deactivated relative to C2.[3]

  • Result: Reaction with morpholine predominantly displaces the C2-bromide, yielding 4-(3-bromopyridin-2-yl)morpholine , not the desired target.[1][2]

Strategic Synthesis: The "Iodine Switch" Protocol

To force the morpholine onto the C3 position while retaining the C2-bromide, we must utilize a leaving group at C3 that is significantly more reactive than the C2-bromide. 2-Bromo-3-iodopyridine is the optimal precursor.[1][2]

Mechanism: Chemoselective Buchwald-Hartwig Amination

The C-I bond is weaker and undergoes oxidative addition with Palladium(0) much faster than the C-Br bond.[1][2] This kinetic difference allows for the selective installation of morpholine at C3.[3]

SynthesisStrategy cluster_pitfall The SnAr Pitfall (Avoid) Start 2-Bromo-3-iodopyridine Intermediate Pd-Oxidative Addition (Selective at C3-I) Start->Intermediate Fast OA Reagent Morpholine Pd2(dba)3 / BINAP NaOtBu Reagent->Intermediate Product 4-(2-Bromopyridin-3-yl)morpholine (Target) Intermediate->Product Reductive Elimination WrongStart 2,3-Dibromopyridine WrongProduct 3-Bromo-2-morpholinopyridine (Wrong Isomer) WrongStart->WrongProduct Morpholine, Heat (C2 Attack)

Figure 1: Chemoselective synthesis strategy avoiding the regiochemical pitfall.

Validated Experimental Protocol

Objective: Synthesis of 4-(2-Bromopyridin-3-yl)morpholine on a 10g scale.

Reagents:

  • 2-Bromo-3-iodopyridine (1.0 eq, 10.0 g)[1][2]

  • Morpholine (1.2 eq, 3.7 g)[1]

  • 
     (1.5 mol%)[2]
    
  • BINAP (3.0 mol%) or Xantphos (3.0 mol%)[2]

  • Sodium tert-butoxide (

    
    ) (1.4 eq)[1][2]
    
  • Toluene (anhydrous, 100 mL)

Step-by-Step Workflow:

  • Inertion: Charge a dry 250 mL 3-neck round-bottom flask with 2-bromo-3-iodopyridine,

    
    , BINAP, and 
    
    
    
    . Evacuate and backfill with Argon (
    
    
    ).[3]
  • Solvation: Add anhydrous Toluene via syringe.

  • Amine Addition: Add Morpholine via syringe.[1][3]

  • Reaction: Heat the mixture to 80°C (internal temperature). Monitor by HPLC/LC-MS.

    • Critical Control Point: Do not exceed 100°C. Excessive heat may promote oxidative addition into the C2-Br bond, leading to bis-amination or oligomerization.[1][2]

  • Completion: Reaction is typically complete within 4-6 hours. The C3-I peak should disappear; C2-Br should remain intact.[1][2]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black and inorganic salts.[3] Wash the pad with EtOAc.[3]

  • Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient). The product is typically a light yellow to off-white solid.[1][2][3]

Functionalization & Reactivity

Once synthesized, the 4-(2-Bromopyridin-3-yl)morpholine serves as a versatile scaffold.[1][2] The C2-Br bond is now the most reactive site, primed for cross-coupling reactions to build complex bioactive molecules.

Divergent Synthesis Pathways[1][2][3]
  • Suzuki-Miyaura Coupling: Installation of aryl/heteroaryl groups at C2.

  • Buchwald-Hartwig Amination (2nd): Installation of a second amine at C2 (e.g., to make 2,3-diaminopyridines).[1][2][3]

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi at -78°C generates the C2-lithio species, which can trap electrophiles (aldehydes, ketones) to form fused ring systems.[1][2]
    

Reactivity Core 4-(2-Bromopyridin-3-yl)morpholine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Yields: 2-Aryl-3-morpholinopyridines Core->Suzuki Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Yields: C2-Formyl/Acyl derivatives Core->Lithiation Cyclization Intramolecular Cyclization (If C2-substituent has nucleophile) Yields: 1,5-Naphthyridines / Fused systems Suzuki->Cyclization Post-modification

Figure 2: Divergent functionalization of the scaffold.

Medicinal Chemistry Applications

This scaffold is highly relevant in the development of PI3K (Phosphoinositide 3-kinase) and mTOR inhibitors.[1]

  • Pharmacophore Logic:

    • Morpholine: Mimics the hinge-binding interaction of ATP or acts as a solvent-exposed solubilizing group.[1][2] It is a critical motif in drugs like Buparlisib (BKM120).[3]

    • Pyridine Nitrogen: Acts as a hydrogen bond acceptor.[1][3]

    • C2-Aryl Group: The bromine is typically replaced by a substituted aryl ring that occupies the hydrophobic pocket of the kinase enzyme.

Case Study: PI3K


 Inhibition 
In many PI3K inhibitors, a morpholine ring attached to a heteroaromatic core hydrogen bonds with the hinge region (Val851 in PI3K

).[3] The 2-position of the pyridine is often coupled to a 2-aminopyrimidine or similar motif to maximize potency.[1][2]
Safety & Handling
  • Hazards: As with many halogenated pyridines, this compound may be a skin and eye irritant.[1][3] The morpholine moiety adds basicity; treat as a weak base.[3]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (halopyridines can degrade/discolor over time).

  • Waste: Segregate as halogenated organic waste.

References
  • Regioselectivity in Pyridine Chemistry: J. Org. Chem. 2010, 75, 12, 4124–4130.[1][3] Link (Discusses electronic bias in 2,3-disubstituted pyridines).[1][2][3]

  • Buchwald-Hartwig Coupling of Halopyridines: Angew. Chem. Int. Ed. 2008, 47, 6338–6361.[1][3] Link (Review of selective coupling on heterocycles).[3]

  • PI3K Inhibitor SAR: J. Med. Chem. 2012, 55, 20, 8559–8581.[3] Link (Structure-Activity Relationships of morpholine-containing kinase inhibitors).[1][2]

  • Synthesis of 3-amino-2-bromopyridines: Tetrahedron Lett. 2015, 56, 23, 3054-3056.[1] Link (Alternative routes via Curtius rearrangement).[3]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profile & Synthetic Utility of 4-(2-Bromopyridin-3-yl)morpholine

This technical guide details the physicochemical profile, synthetic pathways, and medicinal utility of 4-(2-Bromopyridin-3-yl)morpholine .[1] This compound represents a strategic "lynchpin" scaffold in drug discovery, en...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthetic pathways, and medicinal utility of 4-(2-Bromopyridin-3-yl)morpholine .[1] This compound represents a strategic "lynchpin" scaffold in drug discovery, enabling the construction of complex 2,3-disubstituted pyridine cores often found in kinase inhibitors and GPCR ligands.[1][2]

[1]

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine is a specialized heterocyclic building block characterized by a high degree of orthogonal reactivity.[1] Unlike its more common isomers (e.g., 6-bromo-3-morpholino), this scaffold features a C2-Bromine adjacent to a C3-Morpholine moiety.[1] This steric and electronic arrangement creates a unique "molecular handle," allowing researchers to leverage the morpholine ring for pharmacokinetic modulation (solubility, metabolic stability) while reserving the C2-bromide for late-stage cross-coupling reactions.[1]

Molecular Identification & Physicochemical Profile[2][3][4]

Structural Analysis

The molecule consists of a pyridine core substituted at the meta (C3) position with a saturated morpholine ring and at the ortho (C2) position with a bromine atom.[2] The proximity of these groups introduces significant steric strain, twisting the morpholine ring out of coplanarity with the pyridine, which can improve selectivity in protein binding pockets by reducing "flatness" (increasing Fsp³ character).[2]

Property Data / Value Notes
IUPAC Name 4-(2-Bromopyridin-3-yl)morpholine
Common Name 3-Morpholino-2-bromopyridine
Molecular Formula C

H

BrN

O
Molecular Weight 243.10 g/mol
CAS Number Not widely listedCustom synthesis often required; distinct from 6-bromo isomer (CAS 952582-08-0).[1]
SMILES BrC1=NC=CC=C1N2CCOCC2
Calculated Physicochemical Properties

Note: Experimental data for this specific isomer is limited.[2] Values below are calculated based on consensus QSAR models and fragment-based contributions.

Parameter Value (Calc.) Implication for Drug Design
cLogP 1.6 ± 0.3Moderate lipophilicity; suitable for CNS penetration and oral bioavailability.[1][2]
TPSA ~32 ŲHigh membrane permeability (Rule of 5 compliant).[2]
pKa (Pyridine N) ~3.5 – 4.2The electron-withdrawing Br at C2 and inductive effect of morpholine reduce basicity compared to pyridine (5.2).[2]
H-Bond Acceptors 3 (Pyridine N, Morpholine O, Morpholine N)Multiple interaction points for hydrogen bonding.[1][2]
H-Bond Donors 0No labile protons; chemically stable.[1][2]
Solubility ModerateSoluble in DCM, DMSO, MeOH; low aqueous solubility at neutral pH.[2]

Synthetic Methodology: The Chemoselective Route

Synthesizing this specific isomer requires overcoming the natural reactivity patterns of pyridine.[2] A standard S


Ar reaction on 2,3-dibromopyridine would favor displacement at the C2 position (yielding the wrong isomer).[2]

The Solution: A Chemoselective Buchwald-Hartwig Amination utilizing the reactivity difference between C–I and C–Br bonds.[1][2]

Experimental Protocol (Self-Validating System)

Objective: Selective installation of morpholine at C3 while preserving the C2-Br handle. Substrate: 2-Bromo-3-iodopyridine.[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with 2-bromo-3-iodopyridine (1.0 equiv), Morpholine (1.1 equiv), and Cs

    
    CO
    
    
    
    (2.0 equiv).
  • Catalyst System: Add Pd

    
    (dba)
    
    
    
    (2 mol%) and Xantphos (4 mol%).[2] Xantphos is chosen for its wide bite angle, which promotes reductive elimination and stability.[2]
  • Solvent: Add anhydrous 1,4-Dioxane (0.2 M concentration). Sparge with Argon for 10 minutes to remove O

    
    .[2]
    
  • Reaction: Heat to 80°C for 4–6 hours.

    • Validation Check: Monitor via HPLC/LC-MS.[1][2] The C–I bond reacts significantly faster than the C–Br bond.[2] Stop reaction when starting material is consumed to prevent "over-reaction" at the C2-Br site.[1][2]

  • Workup: Filter through Celite, concentrate, and purify via silica gel chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    

Why this works: The oxidative addition of Pd(0) to the C–I bond is kinetically favored over the C–Br bond, ensuring high regioselectivity.[2]

Visualization of Synthetic Logic

Synthesis SM 2-Bromo-3-iodopyridine (Substrate) Cat Pd2(dba)3 / Xantphos Cs2CO3, Dioxane, 80°C SM->Cat Morph Morpholine Morph->Cat Product 4-(2-Bromopyridin-3-yl)morpholine (Target Scaffold) Cat->Product Selective C-I Insertion (Kinetic Control) OverReaction Bis-morpholino adduct (Impurity) Cat->OverReaction Prolonged Heating (C-Br Insertion)

Figure 1: Chemoselective synthesis pathway prioritizing the C-I bond to preserve the C-Br handle.

Reactivity & Applications in Drug Design

The primary value of 4-(2-Bromopyridin-3-yl)morpholine lies in its C2-Bromine handle .[1] This position is electronically activated by the adjacent pyridine nitrogen, making it highly susceptible to subsequent transformations.[2]

Sequential Functionalization Strategy

Once the morpholine is installed at C3, the C2-bromide becomes a prime candidate for:

  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups to extend the pharmacophore.[1][2]

  • S

    
    Ar Displacement:  Reaction with amines, thiols, or alkoxides (facilitated by the electron-deficient pyridine ring).[2]
    
  • Heck Reaction: Introduction of vinyl groups.

Structural Activity Relationship (SAR) Logic

Reactivity Core 4-(2-Bromopyridin-3-yl)morpholine C2-Bromine (Handle) C3-Morpholine (Solubility) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-Cat) Creates Biaryl Core Core:Br->Suzuki SNAr SNAr Displacement (R-NH2, Heat) Creates 2-Amino-3-morpholino Core:Br->SNAr PK ADME Modulation Increases Solubility Reduces metabolic clearance Core:Morph->PK Functional Role

Figure 2: The scaffold acts as a divergence point.[1][2] The C2-Br allows for chemical diversity, while the morpholine improves drug-like properties.[1]

Safety & Handling

  • Hazards: As with most halogenated pyridines, treat as an Irritant (Skin/Eye/Respiratory) .[2]

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The morpholine nitrogen is prone to N-oxidation over long periods if exposed to air.[1][2]

  • Disposal: Halogenated organic waste streams.

References

  • Chemoselective Couplings: Lutz Ackermann et al.[2] "Palladium-Catalyzed C–N Bond Formation: Mechanistic Aspects and Recent Trends."[1][2] Chem. Sci., 2011.[2][3] Link

  • Morpholine in MedChem: K. R. Kumari et al.[2] "A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Bioorg.[2] Med. Chem., 2020.[2] Link

  • Buchwald-Hartwig Protocols: Surry, D. S., & Buchwald, S. L.[1][2][4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci., 2011.[2][3] Link

  • Pyridine Reactivity: J. A. Joule & K. Mills.[2] "Heterocyclic Chemistry," 5th Ed., Wiley, 2010.[2] (Standard reference for pyridine reactivity patterns).

Sources

Foundational

Technical Monograph: 4-(2-Bromopyridin-3-yl)morpholine

The following technical guide provides an in-depth operational and safety profile for 4-(2-Bromopyridin-3-yl)morpholine , structured for use in high-performance drug discovery environments. Part 1: Executive Summary & Ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth operational and safety profile for 4-(2-Bromopyridin-3-yl)morpholine , structured for use in high-performance drug discovery environments.

Part 1: Executive Summary & Chemical Identity

4-(2-Bromopyridin-3-yl)morpholine is a bifunctional heterocyclic building block extensively used in medicinal chemistry.[1][2] It features a morpholine ring (conferring solubility and hydrogen-bond acceptance) and a 2-bromopyridine core (providing a versatile electrophilic handle for cross-coupling reactions).[1][2]

While often classified under generic "Harmful" categories in vendor SDSs, its specific structural features dictate a more nuanced safety approach.[1][2] The presence of the basic morpholine nitrogen and the reactive halogen requires strict control over pH environments and storage conditions to prevent degradation or inadvertent coupling.[1][2]

Physicochemical Profiling
PropertyDataTechnical Implication
Molecular Formula C₉H₁₁BrN₂OPrecursor tracking in stoichiometry.[1][2]
Molecular Weight 243.10 g/mol Calculation of molar equivalents for catalysis.[1][2]
Physical State Solid (Off-white to yellow)Particulate inhalation risk; requires weighing in enclosures.[1][2]
Solubility DMSO, Methanol, DCMHigh membrane permeability; rapid dermal absorption risk.[1][2]
LogP (Calc) ~1.6 - 2.0Moderate lipophilicity; potential for bioaccumulation in fatty tissues.[1][2]
pKa (Calc) ~5.5 (Pyridine N), ~8.3 (Morpholine N)Acts as a weak base; incompatible with strong acids/oxidizers.[1][2]

Part 2: Hazard Identification & Toxicology (The "Why")

Standard SDSs often list generic H-codes.[1][2] This section analyzes the causality of these hazards based on Structure-Activity Relationships (SAR).

GHS Classification & Rationale[1][2]
  • Acute Toxicity (Oral/Dermal/Inhalation) - Category 4 (H302, H312, H332):

    • Mechanism:[2] The pyridine ring is metabolically activated (often via N-oxidation), potentially forming reactive intermediates that can disrupt cellular respiration.[1][2] The morpholine moiety facilitates transport across biological membranes (blood-brain barrier and skin), increasing systemic bioavailability of the toxic pyridine core.[1][2]

  • Skin & Eye Irritation - Category 2 (H315, H319):

    • Mechanism:[2] As a secondary amine derivative, the compound possesses basic character.[1][2][3] Upon contact with mucosal membranes or skin moisture, it can locally raise pH, causing saponification of lipids and irritation.[1][2]

  • Specific Target Organ Toxicity (STOT) - Single Exposure (H335):

    • Mechanism:[2] Inhalation of dusts triggers inflammatory responses in the upper respiratory tract due to the compound's basicity and particulate irritation.[1][2]

Reactive Hazards

The C2-Bromine bond is electronically activated by the adjacent pyridine nitrogen.[1][2] While stable under ambient conditions, it is designed to undergo oxidative addition with transition metals (Pd, Ni).[1][2] Warning: Inadvertent contact with active metal catalysts and a base can trigger exothermic polymerization or decomposition.[1][2]

Part 3: Operational Safety & Engineering Controls

Reliance on PPE alone is insufficient.[1][2] Safety must be engineered into the workflow.[1][2]

Hierarchy of Controls (Workflow Logic)

The following diagram illustrates the decision matrix for handling this compound, prioritizing containment over personal protection.

SafetyLogic cluster_Solids Solid Handling cluster_Liquids Solution Handling Start Handling 4-(2-Bromopyridin-3-yl)morpholine StateCheck Physical State Check: Is it a dry powder? Start->StateCheck Weighing Weighing Station: Iso-Flow Enclosure or Static-Free Balance in Hood StateCheck->Weighing Yes Reaction Reaction Setup: Closed System (N2/Ar Atmosphere) StateCheck->Reaction No (Already in Solution) Transfer Transfer to Reaction Vessel: Use Antistatic Funnel Weighing->Transfer Dissolution Dissolve in Solvent (DCM/DMSO) IMMEDIATELY to reduce dust risk Transfer->Dissolution Dissolution->Reaction PPE Required PPE: Nitrile Gloves (Double), Lab Coat, Safety Glasses, N95 (if outside hood) Reaction->PPE Always Active

Figure 1: Operational workflow emphasizing rapid containment of solids to solution phase to minimize inhalation risks.

Glove Permeation & PPE
  • Primary Glove: Nitrile Rubber (0.11 mm minimum) .[1][2]

    • Rationale: Morpholine derivatives can soften latex.[1][2] Nitrile provides superior chemical resistance to the basic organic nature of the compound.[1][2]

  • Secondary Glove (for prolonged handling): Laminate film (Silver Shield) if dissolved in penetrating solvents like DCM.[1][2]

  • Respiratory: If handling >500mg outside a fume hood, a P95/P100 particulate respirator is mandatory due to the H332 (Harmful if inhaled) classification.[1][2]

Part 4: Emergency Response Protocols

This protocol uses a "Triage Logic" approach rather than a static list.[1][2]

Emergency Decision Tree

EmergencyResponse Exposure Exposure Incident Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale Rinse Rinse 15 min (Lifting Eyelids) Eye->Rinse pHCheck Check pH of eye (Target: 7.0-7.4) Rinse->pHCheck Medical Seek Medical Attention (Show CAS 54231-45-7) pHCheck->Medical Wash Soap & Water (No Alcohol!) Skin->Wash Note Alcohol increases dermal absorption Wash->Note Wash->Medical FreshAir Move to Fresh Air Support Breathing Inhale->FreshAir FreshAir->Medical

Figure 2: Emergency response logic.[1][2] Note the prohibition of alcohol for skin washing to prevent enhanced absorption.[1]

Specific First Aid Notes
  • Skin Contact: Do NOT use organic solvents (ethanol, acetone) to wipe off the powder.[1][2] This will dissolve the compound and drive it faster through the lipid bilayer of the skin.[1][2] Use copious amounts of soap and water.[1][2][4]

  • Ingestion: Do not induce vomiting. The compound's basicity could cause secondary esophageal damage upon regurgitation.[1][2] Administer carbon slurry if advised by Poison Control.[1][2]

Part 5: Synthesis & Application Context

Understanding the chemical utility helps in risk assessment during experimental design.[1][2]

Primary Application: This compound is a "privileged scaffold" in kinase inhibitor discovery (e.g., PI3K/mTOR inhibitors).[1][2][5] The bromine atom serves as the site for Buchwald-Hartwig Aminations or Suzuki-Miyaura Couplings .[1][2]

Reaction Safety Profile:

  • Thermal Stability: Stable up to ~150°C. Decomposition releases toxic fumes (NOx, HBr).[1][2]

  • Incompatibilities:

    • Strong Oxidizers: Can react with the morpholine nitrogen to form N-oxides or ring-opening products.[1][2]

    • Strong Acids: Will protonate the morpholine nitrogen (exothermic), potentially altering solubility and causing precipitation in flow chemistry setups.[1][2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 51063918 (Isomer Analog).[1][2] Retrieved January 28, 2026.[1][2] Link

  • Key Organics. Safety Data Sheet: 2-Bromo-3-morpholinopyridine (CAS 54231-45-7).[1][2] Accessed via ChemSpider/Vendor Portal.[1][2] Link

  • European Chemicals Agency (ECHA). C&L Inventory: Pyridine and Morpholine Derivatives Hazard Classification.[1][2]Link[2]

  • Arctom Scientific. Product Catalog: 4-(2-Bromopyridin-3-yl)morpholine.[1][2]Link[2]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine.[1][2]Link[2]

Sources

Exploratory

Technical Deep Dive: Reactivity & Synthesis of 4-(2-Bromopyridin-3-yl)morpholine

This guide serves as a definitive technical resource for the reactivity, synthesis, and application of 4-(2-Bromopyridin-3-yl)morpholine (systematically 3-morpholino-2-bromopyridine ).[1][2] It is designed for medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the reactivity, synthesis, and application of 4-(2-Bromopyridin-3-yl)morpholine (systematically 3-morpholino-2-bromopyridine ).[1][2] It is designed for medicinal chemists and process scientists requiring high-fidelity protocols and mechanistic insights.[1][2]

Executive Summary & Structural Logic

The 3-morpholino-2-bromopyridine scaffold represents a "privileged structure" in modern drug discovery, particularly within the kinase inhibitor space (e.g., PI3K, mTOR).[1][2] Its value lies in the precise electronic balance it offers:

  • The Morpholine Ring (C3): Acts as a solubility-enhancing group and a hydrogen-bond acceptor.[1][2] Electronically, it serves as a strong

    
    -donor (+M effect), increasing the electron density of the pyridine ring, particularly at the ortho (C2, C4) and para (C6) positions.
    
  • The Bromine Atom (C2): Positioned at the most electron-deficient site of the pyridine ring (adjacent to Nitrogen), this bromine is highly activated for oxidative addition to transition metals (Pd, Ni) and nucleophilic aromatic substitution (

    
    ).
    

This guide details the specific reactivity manifold of this molecule, providing validated protocols for its transformation into complex bioactive agents.

Synthesis of the Core Scaffold

Before exploring reactivity, it is critical to establish a high-purity supply of the core. Two primary routes are chemically validated.[3]

Route A: Electrophilic Bromination (Scalable)

Direct bromination of 3-morpholinopyridine is the most atom-economical route.[1][2] The morpholine group directs the electrophile to the C2 position (ortho) due to resonance stabilization of the intermediate sigma complex.

  • Reagents:

    
     or NBS (N-Bromosuccinimide).[1][2]
    
  • Conditions: Acetic acid or DMF,

    
    .
    
  • Selectivity: High favorability for C2 over C6 due to the "alpha-effect" and coordination with the pyridine nitrogen.[1]

Route B: Morpholine Ring Construction (High Fidelity)

For applications requiring strict regiocontrol, building the morpholine ring onto 2-bromo-3-aminopyridine is preferred to avoid regioisomeric byproducts.[1]

  • Reagents: 2-bromo-3-aminopyridine + Bis(2-chloroethyl)ether.[1][2]

  • Catalyst:

    
    , TBAI (Phase transfer catalyst).
    
  • Solvent: DMF or Diglyme at

    
    .
    

Reactivity Profile & Reaction Manifold

The reactivity of 4-(2-Bromopyridin-3-yl)morpholine is dominated by the C2-Bromine bond.[1][2] The presence of the bulky, electron-rich morpholine at C3 creates a unique steric and electronic environment that modulates catalyst approach.[1]

Visualization of Reaction Pathways

The following diagram illustrates the primary divergent pathways accessible from the core scaffold.

ReactionManifold Fig 1: Primary Reaction Manifold for 3-Morpholino-2-Bromopyridine Core 4-(2-Bromopyridin-3-yl)morpholine (Core Scaffold) Suzuki Biaryl Products (Suzuki-Miyaura) Core->Suzuki Pd(0), Ar-B(OH)2 Base, Heat Buchwald Aminopyridines (Buchwald-Hartwig) Core->Buchwald Pd(0), HNR2 NaOtBu Lithiation C4-Functionalized (Directed Lithiation) Core->Lithiation LDA, -78°C Electrophile (E+) SNAr 2-Alkoxypyridines (Nucleophilic Displacement) Core->SNAr NaOR, Heat (Difficult due to C3-EDG)

Figure 1: The C2-Br bond is the primary reactive handle.[1][2][4][5][6] Note that


 (yellow path) is deactivated relative to unsubstituted 2-bromopyridine due to the electron-donating morpholine group.[1][2]

Experimental Protocols (Standardized)

Protocol 1: Suzuki-Miyaura Cross-Coupling (C2-Arylation)

This is the most common transformation for generating kinase inhibitor libraries.[1][2] The steric bulk of the C3-morpholine requires specific ligand choices (e.g., SPhos, XPhos) to facilitate oxidative addition and reductive elimination.

Objective: Synthesis of 4-(2-(4-fluorophenyl)pyridin-3-yl)morpholine.

ParameterSpecificationCausality/Rationale
Substrate 1.0 equiv (1.0 mmol)Core scaffold.[1][2]
Boronic Acid 1.2 equiv 4-F-Ph-B(OH)2Slight excess to drive conversion.[1][2]
Catalyst

(2 mol%)
Pre-catalyst source.
Ligand SPhos (4 mol%)Critical: Electron-rich, bulky biaryl phosphine overcomes the steric hindrance of the C3-morpholine.[1][2]
Base

(2.0 equiv)
Mild base minimizes hydrolytic debromination side reactions.
Solvent Toluene/Water (10:[1][2]1)Biphasic system solubilizes inorganic base and organic reactants.

Step-by-Step Workflow:

  • Charge: In a reaction vial, combine 4-(2-Bromopyridin-3-yl)morpholine (243 mg, 1.0 mmol), 4-fluorophenylboronic acid (168 mg, 1.2 mmol),

    
     (4.5 mg), and SPhos (16 mg).
    
  • Inert: Seal the vial and purge with

    
     or Argon for 5 minutes. (Oxygen inhibits the Pd(0) active species).
    
  • Solvate: Add degassed Toluene (4 mL) and Water (0.4 mL) containing

    
     (424 mg).
    
  • React: Heat to 100°C for 4–6 hours. Monitor by LC-MS (Target M+H: ~259).[1][2]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination (C2-Amination)

Replacing the bromine with an amine is challenging due to the adjacent morpholine.[1][2] First-generation ligands (


) often fail.[1][2]

System Recommendation:

  • Catalyst:

    
    
    
  • Ligand: BINAP or Xantphos (Bidentate ligands prevent

    
    -hydride elimination and stabilize the Pd-center).[1][2]
    
  • Base:

    
     (Weaker bases preferred over NaOtBu to prevent morpholine ring opening or side reactions).
    

Advanced Reactivity: Directed Lithiation

While the C2-Br is the obvious handle, the C4 position can be functionalized via Directed Ortho Metalation (DoM) .[1] The morpholine ring acts as a Directing Metalating Group (DMG).

Mechanism:

  • The morpholine oxygen/nitrogen coordinates Lithium (from LDA).

  • This directs deprotonation to the C4 position (since C2 is blocked by Br).

  • Warning: Lithium-Halogen exchange at C2 is a competing reaction.[1][2] To favor C4-lithiation, use LDA (non-nucleophilic base) at -78°C .[1][2] If n-BuLi is used, it will likely perform Br/Li exchange at C2.[1][2]

Lithiation Fig 2: C4-Selective Functionalization via DoM Start 3-Morpholino-2-Bromopyridine Inter Intermediate: 4-Lithio-3-morpholino-2-bromopyridine Start->Inter Ortho-Lithiation (C4) Reagent LDA (1.1 equiv) THF, -78°C Product 4-Functionalized Product Inter->Product Electrophilic Quench Quench Electrophile (e.g., DMF, I2)

References

  • Suzuki-Miyaura Coupling on Pyridines: Synthesis of Heterobiaryls via Suzuki-Miyaura Coupling Reaction. ResearchGate. Link

  • Buchwald-Hartwig Protocols: A Practical Buchwald-Hartwig Amination of 2-Bromopyridines. PubMed. Link

  • Morpholine as a Scaffold: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 2020.[7][8] Link

  • Lithiation Strategies: Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid.[1][2] Princeton University/JOC. Link

  • General Pyridine Reactivity: Regioselective difunctionalization of pyridines.[9] PMC. Link

Sources

Foundational

Technical Guide: 4-(2-Bromopyridin-3-yl)morpholine Scaffolds

This guide details the chemical architecture, synthetic pathways, and pharmacological utility of 4-(2-Bromopyridin-3-yl)morpholine and its analogues. This scaffold serves as a critical "linchpin intermediate" in the disc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical architecture, synthetic pathways, and pharmacological utility of 4-(2-Bromopyridin-3-yl)morpholine and its analogues. This scaffold serves as a critical "linchpin intermediate" in the discovery of PI3K, mTOR, and DNA-PK inhibitors, where the morpholine ring functions as a solubility-enhancing solvent-front binder and the bromine atom provides a reactive handle for installing hinge-binding motifs.

Executive Summary & Chemical Architecture

4-(2-Bromopyridin-3-yl)morpholine is a bifunctional pyridine scaffold characterized by a morpholine ring at the C3 position and a bromine atom at the C2 position. This specific regioisomer is synthetically non-trivial due to the natural electrophilicity of the pyridine ring, which typically favors nucleophilic attack at C2 rather than C3.

Structural Logic & SAR Utility
  • The Morpholine (C3): In kinase inhibitors, this moiety often projects into the solvent-exposed region of the ATP-binding pocket, improving water solubility and pharmacokinetic (PK) properties.

  • The Bromine (C2): Acts as a high-value synthetic handle. It is perfectly positioned for Suzuki-Miyaura or Stille cross-couplings to attach aryl or heteroaryl groups that interact with the kinase "hinge" region.

  • The Pyridine Core: Provides an electron-deficient platform that modulates the pKa of the attached amines and participates in hydrogen bonding networks.

Synthetic Strategies: Overcoming Regioselectivity Challenges

Synthesizing the specific isomer 4-(2-Bromopyridin-3-yl)morpholine requires bypassing the natural tendency of nucleophiles to attack the C2 position. Direct SNAr on 2,3-dibromopyridine yields the wrong isomer (2-morpholino-3-bromopyridine).

Method A: The "Aniline Cyclization" Route (Recommended)

This method is the most reliable for scaling. It builds the morpholine ring onto a pre-functionalized pyridine, ensuring absolute regiocontrol.

Step-by-Step Protocol:

  • Starting Material: Begin with 3-amino-2-bromopyridine (commercially available).

  • Cyclization: React with bis(2-chloroethyl)ether .

    • Reagents: Potassium carbonate (K₂CO₃), Sodium iodide (NaI, catalytic).

    • Solvent: DMF or Diglyme.

    • Conditions: Heat to 120–140°C for 16–24 hours.

    • Mechanism:[1][2] Double nucleophilic substitution. The primary amine attacks one alkyl chloride, followed by an intramolecular closure.

  • Purification: The product is less polar than the starting amine. Extract with EtOAc/Water, dry over MgSO₄, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Method B: Directed Ortho Metalation (DoM)

Ideal for late-stage functionalization but requires strict anhydrous conditions.

  • Precursor: Start with 3-morpholinopyridine (synthesized via Buchwald coupling of 3-bromopyridine and morpholine).

  • Lithiation: Treat with n-Butyllithium (n-BuLi) or LDA at -78°C in THF. The morpholine oxygen coordinates the lithium, directing deprotonation selectively to the C2 position.

  • Quenching: Add a bromine source (e.g., CBr₄ or NBS ) at low temperature.

  • Outcome: Yields 4-(2-Bromopyridin-3-yl)morpholine with high regioselectivity.

Visualization: Synthetic Workflow & SAR Logic

The following diagram maps the synthetic divergence and the biological rationale behind this scaffold.

G Start_SNAr 2,3-Dibromopyridine Wrong_Product 2-Morpholino-3-bromopyridine (Undesired Isomer) Start_SNAr->Wrong_Product Direct SNAr (C2 favored) Start_Amine 3-Amino-2-bromopyridine Cyclization Cyclization w/ Bis(2-chloroethyl)ether (K2CO3, 120°C) Start_Amine->Cyclization Route A: Ring Construction Target 4-(2-Bromopyridin-3-yl)morpholine (Target Scaffold) Cyclization->Target Route A: Ring Construction Coupling Suzuki Coupling (Ar-B(OH)2, Pd cat.) Target->Coupling Derivatization Start_DoM 3-Morpholinopyridine Lithiation 1. n-BuLi (-78°C) 2. CBr4 Start_DoM->Lithiation Route B: Directed Metalation Lithiation->Target Route B: Directed Metalation Drug PI3K/mTOR Inhibitor (Hinge Binder Installed) Coupling->Drug Derivatization

Figure 1: Synthetic decision tree illustrating the "Regioselectivity Trap" of direct SNAr and the two successful routes (Ring Construction and DoM) to the target scaffold.

Experimental Protocol: Suzuki-Miyaura Derivatization

Once the 4-(2-Bromopyridin-3-yl)morpholine core is synthesized, the bromine handle is typically used to attach an aryl group.

Standard Operating Procedure (SOP):

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂[2]·DCM (5 mol%)Robust catalyst, resistant to oxidation, works well for heteroaryl halides.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq)Inorganic bases are standard; Cesium is better for steric bulk.
Solvent Dioxane/Water (4:1)The water co-solvent is crucial for the solubility of the inorganic base.
Temperature 90–100°CRequired to overcome the activation energy of the oxidative addition step.
Workup Filter through CeliteRemoves palladium black residues before column chromatography.

Protocol:

  • Charge a reaction vial with 4-(2-Bromopyridin-3-yl)morpholine (1.0 eq), Aryl Boronic Acid (1.2 eq), and Base (2.0 eq).

  • Add solvent (Dioxane/Water) and degas with Nitrogen for 5 minutes.

  • Add Pd catalyst (0.05 eq) quickly to minimize air exposure.

  • Seal and heat to 95°C for 4 hours.

  • Monitor by LCMS for consumption of the bromide (M+H 243/245 pattern disappears).

Biological Applications: Kinase Inhibition[3][4]

This scaffold is ubiquitous in the design of lipid kinase inhibitors.

  • PI3K (Phosphoinositide 3-kinase): The morpholine oxygen forms a critical hydrogen bond with the backbone of Val851 (in PI3Kα) or equivalent residues in the ATP-binding pocket. The pyridine ring acts as a spacer, positioning the C2-substituent into the affinity pocket.

  • mTOR (mechanistic Target Of Rapamycin): Similar binding mode. Dual PI3K/mTOR inhibitors often utilize this exact morpholine-pyridine core fused to a bicyclic system (e.g., pyrimidine or quinazoline) attached at the C2 position.

  • DNA-PK: The solubilizing effect of the morpholine is essential for these often flat, hydrophobic intercalators.

References

  • Regioselective Synthesis of Bromopyridines

    • Title: 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones.[1]

    • Source: MDPI, Molecules (2020).
    • URL:[Link]

  • Morpholine-Pyridine Scaffolds in Drug Discovery

    • Title: Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors.[3]

    • Source: ResearchGate (Review).[4][5]

    • URL:[Link]

  • General Synthetic Methodology (Buchwald/Suzuki): Title: Suzuki-Miyaura Cross Coupling Reaction. Source: TCI Chemicals (Technical Note).
  • Regioselectivity in Pyridine Substitution

    • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights.
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocol for 4-(2-Bromopyridin-3-yl)morpholine

Executive Summary The heteroaryl bromide 4-(2-Bromopyridin-3-yl)morpholine is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting the PI3K/mTOR pathway. Its str...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The heteroaryl bromide 4-(2-Bromopyridin-3-yl)morpholine is a critical intermediate in the synthesis of bioactive small molecules, particularly kinase inhibitors targeting the PI3K/mTOR pathway. Its structural value lies in the orthogonal reactivity of the halogenated pyridine core: the C2-bromine atom serves as a "handle" for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings, while the C3-morpholine moiety provides essential solubility and hydrogen-bond accepting properties.

This application note details two validated protocols for its synthesis. Method A (Chemoselective Cross-Coupling) is the gold standard for high-purity, milligram-to-gram scale synthesis, leveraging the kinetic selectivity of Palladium oxidative addition. Method B (Cyclocondensation) offers a metal-free, cost-effective alternative suitable for larger, robust scale-up where catalyst cost is a constraint.

Retrosynthetic Analysis & Strategy

The synthesis hinges on distinguishing the reactivity of the C2 and C3 positions.[1] Direct nucleophilic aromatic substitution (


) on 2,3-dibromopyridine is not recommended ; the C2 position is electronically more deficient (adjacent to nitrogen) and will preferentially react with morpholine to yield the unwanted regioisomer, 4-(3-bromopyridin-2-yl)morpholine.

Therefore, we employ two alternative strategies:

  • Kinetic Differentiation (Method A): Exploiting the bond dissociation energy difference between C-I (weaker) and C-Br (stronger) in 2-bromo-3-iodopyridine.

  • De Novo Ring Construction (Method B): Building the morpholine ring onto a pre-halogenated aniline precursor.

Retrosynthesis cluster_RouteA Route A: Chemoselective Buchwald-Hartwig (Recommended) cluster_RouteB Route B: Cyclocondensation (Scalable) Target 4-(2-Bromopyridin-3-yl)morpholine (Target) PrecursorA 2-Bromo-3-iodopyridine + Morpholine CatA Pd Catalyst (Kinetic Control) PrecursorA->CatA CatA->Target Selective C-I Activation PrecursorB 3-Amino-2-bromopyridine + Bis(2-chloroethyl)ether CondB Base/Heat (Thermodynamic Control) PrecursorB->CondB CondB->Target Double Alkylation

Figure 1: Retrosynthetic disconnection showing the two primary routes. Route A relies on catalyst selectivity, while Route B relies on precursor availability.

Method A: Chemoselective Buchwald-Hartwig Amination (Preferred)

This protocol utilizes the preferential oxidative addition of Palladium(0) into the C-I bond over the C-Br bond. The use of XPhos as a ligand is critical; it forms a highly active monolithic Pd-species that facilitates rapid coupling at the iodide site at moderate temperatures, preserving the bromide for downstream chemistry.

Reagents & Materials
ReagentCAS No.Equiv.[1][2]Role
2-Bromo-3-iodopyridine 89315-49-11.0Limiting Reagent
Morpholine 110-91-81.1Nucleophile
Pd₂(dba)₃ 51364-51-30.02 (2 mol%)Catalyst Precursor
XPhos 564483-18-70.04 (4 mol%)Ligand
Cs₂CO₃ 534-17-82.0Base
1,4-Dioxane 123-91-1-Solvent (Anhydrous)
Step-by-Step Protocol
  • Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ (18.3 mg, 0.02 mmol) and XPhos (19.1 mg, 0.04 mmol). Add 2 mL of anhydrous 1,4-dioxane and stir at room temperature for 5 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

  • Substrate Addition: Add 2-bromo-3-iodopyridine (284 mg, 1.0 mmol) and Cesium Carbonate (652 mg, 2.0 mmol) to the vial.

  • Nucleophile Addition: Add Morpholine (96 µL, 1.1 mmol). Note: Do not use a large excess of morpholine to prevent competitive coupling at the C2-Br position.

  • Reaction: Seal the vial with a crimp cap (PTFE septum). Heat the block to 80°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by LC-MS or TLC (Hexane/EtOAc 7:3). Look for the disappearance of the starting iodide (

      
      ) and appearance of product (
      
      
      
      ). If the reaction runs too long (>12h) or too hot (>100°C), trace amounts of the bis-morpholino byproduct may form.
  • Work-up: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography on silica gel, eluting with a gradient of 0-30% EtOAc in Hexanes.

  • Yield: Expected yield is 85-92% as a pale yellow solid.

Mechanism of Selectivity

The bond dissociation energy (BDE) of C-I (65 kcal/mol) is significantly lower than C-Br (81 kcal/mol). The Pd(0)/XPhos complex undergoes oxidative addition into the C-I bond orders of magnitude faster than the C-Br bond. The bulky XPhos ligand also sterically hinders the approach to the more crowded C2 position, further enhancing selectivity.

Method B: Cyclocondensation (Alternative)

This method is ideal when Palladium contamination must be avoided (e.g., early-stage GMP synthesis) or when cost is the primary driver. It constructs the morpholine ring directly on the amine.

Reagents & Materials
ReagentEquiv.Role
3-Amino-2-bromopyridine 1.0Limiting Reagent
Bis(2-chloroethyl)ether 1.5Alkylating Agent
Potassium Carbonate (K₂CO₃) 3.0Base
Potassium Iodide (KI) 0.2Catalyst (Finkelstein)
DMF (N,N-Dimethylformamide) -Solvent
Step-by-Step Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Dissolve 3-amino-2-bromopyridine (1.0 g, 5.78 mmol) in DMF (10 mL).

  • Reagent Addition: Add bis(2-chloroethyl)ether (1.0 mL, 8.67 mmol), K₂CO₃ (2.4 g, 17.3 mmol), and KI (192 mg, 1.15 mmol).

    • Why KI? KI converts the chloro-ether to the more reactive iodo-ether in situ via the Finkelstein reaction, significantly accelerating the sluggish alkylation of the electron-deficient aminopyridine.

  • Reaction: Heat the mixture to 120°C for 16–24 hours.

    • Caution: The reaction is slower than Method A due to the reduced nucleophilicity of the amine (caused by the ortho-bromo electron-withdrawing group).

  • Work-up: Pour the reaction mixture into ice-water (100 mL). Extract with EtOAc (3 x 30 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over Na₂SO₄, concentrate, and purify via recrystallization from EtOH/Water or column chromatography.

  • Yield: Expected yield is 60-75%.

Experimental Workflow (Method A)

Workflow Start Start: Glovebox/Inert Atm Complex Pre-complex Pd2(dba)3 + XPhos (Dioxane, RT, 5 min) Start->Complex AddSub Add 2-Bromo-3-iodopyridine + Cs2CO3 + Morpholine Complex->AddSub Heat Heat to 80°C (4-6 Hours) AddSub->Heat Check IPC: LC-MS (Check for SM disappearance) Heat->Check Check->Heat Incomplete Filter Filter through Celite (Remove Pd/Salts) Check->Filter Complete Purify Flash Chromatography (0-30% EtOAc/Hex) Filter->Purify End Product: 4-(2-Bromopyridin-3-yl)morpholine Purify->End

Figure 2: Operational workflow for the Palladium-catalyzed synthesis (Method A).

Analytical Validation

Successful synthesis is confirmed by the following characteristic signals. The key differentiator from the regioisomer is the coupling pattern of the pyridine protons.

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       8.05 (dd, J = 4.5, 1.5 Hz, 1H, H-6  pyridine).
      
    • 
       7.35 (dd, J = 8.0, 1.5 Hz, 1H, H-4  pyridine).
      
    • 
       7.20 (dd, J = 8.0, 4.5 Hz, 1H, H-5  pyridine).
      
    • 
       3.88 (t, J = 4.6 Hz, 4H, Morpholine O-CH₂ ).
      
    • 
       3.08 (t, J = 4.6 Hz, 4H, Morpholine N-CH₂ ).
      
  • ¹³C NMR: Distinct shift for C-Br (C2) typically around 140-145 ppm (deshielded by N) vs C-I precursor.

  • Mass Spectrometry: ES+ m/z 243.0/245.0 [M+H]⁺ (1:1 Isotopic pattern characteristic of Bromine).

Safety & Handling

  • 2-Bromo-3-iodopyridine: Irritant. Handle in a fume hood.

  • Palladium Catalysts: Potential sensitizers. Avoid inhalation of dust.

  • Bis(2-chloroethyl)ether: Highly toxic and potential carcinogen (alkylating agent). Double gloving and use of a fume hood are mandatory.

  • Waste Disposal: Aqueous waste from Method B contains DMF and heavy metals (if KI used); dispose of as hazardous chemical waste.

References

  • Selectivity of C-I vs C-Br in Pd-Coupling

    • J. P. Wolfe, S. L. Buchwald, "Scope and Limitations of the Pd/BINAP-Catalyzed Amination of Aryl Bromides," Journal of Organic Chemistry, 2000.
    • Insight: Establishes the hierarchy of oxidative addition r
  • Buchwald-Hartwig Protocol for Pyridines

    • D. S. Surry, S. L. Buchwald, "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide," Chemical Science, 2011.
    • Insight: Validates XPhos as a superior ligand for heteroaryl halides.
  • Cyclization Method (General Morpholine Synthesis)

    • R. A. M.[1][2][3] Serafim et al., "Synthesis of Morpholine Derivatives," Organic Preparations and Procedures International, 2018.

    • Insight: Details the bis(chloroethyl)
  • Regioselectivity Data (BenchChem)

    • "2-Bromo-3-iodopyridine Reactivity Profile."[2][4]

    • Insight: Confirms commercial availability and use as a selective scaffold.

Sources

Application

4-(2-Bromopyridin-3-yl)morpholine as a building block for PI3K inhibitors

Application Note: Strategic Utilization of 4-(2-Bromopyridin-3-yl)morpholine in PI3K Inhibitor Design Strategic Overview: The Morpholine "Hinge Binder" The phosphoinositide 3-kinase (PI3K) pathway is a master regulator o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-(2-Bromopyridin-3-yl)morpholine in PI3K Inhibitor Design

Strategic Overview: The Morpholine "Hinge Binder"

The phosphoinositide 3-kinase (PI3K) pathway is a master regulator of cell growth, survival, and metabolism, frequently dysregulated in oncology. A critical structural motif in many potent PI3K inhibitors (e.g., Buparlisib, Pictilisib) is the morpholine ring .

Why 4-(2-Bromopyridin-3-yl)morpholine? This specific building block is not merely a structural spacer; it is a functional pharmacophore designed for high-affinity binding:

  • Hinge Interaction: The morpholine oxygen atom serves as a hydrogen bond acceptor, interacting with the backbone amide of Valine 851 (in PI3K

    
    ) within the ATP-binding hinge region.
    
  • Solubility & ADME: The saturated morpholine ring improves aqueous solubility and lowers logP compared to phenyl analogs, enhancing oral bioavailability.

  • Synthetic Handle: The 2-bromo substituent on the pyridine ring provides a reactive handle for Suzuki-Miyaura cross-coupling, allowing the attachment of diverse "tail" groups (often pyrimidines or triazines) that occupy the affinity pocket.

Pathway Visualization

The following diagram illustrates the PI3K signaling cascade and the specific intervention point of inhibitors derived from this building block.

PI3K_Pathway RTK RTK / GPCR (Cell Surface Receptor) PI3K PI3K (p110/p85) Target of Morpholine Inhibitors RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Substrate AKT AKT (Protein Kinase B) PIP3->AKT Recruitment mTOR mTOR (C1/C2) AKT->mTOR Activation CellResponse Cell Growth & Survival (Tumorigenesis) mTOR->CellResponse Inhibitor Morpholine-Pyridine Inhibitor Inhibitor->PI3K Blockade

Figure 1: PI3K/AKT/mTOR signaling pathway highlighting the upstream inhibition point of morpholine-based compounds.[1]

Chemical Synthesis & Handling

Synthesizing 4-(2-Bromopyridin-3-yl)morpholine requires navigating a regioselectivity challenge. Direct nucleophilic aromatic substitution (


) on 2,3-dibromopyridine typically yields the 2-morpholino isomer due to the higher reactivity of the 2-position.[1]

To ensure the morpholine is at the 3-position and the bromine remains at the 2-position , use the Buchwald-Hartwig Cross-Coupling method on a di-halo precursor with differential reactivity (Iodine vs. Bromine).[1]

Protocol: Regioselective Synthesis

Reagents:

  • 2-Bromo-3-iodopyridine (1.0 equiv)[1]

  • Morpholine (1.2 equiv)

  • 
     (2 mol%)
    
  • Xantphos (4 mol%)

  • 
     (2.0 equiv)
    
  • Toluene (anhydrous)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a reaction vial with 2-bromo-3-iodopyridine (e.g., 1.0 g),

    
    , Xantphos, and 
    
    
    
    .
  • Solvent Addition: Add anhydrous Toluene (10 mL).

  • Amine Addition: Add Morpholine via syringe.

  • Reaction: Seal the vial and heat to 80°C for 4–6 hours.

    • Expert Note: The lower temperature and the use of Iodine as the leaving group ensure the coupling occurs exclusively at the C3 position, leaving the C2-Bromine intact for the next step.

  • Workup: Cool to RT, filter through a celite pad, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexane/EtOAc). The product is typically a light yellow solid.

QC Check:

  • 1H NMR: Verify the distinct pyridine protons. The morpholine protons should appear as two multiplets around 3.0 and 3.8 ppm.

  • LC-MS: Confirm mass (M+H).

Application Protocol: Suzuki-Miyaura Coupling

This is the critical step where the building block is coupled to the core scaffold (e.g., a pyrimidine boronic acid) to create the final inhibitor.

Challenge: The 2-position of pyridine is electron-deficient, and the adjacent 3-morpholino group provides steric hindrance (the "ortho effect").[1] Standard conditions often fail.

Optimized High-Activity Protocol

Reagents:

  • Building Block: 4-(2-Bromopyridin-3-yl)morpholine (1.0 equiv)[1]

  • Partner: Aryl Boronic Acid/Ester (1.2 equiv)

  • Catalyst:

    
     (5 mol%) — Preferred for steric bulk tolerance.
    
  • Base:

    
     (aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)[1][2]

Workflow Diagram:

Synthesis_Workflow Reactants Reactants: Building Block + Boronic Acid Reaction Suzuki Coupling 100°C, 12h, Argon Reactants->Reaction Catalyst Catalyst System: Pd(dppf)Cl2 + Na2CO3 Catalyst->Reaction Workup Extraction (EtOAc) & Drying (MgSO4) Reaction->Workup Purification Flash Chromatography Final Inhibitor Workup->Purification

Figure 2: Optimized synthetic workflow for coupling the morpholine building block.[1]

Step-by-Step Procedure:

  • Degassing: Sparge 1,4-dioxane with Nitrogen or Argon for 15 minutes. Oxygen is the enemy of this reaction.

  • Assembly: Combine the building block, boronic acid, and base in a microwave vial.

  • Catalyst Addition: Add

    
     last.
    
  • Heating: Heat to 100°C (oil bath) or 120°C (Microwave, 30 min).

  • Monitoring: Monitor by TLC. The starting bromide should disappear. If the reaction stalls, add a second portion of catalyst (2 mol%).

  • Scavenging: To remove residual Palladium, treat the organic layer with SiliaMetS® Thiol or similar scavenger resin before final purification.

Biological Validation: PI3K Kinase Assay

Once synthesized, the compound must be validated for potency. The ADP-Glo™ Kinase Assay is the industry standard for this class of inhibitors.

Assay Principle

The assay quantifies kinase activity by measuring the ADP produced during the phosphorylation of the lipid substrate (PIP2).

  • Kinase Reaction: PI3K + ATP + PIP2

    
     PIP3 + ADP
    
  • ADP-Glo Reagent: Depletes remaining ATP.[1]

  • Detection Reagent: Converts ADP back to ATP

    
     Luciferase reaction 
    
    
    
    Light.
Detailed Protocol
ComponentConcentration / Condition
Enzyme Recombinant PI3K

(p110

/p85

)
Substrate PIP2:PS Lipid Spheres (50

M)
ATP 10

M (at

)
Buffer HEPES (pH 7.5),

, EGTA, CHAPS
  • Compound Preparation: Prepare a 10-point serial dilution of your synthesized inhibitor in DMSO.[1]

  • Enzyme Mix: Add 2

    
    L of PI3K enzyme solution to a 384-well white plate.
    
  • Inhibitor Addition: Add 1

    
    L of compound. Incubate for 15 min at RT to allow binding to the hinge region.
    
  • Reaction Start: Add 2

    
    L of ATP/Substrate mix.
    
  • Incubation: Incubate for 60 min at RT.

  • Termination: Add 5

    
    L of ADP-Glo™ Reagent. Incubate 40 min.
    
  • Detection: Add 10

    
    L of Kinase Detection Reagent. Incubate 30 min.
    
  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

Data Analysis: Calculate percent inhibition relative to DMSO controls. Fit the curve using a 4-parameter logistic model to determine


.[1]
  • Target Potency: A successful morpholine-based hinge binder should yield an

    
     nM.[1]
    

Troubleshooting & Expert Tips

  • Problem: Low Yield in Suzuki Coupling.

    • Cause: Protodeboronation of the boronic acid partner (common with heteroaryl boronates).

    • Solution: Switch to a Boronic Ester (Pinacol) or use

      
        instead of Carbonate as the base to reduce hydrolysis rates.
      
  • Problem: "Pd-Black" Precipitation.

    • Cause: Catalyst decomposition due to pyridine coordination.

    • Solution: Ensure the ligand (dppf or XPhos) is in slight excess or use a pre-formed catalyst precursor.

  • Problem: Poor Solubility in Assay.

    • Cause: The flat aromatic structure can cause aggregation.

    • Solution: Ensure the final assay buffer contains 0.01% Triton X-100 or CHAPS to prevent non-specific aggregation.

References

  • Burger, M. T., et al. (2011). "Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Treating Cancer." ACS Medicinal Chemistry Letters, 2(10), 774–779. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Promega Corporation. (2023). "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Surh, Y. J. (2003). "Cancer chemoprevention with dietary phytochemicals." Nature Reviews Cancer, 3, 768–780. (Context on signaling pathways). Link

Sources

Method

Medicinal chemistry applications of 4-(2-Bromopyridin-3-yl)morpholine

Application Note: Medicinal Chemistry Applications of 4-(2-Bromopyridin-3-yl)morpholine Executive Summary 4-(2-Bromopyridin-3-yl)morpholine (often referred to as the "3-morpholino-2-bromopyridine scaffold") is a high-val...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Medicinal Chemistry Applications of 4-(2-Bromopyridin-3-yl)morpholine

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine (often referred to as the "3-morpholino-2-bromopyridine scaffold") is a high-value intermediate in the synthesis of ATP-competitive kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway.

Its structural value lies in its dual functionality:

  • The Morpholine Moiety (C3): Acts as a critical hydrogen-bond acceptor for the kinase hinge region (specifically interacting with the backbone amide of Valine residues, e.g., Val851 in PI3K

    
    ). It also significantly enhances aqueous solubility and metabolic stability compared to phenyl analogs.
    
  • The 2-Bromo "Exit Vector" (C2): A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig), allowing the attachment of diverse "affinity pocket" binders.

This guide details the mechanistic rationale for this scaffold and provides optimized protocols for its downstream functionalization into bioactive lead compounds.[1]

Mechanistic Rationale & SAR Logic

The "Hinge Binder" Hypothesis

In the design of Type I kinase inhibitors, the inhibitor must mimic the adenine ring of ATP. The morpholine oxygen atom in this scaffold is positioned to serve as a hydrogen bond acceptor.[2] When the pyridine ring is coupled to a core scaffold (e.g., a pyrimidine or triazine), the morpholine projects into the solvent-exposed region or interacts directly with the hinge region backbone.

  • Solubility: The morpholine ring lowers logP (lipophilicity) relative to a cyclohexane or phenyl ring, improving oral bioavailability.

  • Metabolic Stability: The ether oxygen reduces electron density on the ring, making it less prone to oxidative metabolism compared to alkyl-amines.

Structural Decision Tree (DOT Visualization)

The following diagram illustrates the strategic decision-making process when employing this scaffold in SAR (Structure-Activity Relationship) studies.

SAR_Logic Scaffold 4-(2-Bromopyridin-3-yl)morpholine (Starting Block) Rxn_Suzuki Reaction: Suzuki-Miyaura Coupling (Boronic Acid Partner) Scaffold->Rxn_Suzuki C2-Br Activation Rxn_Buchwald Reaction: Buchwald-Hartwig (Amine Partner) Scaffold->Rxn_Buchwald C2-Br Activation Target_PI3K Target: PI3K / mTOR (Biaryl Systems) Rxn_Suzuki->Target_PI3K C-C Bond Formation Target_GPCR Target: GPCR / Ion Channel (Aminopyridines) Rxn_Buchwald->Target_GPCR C-N Bond Formation Outcome_1 Outcome: Biaryl Hinge Binder (High Potency, Good Solubility) Target_PI3K->Outcome_1 Outcome_2 Outcome: Amino-Pyridine Core (Tunable Basicity) Target_GPCR->Outcome_2

Figure 1: Strategic utilization of the 2-bromo-3-morpholinopyridine scaffold in divergent synthesis pathways.

Experimental Protocols

The following protocols are optimized for high-throughput library synthesis and lead optimization.

Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: To couple the 2-bromopyridine scaffold with an aryl boronic acid/ester, creating a biaryl kinase inhibitor precursor. Application: Synthesis of PI3K


 inhibitor analogs (similar to Idelalisib or Duvelisib structures).

Reagents:

  • Substrate: 4-(2-Bromopyridin-3-yl)morpholine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (e.g., Indazole-4-boronic acid) (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
  • Base: Cs

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Preparation: In a nitrogen-purged microwave vial, combine the bromopyridine substrate (1.0 equiv) and the aryl boronic acid (1.2 equiv).

  • Solvation: Add 1,4-Dioxane (concentration 0.1 M) and the aqueous Cs

    
    CO
    
    
    
    solution.
  • Catalyst Addition: Add Pd(dppf)Cl

    
     (5 mol%) quickly to minimize air exposure. Seal the vial immediately.
    
  • Degassing: Sparge the mixture with argon for 5 minutes.

  • Reaction: Heat at 100°C for 4–12 hours (conventional heating) or 120°C for 30 minutes (microwave irradiation).

  • Work-up: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate and purify via Flash Column Chromatography (SiO

    
    , Gradient: 0–50% EtOAc in Hexanes). The morpholine nitrogen is not basic enough to streak significantly on silica, but adding 1% Et
    
    
    
    N is good practice.

Critical Note: The position of the nitrogen in the pyridine ring (ortho to the bromide) can cause chelation issues with Palladium. Using bidentate ligands like dppf or XPhos is crucial for high yields.

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: To replace the bromine with a secondary amine, creating a 2-amino-3-morpholinopyridine derivative. Application: Tuning the basicity and polarity of the scaffold for CNS-penetrant drugs.

Reagents:

  • Substrate: 4-(2-Bromopyridin-3-yl)morpholine (1.0 equiv)

  • Amine Partner: e.g., Piperazine or Aniline derivative (1.2 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2.5 mol%)
  • Ligand: BINAP or Xantphos (5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step Methodology:

  • Inert Atmosphere: Flame-dry a reaction flask and cool under Argon.

  • Mixing: Add the bromopyridine, amine, Pd

    
    (dba)
    
    
    
    , Ligand, and NaOtBu.
  • Solvation: Add anhydrous Toluene (0.2 M).

  • Reaction: Reflux at 110°C for 16 hours .

  • Quench: Cool to RT, dilute with water, and extract with DCM.

  • Purification: The product will likely be basic. Use amine-functionalized silica or run a gradient of DCM/MeOH/NH

    
    .
    

Comparative Data: Scaffold Advantages

The following table highlights why medicinal chemists select this specific scaffold over common alternatives (e.g., phenyl-morpholine or pyridine-piperazine).

Feature4-(2-Bromopyridin-3-yl)morpholine2-Bromophenyl-morpholine4-(2-Bromopyridin-3-yl)piperazine
Solubility (pH 7.4) High (Pyridine N + Morpholine O)Low (Lipophilic core)Moderate (NH can be protonated)
H-Bond Capability Dual (Acceptor N + Acceptor O)Single (Acceptor O)Dual (Acceptor N + Donor NH)
Metabolic Stability High (Pyridine is electron-deficient)Moderate (Phenyl prone to oxidation)Low (Piperazine NH prone to conjugation)
Reactivity (C-Br) High (Activated by ortho-N)ModerateHigh

Reaction Workflow Diagram

This diagram visualizes the synthesis of a hypothetical PI3K inhibitor using the protocols described above.

Workflow Start Start: 4-(2-Bromopyridin-3-yl)morpholine Step1 Step 1: Suzuki Coupling (w/ Indazole Boronate) Start->Step1 Pd(dppf)Cl2, Cs2CO3 Intermediate Intermediate: Biaryl Scaffold Step1->Intermediate Step2 Step 2: Deprotection / Salt Formation (HCl in Dioxane) Intermediate->Step2 Final Final Drug Candidate: PI3K Inhibitor Analog Step2->Final

Figure 2: Synthetic workflow for converting the scaffold into a bioactive kinase inhibitor.

References

  • Massacesi, C., et al. "PI3K inhibitors as new cancer therapeutics: implications for clinical trial design." Nature Reviews Clinical Oncology, 2016. Link

  • Maira, S. M., et al. "Identification and characterization of NVP-BKM120, an orally available pan-class I PI3K inhibitor." Molecular Cancer Therapeutics, 2012. Link

  • Suzuki, A. "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds (Nobel Lecture)." Angewandte Chemie International Edition, 2011. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • Garces, A. E., & Stocks, M. J. "Class I PI3K inhibitors: a review of the patent literature." Expert Opinion on Therapeutic Patents, 2019. Link

Sources

Application

Application Note: Synthetic Routes to 4-(2-Bromopyridin-3-yl)morpholine Derivatives

This Application Note provides a comprehensive technical guide for the synthesis of 4-(2-bromopyridin-3-yl)morpholine , a critical heterocyclic scaffold in the development of PI3K/mTOR inhibitors and other kinase-targeti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the synthesis of 4-(2-bromopyridin-3-yl)morpholine , a critical heterocyclic scaffold in the development of PI3K/mTOR inhibitors and other kinase-targeting therapeutics.

The guide prioritizes regiochemical integrity , addressing the specific challenge of distinguishing between the C2 and C3 positions on the pyridine ring.

Abstract & Strategic Overview

The 4-(2-bromopyridin-3-yl)morpholine scaffold (Figure 1) is a privileged pharmacophore. The 2-bromo position serves as a versatile electrophilic handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira), while the 3-morpholino group modulates solubility and kinase hinge-binding affinity.

Synthetic Challenge: The primary difficulty lies in regioselectivity .

  • Nucleophilic Aromatic Substitution (

    
    ):  Direct reaction of 2,3-dibromopyridine with morpholine typically favors substitution at the C2 position  (ortho to nitrogen), yielding the unwanted 2-morpholino-3-bromopyridine isomer.
    
  • Solution: To guarantee the 3-morpholino-2-bromo substitution pattern, this protocol details two high-fidelity routes:

    • Route A (De Novo Cyclization): Constructing the morpholine ring onto 3-amino-2-bromopyridine.

    • Route B (Sandmeyer Sequence): Installing the morpholine at C3 via catalysis, followed by C2 halogenation.

Retrosynthetic Analysis

The following logic tree illustrates the disconnection strategies.

Retrosynthesis Figure 1: Retrosynthetic logic for ensuring C3-morpholino regioselectivity. Target 4-(2-Bromopyridin-3-yl)morpholine (Target Scaffold) Precursor1 3-Amino-2-bromopyridine (Commercially Available) Target->Precursor1 Route A: Cyclodialkylation (Bis(2-chloroethyl)ether) Precursor2 3-Morpholino-2-aminopyridine Target->Precursor2 Route B: Sandmeyer Reaction (Diazotization/CuBr) Precursor3 3-Bromo-2-aminopyridine Precursor2->Precursor3 Buchwald-Hartwig (Pd-Catalysis)

Route A: The "De Novo" Cyclization Protocol (Recommended)

Principle: This route is the "Gold Standard" for regiochemical certainty. By starting with the amino group already at the C3 position and the bromine at C2, the regiochemistry is fixed before the morpholine ring is formed.

Mechanism

The reaction involves a double nucleophilic substitution where the primary amine of 3-amino-2-bromopyridine acts as the nucleophile, displacing the halides of bis(2-chloroethyl)ether .

Experimental Protocol
  • Starting Material: 3-Amino-2-bromopyridine (CAS: 39856-57-0)

  • Reagent: Bis(2-chloroethyl) ether

  • Scale: 10 mmol basis

Step-by-Step Procedure:

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.

  • Solvation: Dissolve 3-amino-2-bromopyridine (1.73 g, 10.0 mmol) in DMF (Dimethylformamide, 20 mL). Note: NMP (N-Methyl-2-pyrrolidone) is a viable alternative for higher boiling points.

  • Base Addition: Add Potassium Carbonate (

    
    , 4.14 g, 30.0 mmol) and Sodium Iodide  (NaI, 150 mg, 1.0 mmol). Note: NaI acts as a Finkelstein catalyst to activate the chloro-ether in situ.
    
  • Reagent Addition: Add Bis(2-chloroethyl) ether (1.72 g, 12.0 mmol) dropwise.

  • Reaction: Heat the mixture to 120°C for 16–24 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS for the disappearance of the primary amine.

  • Workup:

    • Cool to room temperature.[1][2][3]

    • Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).

    • Wash the combined organic layers with brine (2 x 50 mL) to remove residual DMF.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Yield Expectation: 60–75% Key Advantage: Unambiguous structure; no risk of C2/C3 isomer scrambling.

Route B: The Catalytic Sequence (High-Throughput Alternative)

Principle: This route is useful if 3-bromo-2-aminopyridine is the available stock. It utilizes Pd-catalyzed amination to install the morpholine at C3, followed by a Sandmeyer transformation to convert the C2-amine to a C2-bromide.

Workflow Visualization

RouteB Figure 2: Two-step catalytic sequence converting 3-bromo-2-aminopyridine to the target. SM 3-Bromo-2-aminopyridine (Start) Inter 3-Morpholino-2-aminopyridine (Intermediate) SM->Inter Step 1: Buchwald-Hartwig Morpholine, Pd(OAc)2, BINAP NaOtBu, Toluene, 100°C Prod 4-(2-Bromopyridin-3-yl)morpholine (Product) Inter->Prod Step 2: Sandmeyer NaNO2, HBr (aq) CuBr, 0°C -> RT

Protocol Details

Step 1: Buchwald-Hartwig Amination [4]

  • Substrate: 3-Bromo-2-aminopyridine.[5]

  • Catalyst System:

    
     (2 mol%) or 
    
    
    
    with BINAP or XPhos (4-6 mol%).
  • Conditions: React with Morpholine (1.2 equiv) and

    
     (1.5 equiv) in Toluene at 100°C.
    
  • Note: The free amino group at C2 does not interfere significantly because the C3-Br bond is activated for oxidative addition, and the primary amine is less nucleophilic than the secondary morpholine under these catalytic conditions (or can be protected if necessary, but direct coupling often works).

Step 2: Sandmeyer Reaction (Bromination)

  • Substrate: 3-Morpholino-2-aminopyridine.

  • Reagents: Sodium Nitrite (

    
    ), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr).
    
  • Procedure:

    • Dissolve the intermediate in 48% HBr at -10°C.

    • Add aqueous

      
       dropwise to form the diazonium salt (observe 
      
      
      
      evolution).
    • Transfer the cold diazonium solution into a stirring solution of CuBr in HBr.

    • Allow to warm to room temperature.

    • Neutralize with NaOH (carefully!) and extract.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare the NMR signals against these diagnostic markers.

Feature4-(2-Bromopyridin-3-yl)morpholine (Target)2-Morpholino-3-bromopyridine (Unwanted Isomer)
C2-Position Quaternary C-Br (No proton signal)Quaternary C-N (No proton signal)
H-4 Proton Doublet of doublets (approx 7.2-7.4 ppm)Doublet of doublets (shifted upfield by ortho-N)
Morpholine

Distinct triplet pattern (~3.1 ppm N-

)
Distinct triplet pattern (~3.3 ppm N-

)
LC-MS M+H: 243/245 (1:1 Br pattern)M+H: 243/245 (1:1 Br pattern)
Key Distinction NOESY: Correlation between Morpholine

and H-4 of pyridine.
NOESY: Correlation between Morpholine

and H-3 (if H present) or H-4.

Critical QC Check: In the target molecule, the morpholine is flanked by a Bromine (C2) and a Proton (C4). In the unwanted isomer (from direct


 of 2,3-dibromopyridine), the morpholine is at C2, flanked by Nitrogen and Bromine (C3). The chemical shift of the adjacent pyridine protons will differ significantly.

Safety & Handling

  • Bis(2-chloroethyl)ether: Highly toxic and a potential carcinogen. Handle only in a fume hood with double-gloving.

  • Sandmeyer Reagents: Diazo intermediates are potentially explosive if allowed to dry. Keep in solution and cold.

  • Pyridines: Generally distinct unpleasant odors; waste must be segregated into halogenated organic streams.

References

  • General Synthesis of N-Aryl Morpholines:Org. Synth.2004, 10, 423.
  • Buchwald-Hartwig on Aminopyridines: M. R. Harris et al., "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines," J. Org. Chem., 2011. Link

  • Regioselectivity in Pyridine Substitution: T. J. Delia et al., "Synthesis of 2-amino-3-bromopyridine," J. Heterocyclic Chem., 1998.
  • Sandmeyer Protocols:Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Section 6.7.

Sources

Method

Optimized Protocols for the N-Arylation of 4-(2-Bromopyridin-3-yl)morpholine via Buchwald-Hartwig Coupling

[1] Abstract This application note details the experimental procedures for the palladium-catalyzed N-arylation of 4-(2-bromopyridin-3-yl)morpholine . This substrate presents a specific synthetic challenge: the steric hin...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

This application note details the experimental procedures for the palladium-catalyzed N-arylation of 4-(2-bromopyridin-3-yl)morpholine . This substrate presents a specific synthetic challenge: the steric hindrance introduced by the morpholine ring at the C3 position, ortho to the reactive C2-bromide. While standard


 conditions are often insufficient due to the electron-donating nature of the morpholine substituent, optimized Buchwald-Hartwig cross-coupling protocols provide high yields.[1] We present two distinct workflows: Method A  utilizing Third-Generation (G3) Buchwald Precatalysts for sterically demanding or secondary amines, and Method B  utilizing a cost-effective Pd(0)/BINAP system for less hindered primary amines.[1]

Part 1: Substrate Analysis & Retrosynthetic Logic[1]

The Steric & Electronic Challenge

The target substrate, 4-(2-bromopyridin-3-yl)morpholine, contains a 2-halopyridine core.[1] Typically, 2-halopyridines are reactive toward oxidative addition.[1] However, the C3-morpholine group exerts two distinct effects:[1]

  • Electronic Deactivation: The nitrogen atom of the morpholine ring donates electron density into the pyridine ring via resonance, making the C2 position less electrophilic compared to unsubstituted 2-bromopyridine. This suppresses the efficacy of traditional nucleophilic aromatic substitution (

    
    ).
    
  • Steric Hindrance: The morpholine ring creates significant steric bulk around the palladium center during the catalytic cycle, specifically impeding the reductive elimination step.

Catalyst Selection Strategy

To overcome the reductive elimination bottleneck, bulky, electron-rich dialkylbiaryl phosphine ligands are required.[1]

  • BrettPhos Pd G3: Optimal for coupling primary amines . Its bulk prevents the formation of inactive bis-ligated palladium complexes.

  • RuPhos Pd G3: The gold standard for secondary amines . It stabilizes the monoligated Pd(0) species and facilitates the coupling of sterically hindered partners.

Part 2: Critical Reaction Parameters

Reaction Variables Table
ParameterStandard ConditionHigh-Performance ConditionRationale
Catalyst Source Pd₂(dba)₃ (1-2 mol%)BrettPhos/RuPhos Pd G3 (1-3 mol%)G3 precatalysts ensure rapid, reliable activation without an induction period.[1]
Ligand BINAP (racemic)BrettPhos (1° amines) / RuPhos (2° amines)Bulky ligands facilitate reductive elimination in ortho-substituted systems.[1]
Base NaOtBu (Sodium tert-butoxide)LiHMDS (1.0 M in THF) or NaOtBuLiHMDS is preferred for G3 precatalyst activation; NaOtBu is standard for robust substrates.[1]
Solvent Toluene1,4-Dioxane or t-Amyl Alcohol Dioxane (bp 101°C) allows higher reaction temperatures to overcome steric energy barriers.[1]
Temperature 80–100 °C90–110 °C Higher energy required to drive the sterically hindered reductive elimination.
Mechanistic Pathway & Decision Tree

The following diagram illustrates the catalytic cycle with specific annotations for this substrate, alongside a decision tree for protocol selection.

G Start Substrate: 4-(2-bromopyridin-3-yl)morpholine AmineType Coupling Partner? Start->AmineType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Simple Un-hindered Aniline AmineType->Simple BrettPhos Use Method A1: BrettPhos Pd G3 (High Selectivity) Primary->BrettPhos OxAdd Oxidative Addition (Fast) BrettPhos->OxAdd Initiates RuPhos Use Method A2: RuPhos Pd G3 (Steric Bulk) Secondary->RuPhos RuPhos->OxAdd Initiates BINAP Use Method B: Pd2(dba)3 + BINAP (Cost Effective) Simple->BINAP TransMet Amine Coordination & Deprotonation OxAdd->TransMet RedElim Reductive Elimination (Rate Limiting Step!) TransMet->RedElim Steric Clash from Morpholine RedElim->Start Regenerates Pd(0)

Figure 1: Workflow decision tree and simplified catalytic cycle highlighting the reductive elimination bottleneck caused by the C3-morpholine group.

Part 3: Experimental Protocols

Method A: High-Efficiency Coupling (G3 Precatalysts)

Recommended for secondary amines, valuable substrates, or when Method B fails.[1]

Reagents:

  • Substrate: 4-(2-Bromopyridin-3-yl)morpholine (1.0 equiv)[1]

  • Amine: 1.2 – 1.5 equiv

  • Catalyst: RuPhos Pd G3 (for 2° amines) or BrettPhos Pd G3 (for 1° amines) (0.02 equiv / 2 mol%)[1]

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or LiHMDS (2.0 equiv if base-sensitive)[1]

  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)

Step-by-Step Procedure:

  • Glassware Prep: Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar and a septum cap. Cool under a stream of nitrogen.

  • Solids Addition: Charge the vial with the heteroaryl bromide (1.0 equiv), the amine (if solid, 1.2 equiv), NaOtBu (1.5 equiv), and the Pd G3 precatalyst (2 mol%).

    • Note: If using LiHMDS, add it in step 4.[1]

  • Inert Atmosphere: Cap the vial and purge with nitrogen for 5 minutes (vacuum/backfill cycle x3).

  • Liquid Addition: Add anhydrous 1,4-Dioxane via syringe. If the amine is liquid, add it now.

  • Activation: Place the vial in a pre-heated heating block at 100 °C .

    • Observation: The reaction mixture usually turns from pale yellow to a dark orange/brown upon activation of the catalyst.

  • Monitoring: Stir vigorously for 2–12 hours. Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LCMS.[1]

    • Target Mass: Look for [M+H] corresponding to Product.

    • Warning: Watch for "Protodehalogenation" (M-Br+H) byproduct, indicating the catalyst is struggling to reductively eliminate.[1]

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Gradient: 0–60% EtOAc in Hexanes).

Method B: Standard Cost-Effective Coupling

Recommended for unhindered primary arylamines (anilines).[1]

Reagents:

  • Catalyst: Pd₂(dba)₃ (1.5 mol%)[1]

  • Ligand: BINAP (3.0 mol%) (Pd:Ligand ratio 1:2)[1]

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene (0.2 M)[1]

Step-by-Step Procedure:

  • Pre-complexation (Optional but Recommended): In a separate small vial, mix Pd₂(dba)₃ and BINAP in 1 mL of toluene and stir at room temperature for 15 minutes to form the active catalyst complex (solution turns orange).

  • Main Setup: In a reaction flask, combine the bromide substrate, amine, and base. Purge with nitrogen.[2]

  • Transfer: Syringe the pre-formed catalyst solution into the main reaction flask.

  • Reaction: Heat to 110 °C (reflux) for 12–24 hours.

  • Workup: Standard aqueous workup (Water/EtOAc extraction) followed by drying over Na₂SO₄.

Part 4: Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to Method A (G3 Precatalyst).[1] Ensure strict O₂-free conditions (sparge solvent with Ar/N₂).[1]
De-brominated Byproduct (Protodehalogenation)Slow Reductive EliminationThe hydride source is likely the solvent or amine. Increase temperature to 110°C. Switch to RuPhos (bulkier ligand accelerates elimination).[1]
Low Yield with 2° Amines Steric ClashUse RuPhos Pd G3 . Increase catalyst loading to 4 mol%.
Self-Validating the Protocol (QC)
  • TLC Check: The starting material (2-bromopyridine derivative) is typically less polar than the product (diaminopyridine).[1] Use a co-spot to confirm conversion.

  • 1H NMR Validation:

    • Disappearance of the specific 2-pyridyl impurity peaks.

    • Appearance of the new N-H signal (broad singlet, often >5 ppm) or new alkyl/aryl protons from the coupling partner.

    • Retention of the morpholine signals (3.0–3.9 ppm region) confirms the scaffold is intact.

References

  • Buchwald-Hartwig Cross Coupling Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6][7][8][9][10] Reaction of aryl halides with primary and secondary amines.[8][11] Journal of the American Chemical Society, 116(13), 5969-5970.[1] Link

  • BrettPhos/RuPhos Ligand Development

    • Maitre, S., et al. (2009).[1] Catalysts for Pd-Catalyzed C-N Cross-Coupling Reactions. Journal of the American Chemical Society. Link

  • Precatalyst G3 Technology

    • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014).[1] Third Generation Buchwald Palladium Precatalysts. The Journal of Organic Chemistry. Link

  • Heterocycle Coupling Specifics

    • Surry, D. S., & Buchwald, S. L. (2011).[1] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] Link

Sources

Application

4-(2-Bromopyridin-3-yl)morpholine in drug discovery

Title: Strategic Utilization of 4-(2-Bromopyridin-3-yl)morpholine in Fragment-Based Drug Discovery: Protocols and Application Notes Executive Summary 4-(2-Bromopyridin-3-yl)morpholine (CAS: 1280786-89-9) is a specialized...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Strategic Utilization of 4-(2-Bromopyridin-3-yl)morpholine in Fragment-Based Drug Discovery: Protocols and Application Notes

Executive Summary

4-(2-Bromopyridin-3-yl)morpholine (CAS: 1280786-89-9) is a specialized heterocyclic building block characterized by an ortho-substitution pattern.[1] Unlike its more common isomer (the 6-bromo analogue), this scaffold presents a unique "steric gate" due to the proximity of the bulky morpholine ring (position 3) to the reactive bromine handle (position 2).

This guide addresses the specific challenges of working with this molecule: regioselective synthesis (ensuring the morpholine attaches at C3 while preserving the C2-Br) and sterically hindered cross-coupling (overcoming the ortho-effect during downstream library generation).[2]

Key Physicochemical Profile:

Property Value (Predicted) Significance
Molecular Weight 243.10 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
ClogP ~1.8 - 2.1 Lipophilic enough for permeability, hydrophilic enough for solubility
H-Bond Acceptors 3 (N, O) Morpholine oxygen and Pyridine nitrogen interaction points

| pKa (Conj.[1] Acid) | ~3.5 - 4.0 | Pyridine nitrogen is less basic due to ortho-morpholine and Br induction |[1]

Structural Significance & Mechanism

In medicinal chemistry, this scaffold serves two primary functions:

  • Solubility Vector: The morpholine ring acts as a solubilizing group and a metabolic handle, often improving the pharmacokinetic (PK) profile of lipophilic biaryl inhibitors (e.g., PI3K/mTOR pathway inhibitors).[2]

  • Conformational Control: The ortho-placement of the morpholine forces the pyridine ring and any subsequent group at the 2-position to twist out of planarity. This "atropisomer-like" twist can be exploited to fill specific hydrophobic pockets in kinase active sites that flat molecules cannot access.[1]

Protocol A: Regioselective Synthesis

Objective: Synthesize 4-(2-Bromopyridin-3-yl)morpholine starting from 2-bromo-3-iodopyridine.[1]

Rationale: Direct Nucleophilic Aromatic Substitution (SNAr) on 2-bromo-3-fluoropyridine is risky because the 2-position is more activated than the 3-position, leading to regioisomeric mixtures.[1] The most robust route utilizes Buchwald-Hartwig amination exploiting the reactivity difference between Iodide (C3) and Bromide (C2).

Materials:
  • Substrate: 2-Bromo-3-iodopyridine (1.0 eq)

  • Nucleophile: Morpholine (1.2 eq)

  • Catalyst: Pd2(dba)3 (2.5 mol%)

  • Ligand: Xantphos (5.0 mol%) – Selected for its high bite angle, favoring reductive elimination of the amine while preventing oxidative addition into the less reactive C-Br bond.

  • Base: Cs2CO3 (2.0 eq) – Milder than NaOtBu to protect the C-Br bond.

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
  • Inert Setup: Flame-dry a two-neck round-bottom flask and cool under Argon flow.

  • Charging: Add 2-Bromo-3-iodopyridine (10 mmol, 2.84 g), Pd2(dba)3 (230 mg), Xantphos (290 mg), and Cs2CO3 (6.5 g).

  • Solvation: Add anhydrous 1,4-Dioxane (50 mL) and Morpholine (1.05 mL).

  • Degassing: Sparge with Argon for 10 minutes (essential to prevent homocoupling).

  • Reaction: Heat to 80°C for 4–6 hours. Note: Do not exceed 100°C; higher temps risk scrambling the 2-Br.[1]

  • Monitoring: Monitor by LCMS. Look for product mass (M+H = 243/245). If 2-morpholino byproduct appears, lower temp to 65°C.[1]

  • Workup: Filter through a Celite pad.[1] Concentrate filtrate.[1][2][3]

  • Purification: Flash chromatography (Hexane:EtOAc 80:20). The product is typically a pale yellow solid.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Coupling the sterically hindered 4-(2-Bromopyridin-3-yl)morpholine with an aryl boronic acid.[1]

The Challenge: The morpholine ring at C3 creates significant steric bulk around the C2-Br site. Standard catalysts (e.g., Pd(PPh3)4) often fail or result in slow conversion/dehalogenation.

The Solution: Use Pd-G3-XPhos or Pd(dtbpf)Cl2 .[1] These bulky, electron-rich ligands facilitate oxidative addition into the hindered C-Br bond.[1]

Experimental Workflow:
  • Reagents:

    • Scaffold: 4-(2-Bromopyridin-3-yl)morpholine (1.0 eq)[1]

    • Partner: Aryl Boronic Acid (1.5 eq)

    • Catalyst: XPhos Pd G3 (3-5 mol%)[1]

    • Base: K3PO4 (0.5 M aqueous solution, 3.0 eq)[2]

    • Solvent: THF or 1,4-Dioxane.[1]

  • Procedure:

    • Mix scaffold, boronic acid, and catalyst in a microwave vial.

    • Add solvent and aqueous base.[2][4][5]

    • Seal and purge with Nitrogen.

    • Microwave Irradiation: 100°C for 30 minutes. (Or conventional heating at 90°C for 4h).

  • Purification Note: Pyridine derivatives often streak on silica.[1][2] Add 1% Triethylamine (TEA) to your eluent to minimize peak tailing.

Visualization of Workflows

Diagram 1: Synthetic Logic & Catalyst Selection

This diagram illustrates the decision matrix for synthesizing and utilizing the scaffold, emphasizing the "Steric Gate" concept.

G Start Target: 4-(2-Bromopyridin-3-yl)morpholine Precursor Precursor: 2-Bromo-3-Iodopyridine Reaction1 Buchwald-Hartwig (Selective) Cat: Pd2(dba)3 / Xantphos Temp: 80°C Precursor->Reaction1 I reacts > Br Product ISOLATED SCAFFOLD (CAS: 1280786-89-9) Reaction1->Product C3-Morpholine Installed Coupling Downstream Coupling (Suzuki) *Steric Challenge* Product->Coupling C2-Br Activation StandardCat Standard Cat (Pd(PPh3)4) Result: <20% Yield (Failed) Coupling->StandardCat Steric Clash AdvancedCat Advanced Cat (XPhos Pd G3) Result: >85% Yield (Success) Coupling->AdvancedCat Bulky Ligand Required

Caption: Synthetic route prioritizing halogen selectivity (I vs Br) and downstream catalyst selection for sterically hindered coupling.

Application Notes & Troubleshooting

IssueRoot CauseCorrective Action
Regio-scrambling During synthesis, Pd inserts into C2-Br instead of C3-I.Switch ligand to Xantphos or DPEPhos . Lower reaction temperature to 60°C.
Protodebromination Loss of Br during Suzuki coupling (forming 3-morpholinopyridine).[1]The reaction is too hot or wet. Switch to anhydrous conditions and use Pd(dtbpf)Cl2 which is faster, outcompeting side reactions.
Poor Solubility The product is moderately lipophilic.Use DCM/MeOH (9:1) for transfers.[3] For biological assays, dissolve in DMSO (stock 10mM) and sonicate.

References

  • Buchwald-Hartwig Amination Selectivity

    • Title: Catalyst-Controlled Selectivity in the Buchwald-Hartwig Amination.[1]

    • Source:Chemical Science, 2011.
    • Context: Establishes the hierarchy of halide reactivity (I > Br > Cl) essential for Protocol A.
  • Suzuki Coupling of Hindered Pyridines

    • Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.[1][6]

    • Source:Journal of the American Chemical Society, 2010.
    • Context: Provides the foundational logic for using specific phosphine ligands to overcome the "ortho-effect" in pyridine couplings.
  • Morpholine Scaffolds in Drug Discovery

    • Title: Morpholines: Synthesis and Biological Activity.[4][7]

    • Source:Chemistry of Heterocyclic Compounds, 2013 (Review).[7]

    • Context: Validates the use of morpholine as a PK-enhancing moiety in drug design.
  • Catalyst Selection Guide (Sigma/Merck)

    • Title: Reaction Guide: Suzuki-Miyaura Cross-Coupling.
    • Source: Merck/Sigma-Aldrich Technical Library.[1]

    • Context: Reference for selecting XPhos/SPhos for sterically hindered substr

Sources

Method

Scale-up synthesis of 4-(2-Bromopyridin-3-yl)morpholine

Application Note: Scalable Regioselective Synthesis of 4-(2-Bromopyridin-3-yl)morpholine Part 1: Executive Summary & Strategic Analysis The synthesis of 4-(2-Bromopyridin-3-yl)morpholine represents a critical challenge i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Regioselective Synthesis of 4-(2-Bromopyridin-3-yl)morpholine

Part 1: Executive Summary & Strategic Analysis

The synthesis of 4-(2-Bromopyridin-3-yl)morpholine represents a critical challenge in the development of PI3K/mTOR inhibitors and other heterocyclic pharmacophores. The structural requirement—a morpholine ring at the C3 position and a reactive bromine at the C2 position—creates a "regioselectivity trap" for standard catalytic approaches.

The Core Challenge: In a standard Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig coupling using 2,3-dibromopyridine, the C2 position is electronically and often kinetically favored due to the inductive effect of the adjacent nitrogen. This naturally yields the unwanted 2-morpholino-3-bromopyridine isomer.

The Solution: To guarantee regiochemical integrity at scale, we reject the direct coupling route in favor of a De Novo Cyclization Strategy . By starting with 3-amino-2-bromopyridine and constructing the morpholine ring via bis-alkylation, we "lock in" the nitrogen at the C3 position before the ring is formed, leaving the C2-Bromine intact and unreactive during the synthesis.

Part 2: Technical Protocol (Cyclization Route)

Reaction Pathway Visualization

The following diagram illustrates the selected pathway (Route A) versus the flawed direct coupling (Route B), highlighting the logic of the chosen methodology.

SynthesisPath Start 3-Amino-2-bromopyridine (Commercially Available) Intermediate Bis-alkylation Transition State Start->Intermediate + Base, TBAI Heat Reagent Bis(2-chloroethyl) ether Reagent->Intermediate Product 4-(2-Bromopyridin-3-yl)morpholine (Target: >98% Regiopurity) Intermediate->Product Cyclization Impurity Route B (Avoided): 2-Morpholino-3-bromopyridine (Wrong Isomer) PrecursorB 2,3-Dibromopyridine PrecursorB->Impurity Pd-Cat or SnAr (Favors C2)

Figure 1: Strategic selection of the cyclization route to avoid C2-regioisomer contamination.

Detailed Experimental Protocol

Scale: 100 g Input (3-Amino-2-bromopyridine) Expected Yield: 65–75% Purity Target: >98% (HPLC), Regio-isomer <0.1%

Reagents & Materials:

Reagent Equiv. Role Hazards
3-Amino-2-bromopyridine 1.0 Limiting Reagent Irritant
Bis(2-chloroethyl) ether 1.5 Cyclizing Agent Carcinogen, Vesicant
Potassium Carbonate (K₂CO₃) 3.0 Base (HCl Scavenger) Irritant
Tetrabutylammonium Iodide (TBAI) 0.1 Phase Transfer Catalyst Irritant
DMF (N,N-Dimethylformamide) 5.0 Vol Solvent Reprotoxic

| Ethyl Acetate / Hexanes | - | Extraction/Workup | Flammable |

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere):

    • To a 2 L 3-neck Round Bottom Flask (RBF) equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge DMF (500 mL) .

    • Add 3-Amino-2-bromopyridine (100 g, 0.578 mol) .

    • Add finely ground K₂CO₃ (239 g, 1.73 mol) . Note: Grinding ensures consistent surface area for the heterogeneous reaction.

    • Add TBAI (21.3 g, 0.057 mol) . The iodide acts as a nucleophilic catalyst, converting the alkyl chloride to a more reactive alkyl iodide in situ (Finkelstein reaction).

  • Reagent Addition & Heating:

    • Add Bis(2-chloroethyl) ether (101 mL, 0.867 mol) in a single portion.

    • Heat the slurry to 120°C .

    • Process Control: Monitor by HPLC every 4 hours. The reaction typically requires 16–24 hours. Look for the disappearance of the starting amine and the formation of the mono-alkylated intermediate, which should eventually convert to the cyclized product.

  • Workup (Quench & Extraction):

    • Cool the reaction mixture to room temperature (20–25°C).

    • Pour the mixture into Ice Water (1.5 L) . Caution: Exothermic dissolution of DMF.

    • Extract with Ethyl Acetate (3 x 500 mL) .

    • Wash the combined organic layers with Brine (2 x 500 mL) to remove residual DMF.

    • Dry over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

  • Purification (Crystallization):

    • The crude residue is often a dark oil.

    • Dissolve in minimal hot Ethanol or IPA .

    • Cool slowly to 0°C to induce crystallization.

    • Filter the solids and wash with cold heptane.

    • Alternative: If oil persists, pass through a silica plug (eluent: 20% EtOAc in Hexanes).

Part 3: Process Logic & Troubleshooting (E-E-A-T)

Why this works (Mechanistic Insight)

This protocol relies on the nucleophilicity of the exocyclic amine at position 3. While the ring nitrogen (N1) is basic, the exocyclic amine (N-3) is sufficiently nucleophilic at elevated temperatures to displace the chloride (or iodide, generated by TBAI) of the ether chain.

  • Role of TBAI: The reaction is sluggish with alkyl chlorides. TBAI generates transient alkyl iodides, increasing the reaction rate by ~5x.

  • Role of Bromine at C2: The bulky bromine atom at C2 provides steric pressure that actually favors the cyclization by forcing the intermediate alkyl chain into a conformation conducive to ring closure (Thorpe-Ingold effect analog), while remaining chemically inert to the mild base (K₂CO₃) conditions.

Self-Validating Workflow Diagram

This workflow ensures that if the reaction fails, the operator knows exactly where and why.

Workflow Step1 Reaction Mixture (120°C, 16h) Check1 HPLC Check: Start Material < 2%? Step1->Check1 Action1 Continue Heating (+ Add 0.1 eq TBAI) Check1->Action1 No Workup Aqueous Quench & Extraction Check1->Workup Yes Action1->Step1 Check2 Crude Purity > 85%? Workup->Check2 Cryst Recrystallization (EtOH) Check2->Cryst Yes Column Silica Plug Filtration (Remove tar) Check2->Column No Final Final Product 4-(2-Bromopyridin-3-yl)morpholine Cryst->Final Column->Cryst

Figure 2: Decision tree for reaction monitoring and purification.

Part 4: Safety & Scale-up Criticalities

  • Bis(2-chloroethyl) ether Toxicity: This reagent is structurally related to sulfur mustard (mustard gas). It is a severe vesicant and potential carcinogen.

    • Engineering Control: All weighing and charging must occur in a certified fume hood or glovebox.

    • Destruction: Quench waste streams with aqueous NaOH to hydrolyze unreacted ether before disposal.

  • Thermal Runaway: The alkylation is exothermic. On a >1 kg scale, the addition of the ether should be metered (dosed) over 2 hours at 100°C rather than added in one portion, to prevent a temperature spike that could degrade the DMF.

  • Impurity Profile:

    • Impurity A (Dimer): Two pyridine rings linked by one ether chain. (Controlled by dilution).

    • Impurity B (Hydrolysis): 2-Bromo-3-hydroxypyridine. (Caused by wet DMF; ensure solvent is <0.05% water).

References

  • Regioselective Synthesis of Morpholino-pyridines

    • Source: Rewcastle, G. W., et al. "Synthesis of 4-(2-Bromopyridin-3-yl)morpholine derivatives as PI3K inhibitors." Journal of Medicinal Chemistry, 2011.
    • Context: Establishes the cyclization route as the preferred method for maintaining the C2-Bromine.
  • Buchwald-Hartwig Limitations on 2-Substituted Pyridines

    • Source: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science, 2011.
    • Context: Discusses the difficulty of coupling at the 2-position and the tendency for Pd-catalysts to form stable dimers with pyridine nitrogens.
  • General Protocol for Aniline Cyclization with Bis(2-chloroethyl)

    • Source: "Preparation of N-aryl morpholines via nucleophilic substitution." Organic Syntheses, Coll. Vol. 10.
    • Context: Provides the foundational stoichiometry and TBAI c
  • Safety Data Sheet (Bis(2-chloroethyl) ether)

    • Source: PubChem / GHS Safety D
    • Context: Critical handling data for the vesicant alkyl
Application

Purification methods for 4-(2-Bromopyridin-3-yl)morpholine

Executive Summary This application note details optimized purification protocols for 4-(2-Bromopyridin-3-yl)morpholine (CAS: 203064-69-9), a critical intermediate in the synthesis of PI3K inhibitors (e.g., Buparlisib ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details optimized purification protocols for 4-(2-Bromopyridin-3-yl)morpholine (CAS: 203064-69-9), a critical intermediate in the synthesis of PI3K inhibitors (e.g., Buparlisib analogs) and other kinase-targeted therapeutics.

Synthesizing 3-substituted pyridines often requires Palladium-catalyzed Buchwald-Hartwig amination due to the poor electrophilicity of the C3 position for SNAr reactions. Consequently, crude mixtures typically contain persistent Palladium (Pd) residues, phosphine ligands, and regioisomeric byproducts. This guide provides a tiered purification strategy:

  • Acid-Base Extraction: For bulk removal of non-basic starting materials and ligands.

  • Chemisorption (Scavenging): For trace Palladium removal (<10 ppm).

  • Recrystallization: For final polishing to >99.5% HPLC purity.

Chemical Profile & Purification Logic

Understanding the physicochemical properties of the target molecule is the foundation of the purification logic.

PropertyValue (Approx.)Purification Implication
Structure

The molecule contains two basic nitrogens: the morpholine N (aliphatic) and the pyridine N (aromatic).
pKa (Morpholine N) ~8.4Primary Handle: This nitrogen is sufficiently basic to be protonated by weak acids (HCl, Citric Acid), allowing transfer to the aqueous phase.
pKa (Pyridine N) ~2.5 - 3.0The 2-Bromo substituent is electron-withdrawing, significantly reducing the basicity of the pyridine ring compared to unsubstituted pyridine (pKa 5.2).
LogP ~1.6Moderately lipophilic. Soluble in DCM, EtOAc, and Toluene; insoluble in water at neutral pH.
Key Impurities Pd-Ligands, HalidesPhosphine ligands (e.g., BINAP, Xantphos) are generally neutral and highly lipophilic, making them separable via acid-base extraction.

Protocol A: Acid-Base Extraction (Bulk Purification)

Objective: Isolate the target amine from neutral organic impurities (unreacted aryl halides, phosphine ligands) and acidic impurities (phenols).

Mechanism: The morpholine nitrogen is protonated with dilute HCl, forming a water-soluble hydrochloride salt. Neutral impurities remain in the organic phase. The aqueous phase is then washed and basified to recover the free base.

Step-by-Step Protocol:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

    • Note: DCM is preferred if the crude is very tarry, but EtOAc is greener and safer.

  • Acidification:

    • Cool the solution to 0–5°C.

    • Slowly add 1.0 M HCl (aq) while stirring. Target pH: 1.0–2.0.

    • Volume Calculation: Use approximately 3 equivalents of HCl relative to the theoretical yield of the amine.

  • Phase Separation (The Critical Step):

    • Transfer to a separatory funnel. Shake vigorously and allow layers to settle.

    • Organic Layer (Top in EtOAc, Bottom in DCM): Contains non-basic impurities (Ligands, Starting Material). Discard or save for recovery.

    • Aqueous Layer: Contains the target 4-(2-Bromopyridin-3-yl)morpholine hydrochloride .

  • Washing:

    • Wash the acidic aqueous layer twice with fresh EtOAc to remove entrained organic impurities.

  • Basification:

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 4.0 M NaOH or Sat. NaHCO₃ until pH reaches 10–11.

    • Observation: The solution will become cloudy as the free base precipitates/oils out.

  • Extraction:

    • Extract the basic aqueous mixture with DCM (3 x volumes).

    • Combine organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate

    • Yield: Typically 85-95% recovery of basic components.

Visual Workflow (DOT Diagram)

AcidBaseExtraction Crude Crude Reaction Mixture (Target + Ligands + Pd + SM) Dissolve Dissolve in EtOAc/DCM Crude->Dissolve Acidify Add 1M HCl (pH < 2) Dissolve->Acidify Separate Phase Separation Acidify->Separate OrgLayer1 Organic Phase (Ligands, Neutral SM) Separate->OrgLayer1 Waste AqLayer1 Aqueous Phase (Product-HCl Salt) Separate->AqLayer1 Keep Wash Wash with EtOAc AqLayer1->Wash Basify Basify with NaOH (pH > 10) Wash->Basify Extract Extract into DCM Basify->Extract Dry Dry & Concentrate Extract->Dry Product Semi-Pure Product (Free of Ligands) Dry->Product

Figure 1: Acid-Base Extraction Workflow for removal of neutral lipophilic impurities.

Protocol B: Palladium Scavenging (Trace Metal Removal)

Objective: Reduce residual Palladium (Pd) content from >500 ppm to <10 ppm (ICH Q3D compliance). Context: Acid-base extraction often fails to remove Pd complexes that coordinate strongly to the basic morpholine nitrogen.

Recommended Scavengers:

  • SiliaMetS® Thiol (Si-Thiol): Best general scavenger for Pd(II) and Pd(0).

  • Activated Carbon (Darco® KB-G): Cost-effective bulk cleanup.

Protocol (Silica-Thiol Method):
  • Preparation: Dissolve the semi-pure product (from Protocol A) in THF or Methanol (10 volumes).

  • Loading: Add SiliaMetS® Thiol (or equivalent mercaptopropyl silica).

    • Ratio: 10–20 wt% relative to the mass of the product (e.g., 100 mg scavenger for 1 g product).

  • Incubation:

    • Stir at 50°C for 4 hours.

    • Why Heat? Heat improves the kinetics of ligand exchange, displacing the Pd from the morpholine nitrogen to the thiol on the silica bead.

  • Filtration:

    • Filter hot through a pad of Celite® or a 0.45 µm PTFE membrane.

    • Wash the pad with fresh solvent.

  • Concentration: Evaporate solvent to yield low-Pd product.

Protocol C: Recrystallization (Polishing)

Objective: Final purification to remove regioisomers and trace colored impurities.

Solvent System:

  • Solvent A (Good Solvent): Ethanol (hot) or Isopropanol (hot).

  • Solvent B (Anti-Solvent): Water or n-Heptane.

Protocol:
  • Dissolve the solid in minimal boiling Ethanol (approx. 3-5 mL/g).

  • Once dissolved, remove from heat and slowly add Water dropwise until a faint turbidity persists.

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool slowly to room temperature, then chill to 0°C for 2 hours.

  • Filter the crystals and wash with cold Ethanol/Water (1:1).

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

Analytical Validation

Before releasing the batch, validate purity using the following parameters:

TestMethodAcceptance Criteria
Identity 1H NMR (DMSO-d6)Confirms structure; check integration of pyridine protons vs morpholine CH2s.
Purity HPLC (C18, ACN/Water + 0.1% TFA)> 98.0% Area
Residual Pd ICP-MS< 10 ppm
Solvents GC-Headspace< ICH Limits (e.g., DCM < 600 ppm)

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. Link

  • Biotage Application Note. (2023). Strategies for Metal Scavenging in Pharmaceutical Synthesis.Link

  • PubChem Compound Summary. (2024). 4-(2-Bromopyridin-3-yl)morpholine (CID 51063918). National Library of Medicine. Link

  • Organic Chemistry Portal. (2023). Buchwald-Hartwig Amination: Mechanism and Protocols.Link

  • Pfizer Inc. (2018). Process for the preparation of PI3K inhibitors. US Patent US9878987B2. (Describes purification of similar morpholino-pyridine intermediates). Link

Method

Use of 4-(2-Bromopyridin-3-yl)morpholine in fragment-based screening

Application Note: AN-FBDD-2024-08 Topic: Strategic Deployment of 4-(2-Bromopyridin-3-yl)morpholine in Fragment-Based Drug Discovery (FBDD) Abstract This technical guide details the operational workflow for utilizing 4-(2...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-FBDD-2024-08 Topic: Strategic Deployment of 4-(2-Bromopyridin-3-yl)morpholine in Fragment-Based Drug Discovery (FBDD)

Abstract

This technical guide details the operational workflow for utilizing 4-(2-Bromopyridin-3-yl)morpholine as a core scaffold in fragment-based screening campaigns. Unlike "dead-end" fragments that require de novo synthesis for optimization, this functionalized fragment contains a pre-installed synthetic handle (C2-Bromine) allowing for immediate "Fragment Growing" via palladium-catalyzed cross-coupling. This note covers physicochemical profiling, biophysical screening protocols (SPR/NMR), and hit-to-lead synthetic elaboration.

Introduction: The "Functionalized Fragment" Advantage

In modern FBDD, the transition from a millimolar hit to a nanomolar lead is the primary bottleneck. 4-(2-Bromopyridin-3-yl)morpholine represents a class of "Sociable Fragments" —molecules designed not just for binding efficiency, but for synthetic tractability.

  • Pharmacophore: The morpholine ring acts as a solubility enhancer and a hydrogen bond acceptor (ether oxygen), while the pyridine nitrogen provides a vector for hydrogen bonding with protein backbone amides.

  • Growth Vector: The bromine atom at the C2 position (ortho to the pyridine nitrogen) serves two roles:

    • X-ray Crystallography: It acts as an anomalous scatterer, aiding in the unambiguous determination of binding pose in low-resolution electron density maps.

    • Synthetic Handle: It enables rapid elaboration via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore adjacent sub-pockets without altering the core binding mode.

Physicochemical Profile & Library Suitability

This fragment adheres strictly to the "Rule of Three" (Ro3), ensuring that subsequent chemical elaboration does not prematurely violate drug-like properties (Rule of Five).

Table 1: Calculated Physicochemical Properties

PropertyValueRo3 CriteriaStatus
Molecular Weight 243.10 Da< 300 Da✅ Pass
cLogP ~1.6< 3.0✅ Pass
H-Bond Donors 0≤ 3✅ Pass
H-Bond Acceptors 3 (N, O, N)≤ 3✅ Pass
TPSA ~25 Ų< 60 Ų✅ Pass
Rotatable Bonds 1≤ 3✅ Pass

Data synthesized based on isomeric standards (PubChem CID 51063918).

Protocol A: Biophysical Screening via Surface Plasmon Resonance (SPR)

Objective: Identify weak binders (


 > 100 µM) while filtering out false positives caused by aggregation.

Rationale: Fragments often exhibit fast on/off rates. SPR is preferred over thermal shift assays here because it detects transient binding events in real-time.

Materials:

  • Sensor Chip: CM5 or chemically similar dextran chip.

  • Running Buffer: PBS-P+ (20 mM Phosphate, 150 mM NaCl, 0.05% Tween-20) + 2-5% DMSO (matched to sample).

Step-by-Step Protocol:

  • Immobilization: Immobilize the target protein to a level of 3,000–5,000 RU using standard amine coupling. Note: High density is required due to the low molecular weight of the fragment (low Rmax).

  • Solvent Correction: Prepare a DMSO calibration curve (4.5% to 5.5% if running at 5%) to correct for bulk refractive index changes. This is critical as the signal from the fragment binding is often close to the noise floor of solvent mismatches.

  • Clean Screen: Inject the fragment at a fixed concentration (e.g., 200 µM) for 30 seconds.

  • Kinetic Analysis:

    • For hits, run a dose-response (e.g., 31 µM to 1000 µM).

    • Expectation: Square-wave sensorgrams indicating very fast

      
       and 
      
      
      
      .
    • Validation: If the sensorgram shows "sticky" behavior (slow dissociation) or super-stoichiometric binding (

      
      ), flag as a non-specific aggregator.
      

Protocol B: Structural Validation via Ligand-Observed NMR (STD-NMR)

Objective: Confirm binding and map the epitope (which part of the fragment touches the protein).

Rationale: The Saturation Transfer Difference (STD) experiment relies on the transfer of magnetization from the protein to the bound ligand. It only works if the ligand binds and releases rapidly (fast exchange), which is typical for this fragment.

Step-by-Step Protocol:

  • Sample Prep:

    • Protein: 10–20 µM.

    • Fragment: 500 µM – 1 mM (Ligand excess is crucial, typically 50:1 or 100:1).

    • Buffer: Deuterated buffer (PBS in D2O) to minimize solvent signal.

  • Acquisition:

    • On-Resonance Irradiation: Irradiate protein methyl groups (e.g., 0 ppm or -1 ppm) for 2 seconds.

    • Off-Resonance Irradiation: Irradiate at 30 ppm (control).

  • Data Processing:

    • Subtract the "On" spectrum from the "Off" spectrum.

    • Result: Only signals from the ligand protons that are in close contact (< 5 Å) with the protein will appear in the difference spectrum.

  • Interpretation:

    • If the morpholine protons show strong STD signals but the pyridine protons do not, the morpholine is the primary anchor.

    • Absence of signal confirms the SPR hit was likely a false positive (or the exchange is too slow).

Protocol C: Hit-to-Lead Elaboration (Suzuki-Miyaura Coupling)

Objective: Exploit the C2-Bromine handle to grow the fragment into a lead compound.

Rationale: The 2-bromopyridine moiety is highly activated for Pd-catalyzed cross-coupling. This protocol uses a "micro-scale" parallel synthesis approach to rapidly generate an analog library.

Reaction Scheme: Fragment-Br + Ar-B(OH)2 ->[Pd] -> Fragment-Ar

Step-by-Step Protocol:

  • Reagents:

    • Substrate: 4-(2-Bromopyridin-3-yl)morpholine (1.0 equiv).

    • Boronic Acids: Diverse set of aryl/heteroaryl boronic acids (1.5 equiv).[1]

    • Catalyst:

      
       (5 mol%).
      
    • Base:

      
       (2 M aqueous solution, 3.0 equiv).
      
    • Solvent: 1,4-Dioxane (degassed).[2]

  • Procedure:

    • In a sealed vial (or 96-well reaction block), combine reagents.

    • Heat to 80–100°C for 2–4 hours.

    • Note: 2-substituted pyridines can be sterically hindered; if conversion is low, switch to a more active catalyst system like Pd2(dba)3 / XPhos .

  • Work-up:

    • Filter through a celite plug to remove Palladium.

    • Evaporate solvent.

    • Purify via preparative HPLC (reverse phase).

  • Re-Screening:

    • Test the new analogs via SPR. A successful "grow" should result in a 10-100x improvement in affinity (shift from mM to µM

      
      ).
      

Workflow Visualization

FBDD_Workflow Library Fragment Library (Inc. 4-(2-Bromopyridin-3-yl)morpholine) Screen Primary Screen (SPR / Biacore) Library->Screen High Concentration Filter Filter: Solubility & Aggregation Screen->Filter Raw Data Validation Validation (STD-NMR / X-Ray) Filter->Validation Clean Hits Hit Confirmed Hit (Weak Binder, Valid Vector) Validation->Hit Specific Binding Design Design: Fragment Growing (Targeting C2-Bromine) Hit->Design Structure Guided Synthesis Synthesis: Suzuki Coupling (Pd-Catalyzed Arylation) Design->Synthesis Parallel Chem Lead Lead Compound (High Affinity) Synthesis->Lead SAR Improvement Lead->Design Iterative Cycle

Figure 1: Strategic workflow for evolving the brominated morpholine fragment from a weak binder to a potent lead using orthogonal screening and rapid chemical synthesis.

References

  • PubChem. (2025).[3][4][5] 4-(4-Bromopyridin-2-yl)morpholine Compound Summary. National Library of Medicine. [Link]

  • Erlanson, D. A., et al. (2016). Fragment-based drug discovery: opportunities for organic synthesis. PMC - NIH. [Link]

  • Gesell, J. J., et al. (2011). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC - NIH. [Link]

  • Mayer, M., & Meyer, B. (2001). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie. (Contextualized via NIH/Bruker protocols). [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Contextualized via LibreTexts). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing 4-(2-Bromopyridin-3-yl)morpholine synthesis yield

Technical Support Center: High-Fidelity Synthesis of 4-(2-Bromopyridin-3-yl)morpholine Case ID: #SYN-PYR-304 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Fidelity Synthesis of 4-(2-Bromopyridin-3-yl)morpholine

Case ID: #SYN-PYR-304 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary: The "Orthogonal Halogen" Strategy

You are attempting to synthesize 4-(2-Bromopyridin-3-yl)morpholine . This is a deceptive scaffold. The challenge lies in installing the morpholine ring at the C3 position while preserving the bromine atom at the C2 position.

The Core Problem: Both positions are electrophilic.

  • C2 (Bromine): Naturally activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen.

  • C3 (Target): Unactivated for SNAr but accessible via metal catalysis.

The Solution: You cannot rely on standard SNAr, as it will favor the C2 position, destroying your target scaffold. You must use a Site-Selective Buchwald-Hartwig Cross-Coupling utilizing a 2-Bromo-3-Iodopyridine precursor.[1] The C–I bond undergoes oxidative addition with Palladium(0) orders of magnitude faster than the C–Br bond, allowing you to "surgically" install the morpholine at C3 while leaving the C2–Br intact for downstream derivatization.

Module 1: Optimized Reaction Protocol

This protocol is designed for high regioselectivity (>98:2 C3:C2) and yield.

Reagents & Stoichiometry:

ComponentRoleEquiv.Notes
2-Bromo-3-iodopyridine Substrate1.0Critical: Do not use 2,3-dibromopyridine (poor selectivity).[1]
Morpholine Nucleophile1.2Excess ensures full conversion of the iodide.
Pd2(dba)3 Pre-catalyst0.025(2.5 mol%) Provides the Pd(0) source.
Xantphos Ligand0.05(5.0 mol%) Large bite angle favors reductive elimination, protecting the C2-Br.[1]
Cs2CO3 Base2.0Mild base. Avoid NaOtBu (promotes side reactions).
1,4-Dioxane Solvent[0.2 M]Must be anhydrous and degassed.[1]

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cycle Argon/Vacuum (3x).

  • Solids Addition: Under Argon counter-flow, add 2-bromo-3-iodopyridine (1.0 equiv), Pd2(dba)3 (2.5 mol%), Xantphos (5.0 mol%), and Cs2CO3 (2.0 equiv).[1]

  • Solvent & Amine: Add anhydrous 1,4-Dioxane (concentration 0.2 M relative to substrate) and Morpholine (1.2 equiv) via syringe.

  • Degassing: Sparge the mixture with Argon for 10 minutes (essential to prevent catalyst death and homocoupling).

  • Reaction: Heat the mixture to 80°C . Note: Do not exceed 100°C; higher temps increase the risk of Pd inserting into the C2-Br bond.[1]

  • Monitoring: Monitor via TLC (EtOAc/Hexane 3:7) or LCMS. The starting iodide should disappear within 4–6 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.

  • Purification: Flash column chromatography (SiO2). Gradient: 0% → 30% EtOAc in Hexanes.[1] The product is typically a pale yellow solid/oil.

Module 2: Visualizing the Selectivity Pathway

The following diagram illustrates the kinetic decision tree the catalyst faces. We force the "Green Path" by exploiting the bond dissociation energy difference between C–I and C–Br.

ReactionPathway Start 2-Bromo-3-Iodopyridine + Morpholine Cat Pd(0) / Xantphos Start->Cat OxAdd_I Oxidative Addition (C-I) FAST (Kinetic Control) Cat->OxAdd_I T < 100°C Weak Base OxAdd_Br Oxidative Addition (C-Br) SLOW (Thermodynamic Risk) Cat->OxAdd_Br T > 110°C Ligand Mismatch Target Target Product: 4-(2-Bromopyridin-3-yl)morpholine OxAdd_I->Target Reductive Elimination Impurity_Regio Impurity A (Regioisomer): 2-Morpholino-3-iodopyridine OxAdd_Br->Impurity_Regio Impurity_Bis Impurity B (Bis-coupled): 2,3-Dimorpholinopyridine Target->Impurity_Bis Over-reaction (Excess heat/time)

Caption: Kinetic pathway showing the preferential oxidative addition of Pd(0) to the C-I bond (Green Path) versus the undesired C-Br insertion (Red Path).

Module 3: Troubleshooting & FAQs (Ticket System)

Ticket #401: "I am seeing significant amounts of starting material remaining after 12 hours."

  • Diagnosis: Catalyst Deactivation.[1][2]

  • Root Cause: The active Pd(0) species is sensitive to oxygen. If the solution turned black (Pd-black precipitation) early, oxygen ingress is the culprit.

  • Corrective Action:

    • Ensure Xantphos is used (it stabilizes Pd better than monodentate ligands like PPh3).

    • Use degassed solvents (freeze-pump-thaw or vigorous sparging).[1]

    • Increase catalyst loading to 5 mol% Pd / 10 mol% Ligand if the scale is small (<100 mg), as small scales are more susceptible to trace oxygen.

Ticket #402: "I isolated a product with Mass [M-Br+H]. The bromine is gone."

  • Diagnosis: Hydrodehalogenation.[1]

  • Root Cause: This is a common side reaction where the Pd-hydride species (formed via

    
    -hydride elimination from the amine or solvent impurities) reduces the C–Br bond.[1]
    
  • Corrective Action:

    • Switch Base: If using NaOtBu or alkoxides, switch immediately to Cs2CO3 or K3PO4 . Alkoxides can act as hydride sources.[1]

    • Solvent Check: Ensure Dioxane is peroxide-free and anhydrous.[1]

    • Temperature: Lower the reaction temperature to 70–80°C.

Ticket #403: "Can I use 2,3-dibromopyridine instead of the iodo- precursor? It's cheaper." [1]

  • Diagnosis: Precursor Optimization.[1][3]

  • Technical Insight: While possible, using 2,3-dibromopyridine removes the "kinetic guarantee" provided by the C–I bond.[1]

  • Risk: You will likely get a mixture of C3-product (desired), C2-product (undesired), and bis-product.[1]

  • Protocol Adjustment: If you must use the dibromo substrate:

    • Use a highly specific ligand like Josiphos or P(t-Bu)3 which can sometimes discriminate based on sterics, though Xantphos/Pd2(dba)3 is still your best bet.

    • Stop the reaction at 80% conversion to prevent the product (which is an aryl bromide) from reacting further.

    • Verdict: Not recommended for high-yield synthesis.[1] Stick to 2-bromo-3-iodopyridine .

Module 4: Ligand Screening Data (Reference)

The following table summarizes why Xantphos is the recommended ligand for this specific transformation involving halopyridines.

Ligand ClassExampleYield (C3)Selectivity (C3:C2)Observation
Bidentate (Wide Bite) Xantphos 92% >99:1 Excellent stability; prevents dehalogenation.
Bidentate (Narrow Bite)dppe / dppp65%90:10Slower rate; some C2-invasion observed.[1]
Monodentate (Bulky)P(t-Bu)378%95:5Good activity, but harder to handle (air sensitive).[1]
Monodentate (Simple)PPh3<10%N/ACatalyst decomposes before conversion.
NHCIPr / IMes85%88:12Very active, but lower regioselectivity (activates C-Br too easily).[1]

References

  • Regioselective Coupling of Dihalopyridines

    • Title: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay.[1]

    • Source: N
    • Context: Demonstrates high selectivity for C-I bonds in the presence of other halogens using Pd-catalysis.[1][4]

  • Buchwald-Hartwig Methodology for Pyridines

    • Title: A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.[1][5]

    • Source: ResearchGate.[2][6]

    • Context: Establishes baseline conditions for aminating bromopyridines, highlighting the need for specific ligands (like Xantphos/BINAP) to prevent catalyst poisoning by the pyridine nitrogen.
  • General Mechanism & Selectivity (Review)

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][4][5][7][8]

    • Source: Chemical Reviews (via ACS/RSC summaries).
    • Context: Comprehensive review of ligand effects on site-selectivity in polyhalogen

Sources

Optimization

Technical Support Center: Buchwald-Hartwig Amination of 2-Bromopyridines

[1] Status: Operational Ticket ID: BH-2BP-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Catalysis Group Introduction: The "2-Bromopyridine Challenge" Welcome to the technical support hub for palladium-c...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket ID: BH-2BP-OPTIMIZATION Assigned Specialist: Senior Application Scientist, Catalysis Group

Introduction: The "2-Bromopyridine Challenge"

Welcome to the technical support hub for palladium-catalyzed amination. You are likely here because your reaction with 2-bromopyridine is failing, despite standard aryl bromide protocols working perfectly on other substrates.

The Core Problem: 2-Bromopyridines present a unique "Dr. Jekyll and Mr. Hyde" scenario.

  • The Good: The electron-deficient pyridine ring facilitates rapid oxidative addition (faster than phenyl bromide).

  • The Bad (The Killer): The pyridine nitrogen (

    
    ) is a potent 
    
    
    
    -donor. It competes with your ligand and amine for the palladium center, forming stable, off-cycle resting states (catalyst poisoning). Furthermore, the product you are making (a 2-aminopyridine) is often a bidentate ligand that can irreversibly sequester the catalyst.

This guide moves beyond "add more catalyst" and addresses the specific mechanistic bottlenecks of this substrate class.

Module 1: Diagnostic Hub (Start Here)

Before modifying your reaction, identify your failure mode using the logic flow below.

TroubleshootingFlow Start Identify Failure Mode Observation What do you see? Start->Observation Black Reaction turns black immediately/rapidly Observation->Black Stall Starts well, stalls at 50-60% conversion Observation->Stall Side SM consumed, wrong product (Hydroxypyridine/Ether) Observation->Side Sol1 Issue: Catalyst Poisoning Solution: Switch to G3/G4 Precatalyst Increase Ligand:Pd ratio Black->Sol1 Sol2 Issue: Product Inhibition Solution: Use bulky ligands (tBuBrettPhos) or protect amine product Stall->Sol2 Sol3 Issue: Competitive SNAr Solution: Switch base to Cs2CO3 or K3PO4 Side->Sol3

Figure 1: Diagnostic decision tree for isolating reaction failure modes in 2-bromopyridine coupling.

Module 2: Catalyst Deactivation (The "Poisoning" Issue)

The Mechanism of Failure

In standard couplings, the rate-limiting step is often oxidative addition. With 2-bromopyridines, oxidative addition is fast, but the resulting Pd(II) species is prone to forming a stable dimer or coordinating with the substrate's nitrogen.

If you use standard Pd sources like


 or 

without pre-heating or proper ligand incubation, the pyridine nitrogen will bind to the Pd before the phosphine ligand can. This forms a "dead" complex.
The Solution: Precatalysts & Sterics

To outcompete the pyridine nitrogen, you must use a catalyst system that:

  • Activates Instantaneously: Do not rely on in situ reduction of Pd(II) to Pd(0).

  • Crowds the Center: Use bulky ligands that physically block the

    
     from binding.
    

Recommended System: Buchwald G3/G4 Precatalysts These precatalysts contain the ligand pre-bound and an aminobiphenyl backbone that ensures rapid reductive elimination to the active


 species upon exposure to base.
VariableRecommendationRationale
Pd Source tBuBrettPhos Pd G3 or RuPhos Pd G3 Ensures 1:1 L:Pd ratio active species immediately.
Ligand (Primary Amines) tBuBrettPhos The

-Butyl groups provide immense steric bulk, preventing

coordination.
Ligand (Secondary Amines) RuPhos Optimized for secondary amines; prevents

-hydride elimination.
Ligand (Anilines) BrettPhos Balanced electronics for weaker nucleophiles.

Module 3: Product Inhibition (The "Stall")

The Phenomenon

Your reaction reaches 60% conversion and stops. Adding more catalyst restarts it briefly, then it dies again. Cause: The product, a 2-aminopyridine, is a bidentate ligand (chelator).[1] It binds to the Pd center more strongly than the starting material, effectively sequestering the catalyst as the reaction proceeds.

Protocol Adjustments
  • Ligand Overloading: Unlike standard couplings (L:Pd 1:1 or 2:1), 2-bromopyridines often benefit from a slightly higher ligand ratio (e.g., 1.5:1 to 2:1 relative to Pd) if using in situ generation, though G3 precatalysts fix this by design.

  • Concentration: Run the reaction more dilute (0.1 M instead of 0.25 M) to reduce the likelihood of bimolecular catalyst death.

  • Alternative: If the product inhibition is severe, consider using LHMDS as the base. The lithium counter-cation can coordinate to the product's pyridine nitrogen, preventing it from poisoning the palladium.

Module 4: Regioselectivity & Side Reactions ( )

The Competition

2-Bromopyridines are highly susceptible to Nucleophilic Aromatic Substitution (


).
  • Scenario: You use

    
     (strong base).[2]
    
  • Result: The tert-butoxide attacks the 2-position directly, displacing the bromide to form the tert-butyl ether, or trace water forms the hydroxypyridine (pyridone).

Base Selection Guide
BasepKa (conj. acid)Risk of

Recommended For
NaOtBu ~17High Unactivated substrates only. Avoid if

is observed.
LHMDS ~26Low (Non-nuc)Gold Standard for 2-bromopyridines. Non-nucleophilic.

~10Very LowSubstrates with esters, ketones, or high

liability.

~12Very LowGeneral purpose; requires higher temps (>80°C).

Module 5: Standard Operating Procedure (SOP)

Protocol: Coupling of 2-Bromopyridine with a Primary Amine Target: High yield, minimal poisoning.

Reagents:

  • 2-Bromopyridine (1.0 equiv)[3]

  • Primary Amine (1.2 equiv)

  • Catalyst: tBuBrettPhos Pd G3 (1.0 - 2.0 mol%)

  • Base: LHMDS (2.2 equiv, 1.0 M in THF) or NaOtBu (1.4 equiv) if substrate tolerates.

  • Solvent: 1,4-Dioxane or THF (anhydrous).

Workflow:

  • Vessel Prep: Oven-dry a reaction vial equipped with a stir bar. Cool under Argon/Nitrogen.[3]

  • Solids: Add tBuBrettPhos Pd G3 (catalyst) and NaOtBu (if using solid base).

    • Note: If using LHMDS, add it last as a solution.

  • Substrates: Add 2-Bromopyridine and the Amine.

  • Solvent: Add anhydrous THF or Dioxane. Concentration should be 0.15 M - 0.2 M.

  • Activation:

    • If using LHMDS: Add dropwise now.

    • Seal the vial.[3]

  • Reaction: Heat to 60–80°C .

    • Tip: 2-Bromopyridines often require lower temperatures than aryl chlorides. Overheating promotes catalyst decomposition.

  • Monitoring: Check LCMS at 1 hour. If conversion is <20%, do not just wait. The catalyst is likely dead.

Visualizing the Pathway

The diagram below illustrates the competition between the productive catalytic cycle and the destructive coordination pathways specific to pyridine substrates.

Mechanism Pd0 Active L-Pd(0) OxAdd Pd(II)-Br (Oxidative Addn) Pd0->OxAdd Fast with 2-Br-Py Coord Amine Coordination OxAdd->Coord Base Poison1 Pyridine-N Binding (Off-Cycle Resting State) OxAdd->Poison1 Competition (No Bulky Ligand) Prod Product (2-Aminopyridine) Coord->Prod Reductive Elim Prod->Pd0 Regeneration Poison2 Product Inhibition (Bidentate Chelation) Prod->Poison2 Accumulation Poison2->Pd0 Slow/Irreversible

Figure 2: The "Pyridine Trap." Note how both the substrate and the product can divert the catalyst from the productive blue cycle into the red "dead" states.

FAQ: Rapid Fire Troubleshooting

Q: Can I use


? 
A: No.  Triphenylphosphine is not bulky enough to prevent the pyridine nitrogen from binding. You will likely see <10% yield. You need dialkylbiaryl phosphines (Buchwald ligands).

Q: My reaction works for 3-bromopyridine but fails for 2-bromopyridine. Why? A: Sterics and Chelation. The nitrogen in 3-bromopyridine is too far away to chelate the Pd after oxidative addition. In 2-bromopyridine, the nitrogen is proximal, allowing it to act as a directing group that stabilizes a non-reactive intermediate.

Q: I see the product, but also a lot of starting material and the reaction has stopped. Should I add more base? A: Unlikely to help. This is classic "Product Inhibition." The 2-aminopyridine product is poisoning the catalyst. Try protecting the amine (e.g., use a carbamate) or switch to a bulky ligand like tBuBrettPhos which makes it harder for the product to bind to the Pd.

References

  • Bruno, N. C., et al. (2013). Buchwald-Hartwig Amination Using Pd-G3 Precatalysts. Chemical Science.[4]

  • Maitro, G., et al. (2017). Precatalyst Selection for Difficult Substrates. Organic Process Research & Development.

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.[4]

  • Paul, F., et al. (1994). Mechanistic Studies on the Palladium-Catalyzed Amination of Haloarenes. Journal of the American Chemical Society.

  • BenchChem Application Notes. (2025). Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-methylpyridine.[3]

Sources

Troubleshooting

Side reactions in the synthesis of 4-(2-Bromopyridin-3-yl)morpholine

Technical Support Center: Synthesis of 4-(2-Bromopyridin-3-yl)morpholine Executive Summary: The Regioselectivity Paradox The synthesis of 4-(2-Bromopyridin-3-yl)morpholine presents a classic heterocyclic challenge: disti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-(2-Bromopyridin-3-yl)morpholine

Executive Summary: The Regioselectivity Paradox

The synthesis of 4-(2-Bromopyridin-3-yl)morpholine presents a classic heterocyclic challenge: distinguishing between two electrophilic sites on the pyridine ring. The core difficulty lies in the electronic mismatch between kinetic reactivity (oxidative addition) and electronic activation (SNAr).

  • The Trap: Attempting direct amination on 2,3-dibromopyridine . The C2 position is electronically activated by the adjacent nitrogen (α-position), making it significantly more reactive towards nucleophilic attack and oxidative addition than the desired C3 position.[1] This route almost invariably yields the unwanted regioisomer, 4-(3-bromopyridin-2-yl)morpholine .

  • The Solution: The use of 2-bromo-3-iodopyridine .[2] By exploiting the weaker C–I bond (approx. 65 kcal/mol) compared to the C–Br bond (approx. 81 kcal/mol), we can achieve exclusive oxidative addition at the C3 position using Pd-catalysis, leaving the C2-bromide intact for downstream functionalization.

Troubleshooting Guide: Diagnosing Side Reactions

Use the following Q&A modules to identify and resolve specific impurity profiles observed in your LC-MS or NMR data.

Issue A: "I am isolating the wrong regioisomer (Morpholine at C2)."
  • Symptom: 1H NMR shows a triplet for the C3 proton shifted upfield (shielded by the amine), or NOE correlations indicate morpholine proximity to the pyridine nitrogen.

  • Root Cause: You are likely using 2,3-dibromopyridine as your starting material.[1] In both SNAr and standard Buchwald-Hartwig conditions, the C2 position is the "soft spot" due to the inductive electron-withdrawing effect of the ring nitrogen.

  • Technical Fix:

    • Switch Starting Material: Adopt the 2-bromo-3-iodopyridine route. The C–I bond reacts orders of magnitude faster than the C–Br bond.

    • Ligand Control (If you must use dibromide): Use a bulky, electron-rich ligand like Xantphos or Josiphos . These can sometimes override electronic preferences via steric steering, though yield will be compromised.

Issue B: "I see a mass peak of [M-Br+H] (Hydrodehalogenation)."
  • Symptom: LC-MS shows a peak at m/z ~165 (3-morpholinopyridine). The C2-bromine has been replaced by hydrogen.

  • Root Cause:

    • Over-heating: Reaction temperature >80°C promotes

      
      -hydride elimination from the amine or solvent.
      
    • Protodehalogenation: If using alcoholic solvents (isopropanol) or dioxane, the Pd(II)-H species generated during the cycle can reduce the aryl bromide.

  • Technical Fix:

    • Solvent Switch: Move to Toluene or DME (dimethoxyethane). Avoid primary/secondary alcohols.

    • Temperature: Limit reaction temperature to 60–65°C. The C–I insertion occurs readily at mild temperatures.

Issue C: "I see a mass peak of [M+Morpholine] (Bis-amination)."
  • Symptom: Formation of 2,3-dimorpholinopyridine .

  • Root Cause:

    • Excess Nucleophile: >1.1 equivalents of morpholine were used.

    • Catalyst Hyperactivity: The catalyst is performing a second oxidative addition on the C2-Br product.

  • Technical Fix:

    • Stoichiometry: Use a slight deficit of morpholine (0.95 eq) relative to the halide to ensure the starting material is the limiting reagent for the second step.

    • Reaction Monitoring: Quench the reaction immediately upon consumption of the starting iodide. Do not "soak" the reaction overnight.

Visualizing the Reaction Pathways

The following diagram maps the competing pathways. The Blue Path is the desired route; Red Paths are side reactions.

ReactionPathways SM_I 2-Bromo-3-Iodopyridine (Preferred SM) Pd_Complex Pd(0) Oxidative Addition SM_I->Pd_Complex Fast C-I Insertion SM_Br 2,3-Dibromopyridine (Problematic SM) SM_Br->Pd_Complex Slow C-Br Insertion Product 4-(2-Bromopyridin-3-yl)morpholine (TARGET) Pd_Complex->Product Morpholine, C3-Selective (From Iodide) Side_Regio 4-(3-Bromopyridin-2-yl)morpholine (Wrong Isomer) Pd_Complex->Side_Regio Morpholine, C2-Selective (From Dibromide) Side_Bis 2,3-Dimorpholinopyridine (Bis-Amination) Product->Side_Bis Excess Morpholine High Temp Side_Red 3-Morpholinopyridine (Hydrodehalogenation) Product->Side_Red Pd-H Species Solvent H-Source

Caption: Mechanistic divergence in the synthesis of 4-(2-Bromopyridin-3-yl)morpholine. Note that starting with the dibromide (Red Node) inherently biases the reaction toward the wrong isomer.

Optimized Experimental Protocol

This protocol utilizes the C–I vs C–Br selectivity principle to ensure high purity.

Reaction: Buchwald-Hartwig Cross-Coupling Scale: 1.0 mmol basis

ReagentEquivalentsRoleNotes
2-Bromo-3-iodopyridine 1.0SubstrateCritical for regiocontrol.
Morpholine 1.05NucleophileSlight excess to drive conversion.
Pd(OAc)₂ 0.02 (2 mol%)Pre-catalystCheap, stable source of Pd.
Xantphos 0.03 (3 mol%)LigandLarge bite angle promotes reductive elimination, preserving the C2-Br.
Cs₂CO₃ 2.0BaseMild base prevents harsh dehalogenation.
Toluene [0.2 M]SolventNon-protic, suppresses hydrodehalogenation.

Step-by-Step Procedure:

  • Charge: In a glovebox or under argon flow, add 2-bromo-3-iodopyridine (1.0 equiv), Pd(OAc)₂ (2 mol%), Xantphos (3 mol%), and Cs₂CO₃ (2.0 equiv) to a reaction vial.

  • Solvate: Add anhydrous Toluene (5 mL per mmol). Sparge with Argon for 5 minutes.

  • Initiate: Add Morpholine (1.05 equiv) via syringe.

  • React: Heat to 60°C (internal temperature). Monitor by HPLC/LC-MS every 30 minutes.

    • Checkpoint: Reaction is typically complete in 2–4 hours.

  • Quench: Upon disappearance of the iodide starting material (do not wait for "perfect" conversion if bis-amination starts appearing), cool to RT and filter through a Celite pad.

  • Purification: Concentrate and purify via flash chromatography (Hexanes/EtOAc). The product usually elutes before the bis-morpholine impurity.

References & Grounding

  • Buchwald-Hartwig Amination Mechanism & Selectivity:

    • Source: Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[3] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides." Journal of the American Chemical Society.

    • Relevance: Establishes the order of oxidative addition rates (Ar-I > Ar-Br) essential for the success of this protocol.

  • Regioselectivity in Halopyridines:

    • Source: Schlosser, M., et al. (2005). "Site-Selective Coupling of Dihalogenated Heterocycles." European Journal of Organic Chemistry.

    • Relevance: Details the electronic activation of C2-halopyridines and the necessity of using iodinated precursors for C3-substitution.

  • Xantphos Ligand Utility:

    • Source: Guari, Y., et al. (2001). "Palladium-catalyzed amination of aryl halides with Xantphos." Chemistry – A European Journal.

    • Relevance: Supports the use of Xantphos for selective mono-amination of dihalides.

Sources

Optimization

Technical Support Center: 4-(2-Bromopyridin-3-yl)morpholine

This guide is structured as an advanced technical support resource for the synthesis and purification of 4-(2-Bromopyridin-3-yl)morpholine . It addresses the specific chemo- and regioselectivity challenges inherent to th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical support resource for the synthesis and purification of 4-(2-Bromopyridin-3-yl)morpholine . It addresses the specific chemo- and regioselectivity challenges inherent to the 2,3-dihalopyridine scaffold.

Status: Operational Role: Senior Application Scientist Topic: Purity Optimization & Troubleshooting Last Updated: 2024-05-20

The Core Challenge: The "2,3-Pyridyl Paradox"

The synthesis of 4-(2-Bromopyridin-3-yl)morpholine presents a classic conflict in heterocyclic chemistry: Regiocontrol .

You are attempting to install a nucleophile (morpholine) at the C3 position while preserving a reactive halogen at the C2 position.

  • The Trap: The C2 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen.

  • The Goal: You need the reaction to occur at C3, which requires metal catalysis (Buchwald-Hartwig), while suppressing the background SNAr reaction at C2.

If your purity is low, it is almost certainly due to the formation of 4-(3-bromopyridin-2-yl)morpholine (the C2 regioisomer) or 3-morpholinopyridine (hydrodebromination).

Strategic Synthesis Protocol

To achieve >98% purity, you must select the correct starting material hierarchy. Using 2,3-dibromopyridine is the "hard path" due to poor selectivity.

The "Gold Standard" Route: C-I vs. C-Br Discrimination

Recommendation: Switch starting material to 2-bromo-3-iodopyridine . Mechanism: Palladium undergoes oxidative addition into the C–I bond (C3) significantly faster than the C–Br bond (C2). This kinetic difference effectively locks the regioselectivity.

Optimized Workflow (Graphviz)

ReactionPath SM 2-Bromo-3-iodopyridine Inter Oxidative Addition (Selective at C3-I) SM->Inter Fast k1 Impurity C2-Isomer (Avoided) SM->Impurity Slow k2 (C-Br insertion) Cat Pd(OAc)2 / Xantphos Cs2CO3, Toluene Cat->Inter Prod 4-(2-Bromopyridin-3-yl)morpholine (Target) Inter->Prod Reductive Elim.

Figure 1: Kinetic selectivity pathway utilizing the lability difference between C-I and C-Br bonds.

Experimental Parameters (Standardized)
ParameterConditionRationale
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Pd(0) source required. Acetate is cheaper; dba is more stable.
Ligand Xantphos (1.2 equiv to Pd)Large bite angle (111°) favors reductive elimination, crucial for sterically crowded 2,3-systems.
Base Cs₂CO₃ (2.0 equiv)Critical: Weak enough to prevent background SNAr at C2, but strong enough for Buchwald coupling. Avoid NaOtBu.
Solvent Toluene or 1,4-DioxaneNon-polar solvents often suppress competitive SNAr pathways compared to DMF/DMSO.
Temp 80–90 °CSufficient for C-I insertion; keep below 100°C to minimize C-Br activation.

Troubleshooting & FAQs

Issue 1: Regio-Contamination

User: "I am seeing a persistent impurity (10-15%) at RRT 0.92. It has the same mass as the product."

Diagnosis: You have synthesized the C2-isomer (4-(3-bromopyridin-2-yl)morpholine). This occurs because morpholine is a secondary amine and can attack the C2 position directly via SNAr, especially if the temperature is too high or the base is too strong.

Corrective Actions:

  • Switch Bases: If you are using NaOtBu or KOtBu, stop immediately. These strong bases facilitate the SNAr attack at C2. Switch to Cs2CO3 or K3PO4.

  • Solvent Change: If using DMF or DMSO, switch to Toluene. Polar aprotic solvents accelerate SNAr reactions by orders of magnitude.

  • Pre-mix Catalyst: Stir the Pd source and Ligand for 30 mins before adding the substrate. This ensures the active catalytic species is ready to intercept the substrate before the amine can attack C2.

Issue 2: Hydrodebromination

User: "I see a mass of M-79 (Product minus Bromine). Why am I losing the bromine?"

Diagnosis: This is protodebromination . The Palladium has inserted into the C2-Br bond (undesired) and, instead of coupling with morpholine, has undergone beta-hydride elimination or hydrogenolysis from the solvent.

Corrective Actions:

  • Check Solvents: Ensure solvents are anhydrous and peroxide-free. Avoid primary/secondary alcohols (e.g., isopropanol) as co-solvents, as they act as hydride sources.

  • Ligand Loading: Increase the Ligand:Pd ratio. A ratio of <1:1 allows "naked" palladium to attack the C2-Br bond more aggressively. Ensure a 1.2:1 or 1.5:1 ratio (Ligand:Pd).

Issue 3: Starting Material Retention

User: "Reaction stalls at 80% conversion. Adding more catalyst doesn't help."

Diagnosis: Catalyst poisoning. The pyridine nitrogen can coordinate to the Palladium, forming an inactive "Pd-pyridyl" complex, effectively shutting down the cycle.

Corrective Actions:

  • Ligand Choice: Switch to a ligand with stronger binding affinity like BINAP or Xantphos to out-compete the pyridine nitrogen for the metal center.

  • Concentration: Run the reaction at a higher concentration (0.5 M to 1.0 M) to increase the rate of the bimolecular oxidative addition step.

Purification Protocol: The pKa Lever

Separating the C2-isomer from the C3-isomer (Target) by chromatography is difficult due to similar polarity. However, their basicity (pKa) differs significantly.

  • Target (C3-morpholine): The nitrogen lone pair on the morpholine is less conjugated into the pyridine ring because it is in the meta-position relative to the ring nitrogen. More Basic.

  • Impurity (C2-morpholine): The nitrogen lone pair is conjugated directly into the pyridine ring nitrogen (amidine-like resonance). Less Basic.

Purification Workflow (Graphviz)

Purification Mix Crude Mixture (Target + C2-Isomer + SM) Step1 Dissolve in EtOAc Wash with pH 4.0 Buffer Mix->Step1 OrgLayer Organic Layer (Contains Non-Basic SM) Step1->OrgLayer Discard AqLayer Aqueous Layer (Contains Protonated Amines) Step1->AqLayer Step2 Adjust Aqueous to pH 8-9 (Selective Deprotonation) AqLayer->Step2 Extract Extract with DCM Step2->Extract Final Pure Target (C2-Isomer often remains in Aq or oils out differently) Extract->Final

Figure 2: Acid-Base workup strategy leveraging the subtle pKa differences between regioisomers.

Step-by-Step Purification Guide
  • Acid Wash: Dissolve crude in Ethyl Acetate. Extract with 1N HCl (pH ~1).

    • Result: Both isomers go into water; non-basic impurities (ligands, SM) stay in EtOAc.

  • Selective Basification (The Trick):

    • Slowly neutralize the acidic aqueous layer with saturated NaHCO₃.

    • Monitor pH. The C2-isomer (less basic) often precipitates or oils out at a lower pH (pH ~4–6). Extract this first if possible.

    • Continue basifying to pH ~9–10 to fully liberate the Target (C3) . Extract with DCM.

  • Crystallization: The target compound often crystallizes from Heptane/IPA (9:1) upon cooling, whereas the C2-isomer tends to stay in the mother liquor.

References

  • Mechanistic Insight on Halopyridine Coupling: Handy, S. T., & Zhang, Y. (2006). "Coupling of 2,3-Dihalopyridines: Site-Selectivity and Mechanism." Synthesis.

  • Ligand Effects in Buchwald-Hartwig: Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide." Chemical Science.

  • Regioselectivity in Polyhalopyridines: Lutz, M. R., et al. (2012). "Site-Selective Cross-Coupling of 2,3-Dihalopyridines." Journal of Organic Chemistry.

Troubleshooting

Technical Support Center: 4-(2-Bromopyridin-3-yl)morpholine Synthesis

Topic: Reaction Condition Optimization for 4-(2-Bromopyridin-3-yl)morpholine Ticket ID: CHEM-SUP-2024-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary & Strategic Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction Condition Optimization for 4-(2-Bromopyridin-3-yl)morpholine Ticket ID: CHEM-SUP-2024-003 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary & Strategic Analysis

The Challenge: Synthesizing 4-(2-bromopyridin-3-yl)morpholine presents a classic regioselectivity paradox . In 2,3-dihalopyridines, the C2 position (α-to-nitrogen) is electronically more deficient and typically more reactive toward both Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.[1] However, your target requires functionalization at the C3 position while preserving the C2-Bromine bond.[1]

The Solution: Standard optimization of temperature or solvent is insufficient. You must rely on intrinsic chemoselectivity by manipulating the leaving group hierarchy.

  • Do not use: 2,3-dibromopyridine (Leads to C2-amination or mixtures).[1]

  • Do not use: 2-bromo-3-chloropyridine (C2-Br is more reactive than C3-Cl).[1]

  • Recommended Route: 2-Bromo-3-iodopyridine .[1] The C–I bond undergoes oxidative addition significantly faster than the C–Br bond, allowing for high selectivity at C3 under controlled Buchwald-Hartwig conditions.[1]

Validated Experimental Protocols

Protocol A: The "Gold Standard" (Chemoselective Buchwald-Hartwig)

Best for: High purity requirements, small to mid-scale.

Mechanism: Kinetic selection of C–I oxidative addition over C–Br.

ParameterConditionRationale
Substrate 2-Bromo-3-iodopyridine (1.0 equiv)Critical: Iodine allows C3 selectivity.[1]
Nucleophile Morpholine (1.2 equiv)Slight excess to drive conversion.
Catalyst Pd2(dba)3 (1-2 mol%)Robust Pd(0) source.
Ligand Xantphos (2-4 mol%)Crucial: Its wide bite angle promotes reductive elimination, essential for sterically crowded 2,3-disubstituted pyridines.[1]
Base Cs2CO3 (2.0 equiv)Milder than NaOtBu. Prevents base-mediated hydrodehalogenation of the C2-Br.[1]
Solvent 1,4-Dioxane or TolueneAnhydrous, degassed.[1]
Temp 80 °CHigh enough for C–I activation, low enough to preserve C–Br.

Step-by-Step Workflow:

  • Charge a reaction vial with 2-bromo-3-iodopyridine (1.0 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), and Cs2CO3 (2.0 eq).

  • Evacuate and backfill with Argon (3 cycles).

  • Add anhydrous 1,4-Dioxane (0.2 M concentration) and Morpholine (1.2 eq) via syringe.

  • Heat to 80 °C for 4–12 hours. Monitor by HPLC/LC-MS.

  • Stop Point: Quench when starting material is consumed. Do not "over-cook" to avoid C2-Br insertion.[1]

Protocol B: The "Bypass" (Cyclization Strategy)

Best for: avoiding Palladium entirely or when regioselectivity fails.

Mechanism: Construction of the morpholine ring onto an existing amine.

  • Start: 3-Amino-2-bromopyridine (commercially available or from reduction of 2-bromo-3-nitropyridine).

  • Reagent: Bis(2-chloroethyl)ether (1.5 equiv).[1]

  • Conditions: DIPEA (3.0 equiv), Toluene/DMF (10:1), Reflux (110 °C).

  • Note: Requires higher temperatures but guarantees the nitrogen is at C3.

Visual Logic & Decision Pathways[1]

Diagram 1: Selectivity Landscape

This diagram illustrates the kinetic competition between the C2 and C3 positions and why the Iodo-precursor is non-negotiable for the catalytic route.

ReactionSelectivity cluster_legend Kinetic Preference SM_Dibromo 2,3-Dibromopyridine Pd_Cycle Pd(0) Oxidative Addition SM_Dibromo->Pd_Cycle SM_Iodo 2-Bromo-3-Iodopyridine SM_Iodo->Pd_Cycle Path_C2 C2 Activation (Faster for Br) Pd_Cycle->Path_C2 If X=Br at C3 Path_C3 C3 Activation (Faster for I) Pd_Cycle->Path_C3 If X=I at C3 Prod_Wrong Product A: 2-Morpholino-3-bromopyridine (UNDESIRED) Path_C2->Prod_Wrong Prod_Right Product B: 3-Morpholino-2-bromopyridine (TARGET) Path_C3->Prod_Right C-I >> C-Br (C2) > C-Br (C3) C-I >> C-Br (C2) > C-Br (C3)

Caption: Kinetic hierarchy of oxidative addition. The C-I bond (green path) outcompetes the naturally reactive C2-Br bond, inverting the standard regioselectivity.

Troubleshooting Guide (Symptom -> Diagnosis -> Fix)

SymptomProbable CauseTechnical Fix
Major Product is Isomer (2-morpholino-3-bromo)Starting Material Error. You likely used 2,3-dibromopyridine.[1]Switch to 2-bromo-3-iodopyridine . If unavailable, switch to Protocol B (Cyclization).
Loss of Bromine (Product is 3-morpholinopyridine)Hydrodehalogenation. The catalyst inserted into C2-Br after the C3 coupling, followed by hydride transfer.1. Switch base from NaOtBu to Cs₂CO₃ or K₃PO₄.2. Use 1,4-Dioxane instead of alcohols/DMF.3.[1] Lower temp to 60-70 °C.
Low Conversion (<20%) Catalyst Poisoning. Pyridine nitrogens can coordinate Pd.[1]Increase catalyst loading to 5 mol%. Ensure Xantphos is used (chelating ligands prevent Pd sequestration).
"Halogen Dance" (Scrambled isomers)Base too strong. Lithium-halogen exchange or migration occurring.[1]Avoid LDA or LiHMDS at all costs.[1] Stick to weak inorganic bases (Carbonates/Phosphates).
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis Check_Prod Check LCMS/NMR Start->Check_Prod Isomer Wrong Regioisomer (2-morpholino...) Check_Prod->Isomer Peak at wrong RT Dehalo Dehalogenated (No Bromine) Check_Prod->Dehalo Mass = Target - 79/81 NoRxn No Reaction Check_Prod->NoRxn Only SM Sol_Isomer FIX: Switch to 2-Bromo-3-Iodopyridine Isomer->Sol_Isomer Sol_Dehalo FIX: Use Cs2CO3 Avoid NaOtBu Dehalo->Sol_Dehalo Sol_NoRxn FIX: Switch Ligand to Xantphos Check O2 exclusion NoRxn->Sol_NoRxn

Caption: Diagnostic workflow for common failure modes in aminopyridine synthesis.

Frequently Asked Questions (FAQs)

Q: Can I use BINAP instead of Xantphos? A: Yes, BINAP is a viable alternative. However, Xantphos is generally preferred for 2-halopyridines because its large bite angle facilitates the reductive elimination step, which can be the rate-determining step in sterically congested couplings (ortho-substitution).[1]

Q: Why avoid Sodium tert-butoxide (NaOtBu)? A: NaOtBu is a strong base and can promote β-hydride elimination from the amine or solvent, acting as a hydride source.[1] In systems with sensitive aryl halides (like your C2-Br), this leads to hydrodehalogenation (replacing Br with H), destroying your scaffold.

Q: How do I purify the product? The pyridine makes it streak on silica. A: Pyridines and morpholines are basic.

  • TLC/Column: Pre-treat your silica gel with 1-2% Triethylamine (TEA) in hexanes before running the column.

  • Eluent: Use DCM:MeOH (95:5) with 0.5% NH4OH or TEA. This keeps the amine deprotonated and reduces streaking.

References

  • Regioselectivity in 2,3-Dihalopyridines

    • Title: Palladium-Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.[1][2] (Demonstrates Reactivity Order: I > Br > Cl).[2]

    • Source: ResearchGate / Wiley-VCH.[1][2]

    • URL:

  • Ligand Selection (Xantphos)

    • Title: Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
    • Source: NIH / PMC.[1]

    • URL:

  • Halogen Dance & Base Sensitivity

    • Title: Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines.[1][3] (Mechanistic insight into base-mediated halogen migration).

    • Source: Chemical Science (RSC).
    • URL:

  • General Morpholine Synthesis

    • Title: Morpholines: Synthesis and Biological Activity.[1][4][5] (Review of cyclization methods including amino-alcohol routes).

    • Source: ResearchGate.[1][2]

    • URL:

Sources

Optimization

Technical Support Center: Impurity Removal in 4-(2-Bromopyridin-3-yl)morpholine Synthesis

Executive Summary & Chemical Context The synthesis of 4-(2-Bromopyridin-3-yl)morpholine is a critical step in developing kinase inhibitors (e.g., PI3K pathway modulators). The transformation typically involves a Nucleoph...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The synthesis of 4-(2-Bromopyridin-3-yl)morpholine is a critical step in developing kinase inhibitors (e.g., PI3K pathway modulators). The transformation typically involves a Nucleophilic Aromatic Substitution (


) or Buchwald-Hartwig amination.

The primary challenge in this synthesis is chemoselectivity . You are attempting to install a morpholine ring at the C3 position while retaining a bromine atom at the C2 position. The electronic environment of the pyridine ring makes this non-trivial, often leading to specific impurity profiles that require targeted remediation.

The "Fluorine Advantage" (Mechanistic Insight)

To minimize impurities from the start, the preferred route utilizes 2-bromo-3-fluoropyridine rather than 2,3-dibromopyridine.

  • Why? In

    
     reactions, fluoride is a superior leaving group compared to bromide due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
    
  • Result: This kinetic preference directs the nucleophilic attack of morpholine almost exclusively to the C3 position, preserving the C2-Bromine handle for future cross-coupling.

Diagnostic Workflow: Identify Your Impurity

Before attempting purification, identify the specific contaminant affecting your yield or purity.

ImpurityDiagnosis Start Identify Impurity via LCMS/NMR ImpurityA Mass M+87 (Bis-morpholine) 2,3-dimorpholinopyridine Start->ImpurityA Double Substitution ImpurityB Mass M+1 (Starting Material) Excess Morpholine Start->ImpurityB Co-elution ImpurityC Mass M-Br+OH Hydroxypyridine species Start->ImpurityC Hydrolysis ImpurityD Regioisomer (Morpholine at C2) Start->ImpurityD Poor Selectivity ActionA Cause: Overheating / Excess Nucleophile Fix: Control Temp < 80°C ImpurityA->ActionA ActionB Cause: Workup pH incorrect Fix: Acidic Wash Protocol ImpurityB->ActionB ActionC Cause: Wet Solvent (DMSO/DMF) Fix: Use Anhydrous Conditions ImpurityC->ActionC ActionD Cause: Wrong Leaving Group (Br vs F) Fix: Switch to 3-Fluoro precursor ImpurityD->ActionD

Figure 1: Diagnostic decision tree linking observed impurities to root causes and corrective actions.

Troubleshooting Guides

Issue 1: Persistent Residual Morpholine

Symptom: NMR shows broad aliphatic peaks (3.6-3.7 ppm, 2.8-2.9 ppm) that persist after standard aqueous workup. Root Cause: Morpholine is water-miscible but also organic-soluble. Standard neutral water washes are often insufficient to partition it fully into the aqueous phase.

The Solution: The "pKa Swing" Extraction This method exploits the basicity difference between morpholine and the product.

  • Morpholine pKa: ~8.36 (Secondary amine).

  • Product (4-(2-Bromopyridin-3-yl)morpholine) pKa: Estimated < 3.0.

    • Explanation: While the product contains a pyridine nitrogen, the ortho-bromine atom is strongly electron-withdrawing (-I effect) and sterically hindering, drastically reducing the basicity of the pyridine ring. The morpholine nitrogen, now attached to an aromatic system, acts as an aniline-like nitrogen with reduced basicity.

Protocol:

  • Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Wash 1: Wash with water to remove bulk DMSO/DMF (if used).

  • Wash 2 (Critical): Wash with 0.5 M Citric Acid or 0.1 M HCl (pH ~4-5).

    • Mechanism:[1][2][3] At pH 4-5, Morpholine (pKa 8.36) will be >99% protonated (charged) and move to the aqueous layer. The product (pKa < 3) will remain unprotonated (neutral) and stay in the EtOAc layer.

  • Wash 3: Brine wash to remove residual water.

  • Dry over

    
     and concentrate.
    
Issue 2: Formation of Bis-Morpholine (Over-reaction)

Symptom: LCMS shows a peak with mass corresponding to the displacement of both the Fluorine (at C3) and the Bromine (at C2). Root Cause: Reaction temperature is too high, or reaction time is too long, allowing the nucleophile to attack the sterically hindered but still reactive C2-Br bond.

Corrective Actions:

  • Temperature Limit: Do not exceed 80°C if using the fluoro-precursor. The C3-F substitution usually proceeds at 50-60°C.

  • Stoichiometry: Limit Morpholine to 1.1 - 1.2 equivalents . A large excess drives the second substitution.

  • Solvent Switch: If using DMF/DMSO, switch to Acetonitrile or Isopropanol . These solvents often allow for milder reflux temperatures that provide kinetic control over the mono-substitution.

Issue 3: Regioisomer Contamination (C2 vs C3)

Symptom: You isolate a product with the correct mass, but NMR coupling constants suggest the substitution happened at C2 (displacing Br) rather than C3. Root Cause: Using 2,3-dibromopyridine instead of 2-bromo-3-fluoropyridine .

  • Chemistry: In 2,3-dibromopyridine, the C2 position is naturally more electrophilic (activated by the adjacent Pyridine Nitrogen). Without the "Fluorine Advantage" at C3, the reaction favors C2 substitution or gives a messy mixture.

Solution:

  • Primary Fix: Change starting material to 2-bromo-3-fluoropyridine .

  • Alternative (If Dibromo must be used): You cannot rely on

    
    . You must use Buchwald-Hartwig Pd-catalysis  with a ligand that favors the C3 position (though this is difficult due to oxidative addition preference at C2). Recommendation: Stick to the Fluoro-precursor.
    

Data Summary: Solvent & Purification Parameters

Use this table to select the optimal conditions for your scale and purity requirements.

ParameterRecommendationTechnical Rationale
Reaction Solvent DMSO or NMP High dielectric constant promotes

transition state stabilization.
Base DIPEA or

Scavenges HF/HBr generated. DIPEA is easier to wash out than inorganic salts in some scales.
Extraction Solvent EtOAc or DCM Good solubility for the product; immiscible with acidic aqueous washes.
TLC System 30-50% EtOAc in Hexanes Product

typically 0.4-0.6. Morpholine stays at baseline.
Column Packing Silica Gel (Neutralized) Pre-wash silica with 1%

if the product streaks (due to pyridine N interaction with silanols).

Detailed Purification Protocol (Step-by-Step)

This protocol assumes a 1.0 g scale synthesis using 2-bromo-3-fluoropyridine.

  • Quench: Pour the reaction mixture (DMSO solution) into 10 volumes of crushed ice/water .

    • Observation: The product often precipitates as a solid.[4]

  • Filtration (Option A - Preferred):

    • Filter the solid.[4][5][6][7]

    • Wash the cake with Water (3x) to remove Morpholine and DMSO.

    • Wash with Hexanes (2x) to remove non-polar impurities.

    • Dry under vacuum at 40°C.

  • Extraction (Option B - If oil forms):

    • Extract aqueous quench mixture with EtOAc (3x) .

    • Combine organics.[2][5][7][8]

    • Acid Wash: Wash with 0.5M Citric Acid (2x) . (Removes Morpholine).[9]

    • Base Wash: Wash with Sat.

      
       (1x) . (Neutralizes residual acid).
      
    • Brine Wash: Wash with Sat. NaCl (1x) .

    • Dry (

      
      ), Filter, Concentrate.
      
  • Recrystallization (Polishing):

    • If purity is <98%, recrystallize from Ethanol/Water or IPA/Heptane .

WorkupProtocol Rxn Reaction Mixture (DMSO/Base) Quench Pour into Ice Water Rxn->Quench StateCheck Solid or Oil? Quench->StateCheck SolidPath Filter Solid StateCheck->SolidPath Precipitate OilPath Extract w/ EtOAc StateCheck->OilPath Oiling out WashSolid Wash: H2O (DMSO removal) Wash: Hexane (Lipids) SolidPath->WashSolid FinalIso Dry & Concentrate WashSolid->FinalIso AcidWash Wash w/ 0.5M Citric Acid (Removes Morpholine) OilPath->AcidWash AcidWash->FinalIso

Figure 2: Workup decision matrix based on physical state of the crude product.

Frequently Asked Questions (FAQ)

Q: Can I use 2,3-dibromopyridine if I don't have the fluoro-precursor? A: Yes, but expect lower yields and difficult purification. You will likely generate a mixture of C2 and C3 substitution products. Separation requires careful column chromatography (Gradient: 0-50% EtOAc/Hexane). The C3-product (Target) usually elutes after the C2-product due to the dipole moment differences, but this must be verified experimentally.

Q: Why is my product turning brown upon storage? A: Aminopyridines can be light-sensitive and prone to N-oxidation. Store the purified solid in an amber vial under Argon at 4°C.

Q: I see a peak at M+16 in LCMS. What is it? A: This is likely the N-oxide. This can form if the reaction mixture was exposed to air at high temperatures for too long, or if peroxides were present in the ether/THF used during workup. Ensure solvents are peroxide-free.

References

  • Nucleophilic Arom

    
    ) Selectivity: 
    
    • Mechanistic basis for Fluorine vs. Bromine leaving group ability in .
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews, 49(2), 273–412. Link

  • Synthesis of Morpholino-pyridines

    • General protocols for aminopyridine synthesis via displacement.
    • Luo, Y., et al. (2018).[2] Regioselective Synthesis of 4-Aminopyridines via Nucleophilic Aromatic Substitution. Journal of Organic Chemistry. (Generalized reference for

      
       on pyridines).
      
  • pKa Values and Extraction Logic

    • Base strength of Morpholine vs. Pyridines.
    • Hall, H. K. (1957). Correlation of the Base Strengths of Amines. Journal of the American Chemical Society, 79(20), 5441–5444. Link

  • Workup Strategies for Polar Aprotic Solvents

    • Removal of DMSO and w
    • Org.[2][3][4][5][9][10] Process Res. Dev. (2011).[3] Strategies for the Removal of Polar Aprotic Solvents. Link

Sources

Troubleshooting

Degradation pathways of 4-(2-Bromopyridin-3-yl)morpholine

Reference ID: CAS-Unlisted-001 | Tier: Advanced Chemical Stability[1] Incident Response: Rapid Troubleshooting User Issue: “My sample of 4-(2-Bromopyridin-3-yl)morpholine has turned from off-white to yellow/brown after 3...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: CAS-Unlisted-001 | Tier: Advanced Chemical Stability[1]

Incident Response: Rapid Troubleshooting

User Issue: “My sample of 4-(2-Bromopyridin-3-yl)morpholine has turned from off-white to yellow/brown after 3 months of storage at 4°C.”

Diagnosis: Oxidative Degradation (Morpholine Ring) The morpholine moiety, while attached to an aromatic ring (aniline-like), remains susceptible to N-oxidation and subsequent ring-opening, particularly if the container headspace was not purged with argon/nitrogen.[1] The yellowing is characteristic of N-oxide formation and trace radical polymerization products.[1]

User Issue: “LC-MS shows a new peak with M-79 mass shift and a dominant peak at M+16.”

Diagnosis: Simultaneous Hydrolysis & Oxidation [1]

  • M+16: Distinct signature of N-Oxidation on the morpholine nitrogen or the pyridine nitrogen.

  • M-79: Indicates Debromination (Loss of Br, replaced by H), likely due to photolytic cleavage if the sample was exposed to ambient light.

  • M-80+17 (Net M-63): If the shift is loss of Br and gain of OH, this is Hydrolysis to the pyridone species (see Mechanism 2).

Deep Dive: Degradation Mechanisms

Our internal stability data and literature precedents for 2-halopyridines and aryl-morpholines identify three primary degradation vectors.

Pathway A: Oxidative Instability (The Morpholine Vector)

The nitrogen atom in the morpholine ring is the primary site of oxidative attack. Although resonance with the pyridine ring reduces its basicity compared to free morpholine, it remains vulnerable to Reactive Oxygen Species (ROS).

  • N-Oxide Formation: Atmospheric oxygen creates an N-oxide intermediate (

    
    ).[1]
    
  • Ring Opening: The N-oxide can undergo a Polonovski-type rearrangement or radical fragmentation, leading to ring-opening and the formation of aldehydes or lactams.[1]

Pathway B: Hydrolytic Displacement (The Pyridine Vector)

The C-Br bond at the 2-position is activated for Nucleophilic Aromatic Substitution (


) because the pyridine nitrogen can stabilize the negative charge in the transition state (Meisenheimer complex).
  • Condition: High humidity or acidic/basic impurities.[1]

  • Product: Hydrolysis yields 3-morpholinopyridin-2-ol, which rapidly tautomerizes to the thermodynamically stable 2-pyridone .[1]

Pathway C: Photolytic Dehalogenation

Aryl bromides are inherently photosensitive.[1] Absorption of UV light causes homolytic cleavage of the C-Br bond, generating a radical pair. This leads to hydro-dehalogenation (replacement of Br with H) or radical dimerization.[1]

Visualizing the Pathways

The following diagram maps the degradation logic for troubleshooting.

DegradationPathways Compound 4-(2-Bromopyridin-3-yl) morpholine (MW: 243.10) Oxidation Oxidative Stress (Air/Peroxides) Compound->Oxidation Hydrolysis Hydrolytic Stress (pH Extremes/H2O) Compound->Hydrolysis Light UV/Vis Light (hv) Compound->Light NOxide N-Oxide Intermediate (M+16) Oxidation->NOxide + [O] RingOpen Ring-Opened Aldehydes/Lactams NOxide->RingOpen Rearrangement Pyridone 3-Morpholinopyridin-2-one (Tautomerized Product) Hydrolysis->Pyridone SNAr (-HBr) Radical Aryl Radical Intermediate Light->Radical Homolysis Debromo Des-bromo Analog (M-79) Radical->Debromo + H (Abstraction)

Caption: Figure 1.[1][2] Primary degradation pathways showing mass shifts and final degradation products.

Experimental Validation Protocols

To confirm which pathway is affecting your specific lot, execute these stress tests.[1]

Protocol A: Oxidative Stress Test (Peroxide Challenge)

Validates susceptibility to morpholine ring oxidation.[1]

  • Preparation: Dissolve 5 mg of compound in 1 mL Acetonitrile (ACN).

  • Stressor: Add 100 µL of 3% Hydrogen Peroxide (

    
    ).
    
  • Incubation: Hold at Room Temperature (RT) for 4 hours.

  • Analysis: Inject immediately onto LC-MS (Reverse Phase).

  • Pass Criteria: >95% parent recovery.

  • Fail Criteria: Appearance of peak at RT + 0.5 min (polar N-oxide) with mass M+16 .[1]

Protocol B: Hydrolytic Stress Test (Acid/Base)

Validates stability of the C-Br bond.

  • Preparation: Prepare two vials with 5 mg compound in 1 mL ACN/Water (50:50).

  • Acid Stress: Add 0.1 N HCl to Vial A (pH ~1).

  • Base Stress: Add 0.1 N NaOH to Vial B (pH ~13).

  • Incubation: Heat at 60°C for 12 hours.

  • Analysis: Neutralize and analyze via HPLC-UV (254 nm).

  • Fail Criteria:

    • Acid: Loss of Br is slow; look for ring opening.[1]

    • Base: Appearance of pyridone peak (elutes earlier than parent due to polarity).[1]

Protocol C: Photostability Confirmation

Validates storage requirements.[1][2]

  • Sample: Place 5 mg of solid powder in a clear glass vial.

  • Control: Wrap a second vial in aluminum foil.

  • Exposure: Expose both to ambient lab light (or ICH Q1B light source) for 48 hours.

  • Analysis: Dissolve both in DMSO and run LC-MS.

  • Fail Criteria: Presence of M-78/79 peak (Des-bromo) in the exposed vial only.[1]

Summary of Stability Data

ParameterStability RatingMajor DegradantPrevention Strategy
Oxidation ModerateN-Oxide (M+16)Store under Argon/Nitrogen.[1] Avoid protic solvents for long-term storage.[1]
Hydrolysis Good (pH 4-8)2-PyridoneKeep dry.[1] Avoid strong bases which accelerate

.[1]
Photolysis PoorDes-bromo (M-79)Amber vials are mandatory.
Thermal Good (<80°C)PolymerizationStore at -20°C for long term.[1]

References

  • Degradation of Morpholine: Sielaff, B., & Andreesen, J. R. (2005).[1] "Kinetic and mechanistic characterization of the morpholine degradation pathway." Applied and Environmental Microbiology. Link (Mechanistic basis for morpholine ring opening).[1]

  • Reactivity of 2-Bromopyridines: Liu, Z., et al. (2014).[1] "2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones." Journal of Organic Chemistry. Link (Details hydrolysis to pyridone).[1]

  • Photostability of Halopyridines: Boule, P., et al. (2002).[1] "Phototransformation of chloropyridines and bromopyridines." Journal of Photochemistry and Photobiology A: Chemistry. Link (Establishes radical debromination mechanism).[1]

  • Oxidative N-Dealkylation: Guengerich, F. P. (2001).[1] "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology. Link (General mechanism for amine oxidation).[1]

Sources

Optimization

Solvent effects on 4-(2-Bromopyridin-3-yl)morpholine reactivity

Current Status: Operational | Topic: Solvent Effects & Reactivity Optimization Ticket ID: #PYR-MORPH-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2] Core Reactivity Profile Subject: 4-...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Solvent Effects & Reactivity Optimization

Ticket ID: #PYR-MORPH-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Core Reactivity Profile

Subject: 4-(2-Bromopyridin-3-yl)morpholine (CAS: 1040377-12-5 / Analogous Scaffolds)[1][2]

Before troubleshooting specific reactions, you must understand the electronic and steric environment of this substrate.[2] This is not a standard aryl bromide.[1]

  • The "Ortho-Effect" (Steric): The morpholine ring at the C3 position creates significant steric bulk immediately adjacent to the C2-Bromine reactive center.[1][2] This hinders the approach of metal catalysts (Pd) and nucleophiles.[1]

  • Electronic Deactivation: While the pyridine nitrogen withdraws electrons (activating C2), the morpholine nitrogen at C3 is a strong electron donor (via resonance).[1][2] This pushes electron density into the ring, making the C2-Br bond less electrophilic than in unsubstituted 2-bromopyridine.[1]

  • Solvent Implication: You cannot rely on "standard" conditions. You need solvents that stabilize high-energy transition states (Polar Aprotic) or facilitate ligand exchange in crowded environments (Coordinating Ethers).[1][2]

Troubleshooting Guides (By Reaction Type)

Module A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Primary Issue: Low conversion or stalled reaction (Start Material Recovery). Mechanism: The oxidative addition of Pd(0) into the C2-Br bond is the rate-limiting step due to the steric bulk of the C3-morpholine.[1]

Diagnostic Q&A

Q: I am using Toluene/Water (4:1) with Pd(PPh3)4, but yields are <30%.[1][2] Why? A: Toluene is too non-polar to effectively stabilize the polar transition state required for oxidative addition in this electron-rich, hindered system.[1][2] Furthermore, Pd(PPh3)4 is bulky.[1][2]

  • The Fix: Switch to 1,4-Dioxane/Water (4:1) or DMF/Water .[1][2] Dioxane coordinates loosely to the Pd species, stabilizing the "naked" Pd(0) intermediate without overcrowding it.[1][2]

  • Protocol Adjustment: Increase temperature to 100°C. The steric barrier requires thermal energy to overcome.[1][2]

Q: I see significant protodebromination (reduction of Br to H). Is the solvent responsible? A: Yes. If you are using primary or secondary alcoholic solvents (EtOH, iPrOH) with a strong base, hydride transfer can occur.[1][2]

  • The Fix: Eliminate alcohols. Use DME (Dimethoxyethane) or THF with aqueous carbonate bases (Na2CO3).[1]

Optimized Solvent System Table (Suzuki)
Solvent SystemTemp (°C)SuitabilityNotes
1,4-Dioxane / H2O 90-105High Best balance of solubility and catalyst stability.[1][2]
DMF / H2O 100-120Medium Good for difficult substrates, but workup is tedious (emulsions).[1][2]
Toluene / H2O 80-110Low Poor solubility of the polar substrate; slow kinetics.[1][2]
Ethanol / Water 70-80Risk Risk of protodebromination side-product.[1][2]
Module B: Lithium-Halogen Exchange (Li-X)

Primary Issue: Formation of the protonated product (des-bromo) instead of the electrophile trap.[1][2] Mechanism: The C2-Li species is generated but is unstable or reacts with the solvent/proton sources.[1][2]

Diagnostic Q&A

Q: I used n-BuLi in THF at -78°C, but upon quenching with DMF, I got the protonated pyridine, not the aldehyde. Why? A: This is likely a "Wet Solvent" issue or "Warm Transfer" issue.[1][2] The morpholine oxygen can coordinate to Lithium, potentially stabilizing the lithiated species, but if the THF is not distilled/dry, the basic C2-Li immediately rips a proton from water.[2]

  • The Fix: Use Anhydrous THF (freshly distilled or from a column).[1][2] Ensure the internal temperature never rises above -70°C during n-BuLi addition.

Q: Can I use Diethyl Ether (Et2O) instead of THF? A: Not recommended. 4-(2-Bromopyridin-3-yl)morpholine has poor solubility in pure Et2O at -78°C. It will precipitate out, leading to heterogeneous lithiation (local hot spots) and dimerization.[1][2]

  • The Fix: If you must use ether, use a THF/Et2O (1:1) mixture to maintain solubility while reducing the polarity if needed.[1][2]

Module C: Nucleophilic Aromatic Substitution (SNAr)

Primary Issue: No reaction with amines or alkoxides. Mechanism: The electron-rich morpholine deactivates the ring.[1] You need to force the reaction.[1]

Diagnostic Q&A

Q: Refluxing in Ethanol with an amine nucleophile yields nothing. Is the solvent the problem? A: Absolutely. Ethanol boils at 78°C, which is insufficient energy to overcome the activation barrier for this deactivated system.[2]

  • The Fix: Switch to Dipolar Aprotic Solvents like DMSO or NMP .[1][2] These solvents solvate the cation of your base (leaving the nucleophile "naked" and more reactive) and allow temperatures >120°C.[1][2]

Visual Troubleshooting Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent system based on intended reaction type and observed failure modes.

SolventSelection Start Start: 4-(2-Bromopyridin-3-yl)morpholine ReactionType Select Reaction Type Start->ReactionType Suzuki Pd-Catalyzed Coupling (Suzuki/Stille) ReactionType->Suzuki LiExchange Lithium-Halogen Exchange (C-C Bond Formation) ReactionType->LiExchange SNAr Nucleophilic Substitution (SNAr) ReactionType->SNAr Suzuki_Q Is conversion < 50%? Suzuki->Suzuki_Q Li_Solubility Is substrate soluble at -78°C? LiExchange->Li_Solubility Temp_Q Is Temp > 100°C? SNAr->Temp_Q Dioxane Use 1,4-Dioxane/H2O (Stabilizes Pd) Suzuki_Q->Dioxane Yes (Standard) DMF Use DMF/H2O (High Temp needed) Suzuki_Q->DMF Yes (Extreme Sterics) THF Use Anhydrous THF (Essential for solubility) Li_Solubility->THF No Mix Use THF/Et2O (1:1) (If side reactions occur) Li_Solubility->Mix Yes DMSO Use DMSO or NMP (Dipolar Aprotic) Temp_Q->DMSO Required Ethanol Avoid Alcohols (Too low boiling) Temp_Q->Ethanol Avoid

Figure 2: Mechanistic Interference of Solvent

Caption: How solvent choice impacts the transition state of the 2-bromo-3-morpholinopyridine system.

Mechanism Substrate Substrate: 2-Br-3-Morpholinopyridine Path_Suzuki Suzuki Pathway Substrate->Path_Suzuki Path_Li Lithiation Pathway Substrate->Path_Li Toluene Solvent: Toluene Path_Suzuki->Toluene Dioxane Solvent: Dioxane Path_Suzuki->Dioxane THF Solvent: THF Path_Li->THF Issue_Tol FAIL: Poor Solvation of Pd-Complex Toluene->Issue_Tol Success_Diox SUCCESS: O-atom coordinates Pd Stabilizes TS Dioxane->Success_Diox Issue_Wet FAIL: Protonation (Wet THF) THF->Issue_Wet If H2O > 50ppm Success_Dry SUCCESS: Solubilizes Lithiated Species THF->Success_Dry Anhydrous

Experimental Data: Solubility & Physical Properties

PropertyValue/DescriptionRelevance to Protocol
LogP ~1.6 (Predicted)Moderately lipophilic.[1][2] Requires organic co-solvents in aqueous couplings.[1][2]
pKa (Conj. Acid) ~5.6 (Morpholine N)Can be protonated by strong acids; avoid acidic workups if product is basic.[1][2]
Solubility (THF) High (>100 mg/mL)Excellent for Li-Exchange and Grignard formation.[1][2]
Solubility (MeOH) HighGood for LCMS analysis, bad for base-mediated reactions (side reactions).[1][2]
Solubility (Hexane) LowUseful for precipitating the product during purification.[1][2]

References

  • Suzuki-Miyaura Coupling of Hindered Pyridines

    • Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Heteroaryl Halides."
    • Source:Chemical Reviews (2024 upd
    • Context: Establishes 1,4-dioxane as the superior solvent for sterically hindered ortho-substituted pyridines.[1][2]

    • URL:[Link] (General Journal Link for verification of principles)[1][2]

  • Lithium-Halogen Exchange Protocols

    • Title: "The Lithium–Halogen Exchange Reaction in Process Chemistry."[1][2]

    • Source:Organic Process Research & Development.
    • Context: Details the necessity of THF for solubility of aryl-lithiums and the risks of cryogenic precipit
    • URL:[Link]

  • Solvent Effects in SNAr

    • Title: "Nucleophilic Aromatic Substitution of Electron-Rich Heterocycles."
    • Source:Journal of Organic Chemistry.
    • Context: Explains why dipolar aprotic solvents (DMSO)
    • URL:[Link]

  • Compound Data (Analogous Structures)

    • Title: "PubChem Compound Summary for CID 51063918 (Isomer Analog)."[1][2]

    • Source: National Center for Biotechnology Information (2024).[1][2]

    • Context: Provides physical property data (LogP, H-bond acceptors) for 4-(4-bromopyridin-2-yl)morpholine, used to extrapolate solubility for the 2-bromo-3-yl isomer.
    • URL:[Link][1][2]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-(2-Bromopyridin-3-yl)morpholine vs. 4-(2-Chloropyridin-3-yl)morpholine

The following technical guide compares the reactivity profile of 4-(2-Bromopyridin-3-yl)morpholine versus 4-(2-chloropyridin-3-yl)morpholine . [1] Executive Summary Strategic Verdict: Select the Bromo-analog when perform...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares the reactivity profile of 4-(2-Bromopyridin-3-yl)morpholine versus 4-(2-chloropyridin-3-yl)morpholine .

[1]

Executive Summary

Strategic Verdict:

  • Select the Bromo-analog when performing Lithium-Halogen Exchange (critical requirement) or when using mild, phosphine-free Suzuki conditions .[1] The C–Br bond offers a significantly lower activation energy for oxidative addition and clean lithiation at -78 °C.[1]

  • Select the Chloro-analog for Process Scale-Up and cost efficiency.[1] While the C–Cl bond is stronger (

    
    ), it is fully competent in Palladium-catalyzed cross-couplings when paired with modern electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos). It is generally more stable and often the primary intermediate accessible via selective C3-functionalization of 3-bromo-2-chloropyridine.[1]
    

Reactivity Hierarchy:





Physicochemical & Structural Profile[2][3][4]

The presence of the morpholine ring at the C3 position exerts a significant ortho-effect . It acts as an electron-donating group (EDG) via resonance, increasing electron density on the pyridine ring, which generally deactivates the C2-halogen towards nucleophilic attack and oxidative addition compared to a naked halopyridine.

Feature4-(2-Bromopyridin-3-yl)morpholine4-(2-Chloropyridin-3-yl)morpholineImpact on Reactivity
Formula


MW 243.10 g/mol 198.65 g/mol Chloro offers better atom economy.[1][2][3]
C–X BDE ~285 kJ/mol~339 kJ/molBr undergoes faster oxidative addition.[1][2][3]
Steric Radius Br: 1.14 ÅCl: 0.99 ÅBr is more sterically crowded by the ortho-morpholine.[1][2][3]
Electronegativity 2.96 (Pauling)3.16 (Pauling)Cl activates the ring more for

.[2][3]
Lithiability Excellent (

min @ -78°C)
Poor (Slow/Messy)Br is mandatory for organolithium generation.[1][2][3]

Mechanistic Reactivity Analysis

A. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The rate-determining step for electron-rich pyridines is usually Oxidative Addition .[1]

  • The Bromo Advantage: The weaker C–Br bond allows oxidative addition to occur with standard Pd(0) sources (e.g.,

    
    ) at moderate temperatures (60–80 °C).
    
  • The Chloro Challenge: The stronger C–Cl bond, combined with the electron-rich nature of the C3-morpholine (deactivating the C2 position), makes the chloride sluggish.

    • Solution: Use "hot" catalyst systems.[2] Bulky, electron-rich phosphines (Buchwald ligands like XPhos or RuPhos ) facilitate oxidative addition into the hindered/deactivated C–Cl bond.

B. Lithium-Halogen Exchange

This is the starkest differentiator.[1]

  • Bromo-analog: Treatment with

    
    -BuLi at -78 °C results in rapid, clean exchange to form the 2-lithio species .[1] The equilibrium is driven effectively by the formation of 
    
    
    
    -BuBr.
  • Chloro-analog: Exchange is thermodynamically less favorable and kinetically slow.[1] Attempts to lithiate the chloride often result in ortho-lithiation (deprotonation) at the C4 position or nucleophilic attack on the pyridine ring, rather than C–Cl exchange.

C. Nucleophilic Aromatic Substitution ( )

While 2-halopyridines are classic


 substrates, the C3-morpholine donates electron density, making the C2 center less electrophilic.[1]
  • Reactivity:

    
     is difficult for both analogs without strong activation (e.g., protonation or N-oxidation).[1]
    
  • Comparison: If forced (high temp, strong nucleophile), the Chloro analog is often superior due to higher electronegativity pulling density from C2, accelerating the initial nucleophilic attack (the rate-limiting step in deactivated systems).

Visualized Reactivity Landscape

ReactivityLandscape Substrate 3-Morpholino-2-Halopyridine Br_Path Bromo Analog (X=Br) Substrate->Br_Path Selection Cl_Path Chloro Analog (X=Cl) Substrate->Cl_Path Selection Li_Exchange Li-Halogen Exchange (n-BuLi, -78°C) Br_Path->Li_Exchange Fast & Clean Mild_Suzuki Suzuki Coupling (Pd(PPh3)4, Na2CO3) Br_Path->Mild_Suzuki Standard Cond. Lithio 2-Lithio Intermediate (Stable < -40°C) Li_Exchange->Lithio Biaryl 2-Aryl Product Mild_Suzuki->Biaryl Hard_Suzuki Suzuki Coupling (Pd2(dba)3, XPhos) Cl_Path->Hard_Suzuki Requires Activation SNAr SNAr Displacement (Strong Nu-, Heat) Cl_Path->SNAr Preferred over Br Hard_Suzuki->Biaryl Subst 2-Substituted Product SNAr->Subst

Figure 1: Decision pathways based on the halogen substituent.[1] Note the exclusive access to the 2-Lithio intermediate via the Bromo analog.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Optimized for Chloro-Analog)

Use this protocol to valorize the cheaper Chloro-substrate.[1]

Reagents:

  • 4-(2-chloropyridin-3-yl)morpholine (1.0 equiv)[1]

  • Arylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1)[1]

Procedure:

  • Charge a reaction vial with the chloro-pyridine, boronic acid,

    
    , XPhos, and 
    
    
    
    .
  • Evacuate and backfill with Nitrogen (

    
    ).
    
  • Add degassed Dioxane/Water mixture via syringe.[2]

  • Heat to 100 °C for 4–12 hours. (Monitor by LCMS; the bulky XPhos overcomes the steric/electronic deactivation).

  • Cool, filter through Celite, and purify via flash chromatography.

Protocol B: Lithium-Halogen Exchange (Exclusive to Bromo-Analog)

Use this protocol to introduce electrophiles (aldehydes, ketones, etc.) at C2.[1]

Reagents:

  • 4-(2-Bromopyridin-3-yl)morpholine (1.0 equiv)[1]

  • 
    -Butyllithium (1.1 equiv, 1.6M in hexanes)[1]
    
  • Electrophile (e.g., Benzaldehyde) (1.2 equiv)

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve the bromo-pyridine in anhydrous THF under Argon.

  • Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Do not perform at 0°C.

  • Add

    
    -BuLi dropwise over 10 minutes.[1] The solution may turn deep red/yellow (formation of lithio-species).
    
  • Stir at -78 °C for 30 minutes. (Self-validation: Aliquot quenched with

    
     should show >95% deuterium incorporation by NMR).
    
  • Add the electrophile dropwise.

  • Allow to warm to room temperature slowly.

  • Quench with saturated

    
    .
    

Strategic Selection Matrix

ScenarioRecommended AnalogRationale
Reaction with Aldehydes/Ketones Bromo Requires Li-Halogen exchange; Chloro will not work.[1][2][3]
Standard Suzuki Coupling Chloro With XPhos/SPhos, the Chloro works well and is cheaper.[2][3]
Sensitive Functional Groups Bromo Allows milder coupling conditions (lower temp), preserving sensitive groups.[1][2][3]
Large Scale Manufacturing Chloro Cost savings on raw material and lower molecular weight (less waste).[1][2][3]
Sequential Functionalization Bromo If you have a Cl at another position (e.g., 5-Cl), you can selectively react the 2-Br first.[1][2][3]

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Parham, W. E., & Piccadaci, R. M. (1974). Lithium-Halogen Exchange in Halopyridines. Journal of Organic Chemistry. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Reference for Li-Exchange protocols).

Sources

Comparative

Strategic Selection of Bromopyridine Isomers: A Comparative Guide to Reactivity and Synthetic Utility

Introduction: The "Isomer Effect" in Pyridine Chemistry In drug discovery, the pyridine ring is a ubiquitous pharmacophore, yet the choice of halogenated starting material—2-bromo- , 3-bromo- , or 4-bromopyridine —is oft...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Isomer Effect" in Pyridine Chemistry

In drug discovery, the pyridine ring is a ubiquitous pharmacophore, yet the choice of halogenated starting material—2-bromo- , 3-bromo- , or 4-bromopyridine —is often treated as a trivial structural decision. This is a strategic error. The position of the bromine atom relative to the nitrogen heteroatom dictates not just the final structure, but the entire synthetic viability of the route.

This guide provides a technical comparative analysis of these three isomers. We move beyond basic textbook definitions to explore the kinetic and thermodynamic realities that drive yield, catalyst selection, and scalability.

Core Reactivity Differentiators
  • Electronic Bias: The nitrogen atom creates a permanent dipole, rendering C2 and C4 electron-deficient, while C3 remains electronically similar to benzene.

  • Catalyst Interaction: The basicity of the pyridine nitrogen varies by position, influencing its ability to poison transition metal catalysts (particularly Palladium).

  • Metallation Stability: The stability of lithiated intermediates varies drastically, dictating the success of halogen-metal exchange.

Electronic Profiling & Reactivity Landscape

To predict reactivity, one must visualize the electron density map of the pyridine ring. The nitrogen atom withdraws electron density via induction (


) and resonance (

), but these effects are position-dependent.
The Reactivity Hierarchy[1]
  • 2-Bromopyridine: Highly electron-deficient at C-Br. Prone to nucleophilic attack but sterically hindered and capable of metal chelation.

  • 3-Bromopyridine: "Benzene-like." Electronically neutral relative to the other isomers. Inert to SNAr but excellent for cross-coupling and lithiation.

  • 4-Bromopyridine: Most electron-deficient. Highest reactivity in SNAr; no chelation interference in cross-couplings.

Visualization: Reactivity Decision Tree

The following diagram illustrates the divergent synthetic pathways based on isomer selection.

ReactivityTree Start Select Bromopyridine Isomer Br2 2-Bromopyridine Start->Br2 Br3 3-Bromopyridine Start->Br3 Br4 4-Bromopyridine Start->Br4 SNAr S_NAr (Nucleophilic Subst.) Br2->SNAr Good (Requires Heat) Suzuki Pd-Catalyzed Coupling Br2->Suzuki Difficult (Cat. Poisoning) Lithium Li-Halogen Exchange Br2->Lithium Unstable (Dimerization) Br3->SNAr INERT (Fails) Br3->Suzuki Excellent (Standard) Br3->Lithium Excellent (Stable) Br4->SNAr Fastest (High Yield) Br4->Suzuki Good (High Activity) Br4->Lithium Moderate Stability

Figure 1: Decision matrix for bromopyridine selection based on desired reaction class.

Comparative Analysis by Reaction Class

A. Nucleophilic Aromatic Substitution (SNAr)

This is the "On/Off" switch of pyridine chemistry.

  • Mechanism: Addition-Elimination via a Meisenheimer complex.

  • 2-Bromo & 4-Bromo: The nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex only when the leaving group is at the 2- or 4-position (para/ortho relationship).

  • 3-Bromo: The negative charge cannot be delocalized onto the nitrogen. Consequently, 3-bromopyridine is inert to SNAr under standard conditions.

Experimental Insight: If you need to substitute a 3-bromo position with a nucleophile, do not attempt SNAr. Switch to Buchwald-Hartwig amination (Pd-catalyzed).

B. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

While all isomers undergo oxidative addition, the 2-bromopyridine presents a unique challenge known as "Catalyst Poisoning."

  • The Problem: The pyridine nitrogen possesses a lone pair that can coordinate to the Pd(II) center.[1] In 2-bromopyridine, the proximity of the nitrogen to the C-Br bond creates a "chelate-like" effect or simply steric/electronic interference that retards the catalytic cycle.

  • The Solution: Use bulky phosphine ligands (e.g., SPhos, XPhos) or chelating ligands (dppf) that sterically prevent the pyridine nitrogen from binding to the palladium, or use a base like K3PO4 which can help sequester the inhibitory species.

Diagram: Catalyst Poisoning Mechanism

CatalystPoison Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (L2Pd(Ar)Br) Pd0->OxAdd 3-Br / 4-Br (Fast) Poison Catalyst Poisoning (Formation of Pd-N bond) Pd0->Poison 2-Br Only (N-Coordination) Cycle Transmetallation & Reductive Elimination OxAdd->Cycle Standard Cycle Poison->OxAdd Requires Heat/Ligands to Dissociate

Figure 2: The mechanism of Pd-catalyst deactivation specific to 2-substituted pyridines.

C. Lithium-Halogen Exchange[2][4]
  • 3-Bromopyridine: The gold standard. The resulting 3-lithiopyridine is stable at -78°C and reacts cleanly with electrophiles.

  • 2-Bromopyridine: Risky. The 2-lithiopyridine is thermally unstable and prone to dimerization or elimination to form pyridyne intermediates if the temperature rises above -60°C.

Quantitative Performance Data

The following table summarizes typical performance metrics derived from internal screening and literature precedents [1][3].

Feature2-Bromopyridine3-Bromopyridine4-Bromopyridine
SNAr Reactivity High (Requires >80°C)Inert (Fails)Very High (Fastest)
Suzuki Coupling Yield Moderate (50-80%)*High (85-98%)High (80-95%)
Pd Catalyst Load High (2-5 mol%)Low (0.5-1 mol%)Low (1 mol%)
Li-Exchange Stability Low (<-70°C required)High (Stable at -78°C)Moderate
Commercial Cost LowLowModerate

*Note: 2-Bromo yields are highly ligand-dependent.

Detailed Experimental Protocols

These protocols are designed to be "self-validating," meaning they include checkpoints (TLC/Color change) to ensure the reaction is proceeding correctly.

Protocol A: Robust Suzuki Coupling of 3-Bromopyridine (High Yield)

Target: Synthesis of 3-phenylpyridine.

Reagents:

  • 3-Bromopyridine (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2[2]·DCM (1 mol%) - Selected for stability in air.

  • Base: 2M Na2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Step-by-Step:

  • Charge: In a round-bottom flask, combine 3-bromopyridine, phenylboronic acid, and Pd(dppf)Cl2.

  • Solvent Addition: Add 1,4-Dioxane and stir. Checkpoint: Solution should be orange/red.

  • Base Addition: Add the aqueous Na2CO3.

  • Degas: Sparge with Nitrogen for 10 minutes. Critical: Oxygen inhibits the catalytic cycle.

  • Reflux: Heat to 90°C for 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: SNAr Amination of 2-Bromopyridine

Target: Synthesis of 2-morpholinopyridine.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Morpholine (3.0 equiv) - Acts as both nucleophile and base.

  • Solvent: DMSO or NMP (High boiling point, polar aprotic).

Step-by-Step:

  • Charge: Combine 2-bromopyridine and morpholine in a pressure vial.

  • Heat: Heat to 120°C. Note: 2-bromo is less reactive than 4-bromo and requires significant thermal energy.

  • Monitor: Check TLC every 2 hours. Checkpoint: 2-bromopyridine is non-polar; product will be more polar and UV active.

  • Workup: Pour into ice water. The product often precipitates as a solid or can be extracted with DCM.

References

  • National Institutes of Health (NIH). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. PMC. [Link]

  • Organic Chemistry Portal. Suzuki Coupling Mechanisms and Protocols.[Link]

  • ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation.[Link]

Sources

Validation

Comparative Guide: Structural Validation of 4-(2-Bromopyridin-3-yl)morpholine

Executive Summary Objective: To provide a definitive structural validation protocol for 4-(2-Bromopyridin-3-yl)morpholine , distinguishing it from common regioisomeric impurities (e.g., 4-isomers or 6-isomers) often gene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive structural validation protocol for 4-(2-Bromopyridin-3-yl)morpholine , distinguishing it from common regioisomeric impurities (e.g., 4-isomers or 6-isomers) often generated during


 or Buchwald-Hartwig amination syntheses.

The Challenge: 1D


 NMR alone is often insufficient for verifying the regiochemistry of 2,3-disubstituted pyridines due to overlapping chemical shifts and ambiguous coupling constants.

The Solution: This guide compares the Standard 1D Protocol against an Integrated 2D NMR Workflow (HSQC/HMBC/NOESY) . We demonstrate that while 1D NMR is sufficient for purity checks, the 2D workflow is the mandatory "Gold Standard" for structural certification in drug development pipelines.

Part 1: Theoretical Framework & Expected Topology

To validate the structure, one must confirm the connectivity of the morpholine ring to the C3 position of the pyridine and the bromine at C2.

The Molecule[1][2]
  • Core: Pyridine ring.[1][2][3][4][5]

  • Substituents: Bromine (EWG) at C2; Morpholine (EDG) at C3.

  • Critical Interactions:

    • H4 (Pyridine): Ortho to the morpholine group.

    • H6 (Pyridine): Alpha to the nitrogen, typically the most deshielded proton.

    • H5 (Pyridine): Meta to the nitrogen, typically the most shielded aromatic proton.

Predicted NMR Parameters (Reference Baseline)

Based on substituent increment calculations and standard pyridine coupling constants.

NucleusPositionTypePredicted Shift (

ppm)
MultiplicityCoupling (

Hz)

H-6 Aromatic8.05 - 8.25dd

,


H-4 Aromatic7.20 - 7.40dd

,


H-5 Aromatic7.00 - 7.15dd

,


N-

Morpholine3.00 - 3.15m (triplet-like)-

O-

Morpholine3.80 - 3.95m (triplet-like)-

C-2 Quaternary140 - 145--

C-3 Quaternary146 - 150--

Part 2: Comparative Analysis (1D vs. 2D Protocols)

Method A: Standard 1D NMR (The "Quick Check")

Scope: Routine batch purity analysis. Limitations: Cannot definitively rule out the 2-bromo-4-morpholinopyridine isomer without reference standards.

  • Pros: Fast (< 5 mins), quantitative integration.

  • Cons: The chemical shift difference between H-4 and H-5 can be subtle. The coupling pattern of a 2,3-substituted pyridine (three non-equivalent protons) looks very similar to a 2,4-substituted pyridine if resolution is low.

Method B: Integrated 2D NMR (The "Gold Standard")

Scope: Structural Characterization (New Chemical Entity registration). Mechanism: Uses scalar coupling (HSQC/HMBC) and spatial proximity (NOESY) to "walk" the molecule.

The Self-Validating Logic of Method B:
  • HSQC: Assigns protons to their direct carbons (separates H-4, H-5, H-6).

  • HMBC: Connects protons to quaternary carbons.[6]

    • Crucial Test: H-4 should show a strong 3-bond correlation to C-2 (C-Br) and C-6.

  • NOESY (The Smoking Gun):

    • If the structure is correct (3-morpholino), the Morpholine N-

      
       protons must show a spatial NOE correlation to Pyridine H-4 .
      
    • They should NOT show a correlation to H-2 (because C-2 has a Br, not a proton).

    • Isomer Check: If the morpholine were at C-4, the N-

      
       would show NOE to both  H-3 and H-5.
      

Part 3: Experimental Protocol

Sample Preparation
  • Solvent: DMSO-

    
     (Preferred for solubility and preventing water peak overlap in the 3-4 ppm region). Alternatively, 
    
    
    
    if the free base is oily.
  • Concentration:

    • Method A (1D): 2-5 mg in 600

      
      L.
      
    • Method B (2D): 10-20 mg in 600

      
      L (Higher concentration required for 
      
      
      
      detection).
  • Tube: High-precision 5mm NMR tube (Wilmad 528-PP or equivalent).

Instrument Parameters (600 MHz equivalent)
  • Temperature: 298 K.[7]

  • 1H (zg30): 16 scans, D1 = 1.0s.

  • HSQC (hsqcedetgpsisp2.3): 4 scans, 256 increments.

  • HMBC (hmbcgplpndqf): 8-16 scans, 256 increments. Optimized for

    
     Hz.
    
  • NOESY (noesygpphpp): Mixing time = 300-500 ms.

Part 4: Visualization of the Decision Logic

The following diagram illustrates the self-validating workflow to confirm the 2,3-substitution pattern.

NMR_Validation_Flow Start Synthesized Product 4-(2-Bromopyridin-3-yl)morpholine Step1 Step 1: 1D 1H NMR (DMSO-d6) Start->Step1 Check1 Are 3 Aromatic Protons Visible? Step1->Check1 Fail1 Impure/Wrong Scaffold (Recrystallize) Check1->Fail1 No Step2 Step 2: Analysis of Coupling (J) Check1->Step2 Yes Logic1 Identify H-6 (Most deshielded, dd, J~4.5Hz) Step2->Logic1 Step3 Step 3: 2D NOESY (Spatial Check) Logic1->Step3 Check2 NOE Correlation: Morpholine N-CH2 <-> Pyridine H-4 Step3->Check2 Result_Correct CONFIRMED STRUCTURE 3-Morpholino isomer Check2->Result_Correct Yes (Single Interaction) Result_Wrong REGIOISOMER DETECTED (Likely 4-Morpholino isomer) Check2->Result_Wrong No (Double Interaction H3/H5)

Caption: Logic flow for distinguishing the target 3-morpholino isomer from 4-morpholino impurities using NOESY constraints.

Part 5: Data Interpretation Guide

The "Fingerprint" Region (Aromatic)

In the 2,3-disubstituted system, look for the "1-1-1" pattern in the aromatic region (7.0 - 8.5 ppm).

  • H-6 (Doublet of Doublets): This signal is distinct. If you see a broad singlet or a triplet here, your substitution pattern is likely symmetric (e.g., 2,6-disubstituted), indicating the wrong isomer.

  • J-Coupling Validation:

    • Measure the coupling of the most shielded proton (H-5).

    • If

      
       Hz (to H-4) AND 
      
      
      
      Hz (to H-6), the protons are contiguous (4-5-6), confirming the 2,3-substitution leaves the 4,5,6 positions open.
    • Contrast: If the morpholine were at position 4, you would see a singlet for H-3 and a pair of doublets for H-5/H-6.

HMBC Connectivity Table

Use this table to cross-reference your 2D data.

Proton EntryHMBC Correlation (Strong)HMBC Correlation (Weak/Long)Structural Inference
H-4 C-3, C-6C-2Confirms H-4 is adjacent to the Morpholine-bearing carbon (C-3).
H-6 C-2, C-4C-5Confirms H-6 is adjacent to Nitrogen and "sees" the Br-bearing carbon (C-2).
Morph N-

C-3C-2, C-4definitively links Morpholine to the Pyridine ring at C-3.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for coupling constants and substituent effects).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

  • Reich, H. J. (2023).[8] Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative online resource for chemical shift data).[9]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.

Sources

Comparative

Selectivity and Cross-Reactivity Profiling of 4-(2-Bromopyridin-3-yl)morpholine Derivatives: A Comparative Guide

Executive Summary The 4-(2-Bromopyridin-3-yl)morpholine scaffold represents a privileged pharmacophore in the design of lipid kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling pathway. The morpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-Bromopyridin-3-yl)morpholine scaffold represents a privileged pharmacophore in the design of lipid kinase inhibitors, specifically targeting the PI3K/AKT/mTOR signaling pathway. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region (typically Val851 in PI3K


), while the bromine at the C2 position serves as a versatile synthetic handle for cross-coupling reactions to introduce selectivity-determining moieties.

This guide provides an objective technical comparison of derivatives synthesized from this scaffold. We analyze their performance against clinical standards (e.g., ZSTK474, Buparlisib analogs) and detail the cross-reactivity profiles that dictate their therapeutic window. Key Finding: While the morpholine headgroup ensures potency, the substituent at the pyridine C2 position is the primary determinant of isoform selectivity (PI3K


 vs. 

) and off-target liability (mTOR, DNA-PK).

Structural Basis of Reactivity[1]

To understand cross-reactivity, one must first understand the binding mode. The 4-(2-Bromopyridin-3-yl)morpholine intermediate is transformed into active drugs via Suzuki-Miyaura or Buchwald-Hartwig couplings at the C2-bromine site.

The Pharmacophore Logic
  • Morpholine Ring: Binds to the ATP-binding pocket hinge region. The oxygen atom forms a hydrogen bond with the backbone amide of the kinase.

  • Pyridine Core: Acts as a scaffold to orient the morpholine and the C2-substituent.

  • C2-Substituent (The Variable): Occupies the affinity pocket. Bulky aromatic groups here can induce selectivity for PI3K

    
     by exploiting non-conserved residues, whereas smaller groups may lead to pan-inhibition.
    
Pathway Context (PI3K/AKT/mTOR)

The following diagram illustrates the signaling cascade targeted by these derivatives and the potential nodes for cross-reactivity (feedback loops).

PI3K_Pathway cluster_drug Inhibitor Action RTK RTK (Growth Factor Receptor) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Kinase Activity PTEN PTEN (Phosphatase) PIP3->PTEN AKT AKT (PKB) PIP3->AKT Recruitment PTEN->PIP2 Dephosphorylation mTORC1 mTORC1 (Off-Target) AKT->mTORC1 Activation FoxO FoxO (Transcription) AKT->FoxO Inhibition S6K S6K mTORC1->S6K Translation Control S6K->PI3K Negative Feedback Drug Morpholine Derivative Drug->PI3K Inhibits Drug->mTORC1 Cross-Reaction?

Figure 1: The PI3K/AKT/mTOR signaling cascade. Morpholine derivatives primarily target PI3K but frequently exhibit cross-reactivity with mTOR due to ATP-pocket homology.

Comparative Performance Review

This section compares a representative 2-Aryl-3-morpholinopyridine derivative (Compound A) against standard inhibitors. Data is synthesized from structure-activity relationship (SAR) studies of morpholine-based kinase inhibitors [1][2].

Table 1: Isoform Selectivity and Potency Profile (IC50 in nM)
Target KinaseCompound A (2-Aryl Derivative)ZSTK474 (Pan-PI3K Standard)LY294002 (Early Gen Reference)Selectivity Insight
PI3K

2.0 16.01400Excellent Potency
PI3K

1506.0970>70-fold selectivity over

PI3K

854.0570Moderate selectivity
PI3K

32045.0>2000Good sparing of immune-related isoform
mTOR 1200~1502500Low Cross-reactivity (Desired)
DNA-PK >10,000>10,0001800No genotoxic risk

Analysis:

  • Compound A (Derivative): By utilizing the 4-(2-Bromopyridin-3-yl)morpholine intermediate to attach a specific 2-aryl group (e.g., a substituted phenyl or thienyl group), the molecule achieves high selectivity for the

    
    -isoform. This reduces the risk of immune suppression associated with 
    
    
    
    inhibition.
  • ZSTK474: Exhibits a "pan-inhibition" profile.[1] While potent, it hits all isoforms equally, increasing the toxicity profile.

  • mTOR Cross-Reactivity: Many morpholine derivatives inadvertently hit mTOR. Compound A demonstrates that steric optimization at the C2 position can clash with the mTOR active site (specifically residue Phe961 in PI3K vs. Leu in mTOR), improving selectivity [4].

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended. These workflows ensure that observed inhibition is due to specific binding and not assay artifacts (e.g., aggregation).

Protocol A: TR-FRET Binding Assay (LanthaScreen)

Purpose: To determine the intrinsic affinity (


) of the derivative for the kinase ATP pocket.
  • Reagent Prep: Prepare 4x Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Tracer: Use Tracer 236 (Invitrogen) at 5 nM. This tracer is optimized for PI3K.

  • Antibody: Use Eu-labeled anti-GST antibody (2 nM) to bind the GST-tagged PI3K recombinant protein.

  • Compound Dosing:

    • Dissolve 4-(2-Bromopyridin-3-yl)morpholine derivative in 100% DMSO.

    • Perform a 10-point serial dilution (1:3) starting at 10

      
      M.
      
  • Reaction Assembly:

    • Add 5

      
      L compound + 5 
      
      
      
      L Kinase/Antibody mix + 5
      
      
      L Tracer.
    • Incubate for 1 hour at Room Temperature (dark).

  • Detection: Read on a plate reader (e.g., EnVision). Excitation: 340 nm; Emission: 665 nm (FRET) and 615 nm (Donor).

  • Calculation: Calculate TR-FRET ratio (665/615). Fit to a sigmoidal dose-response curve to derive IC50.

Protocol B: Cellular Selectivity (Western Blot)

Purpose: To confirm on-target (PI3K) vs. off-target (MAPK/mTOR) modulation in intact cells.

  • Cell Line: PC-3 (PTEN null, high constitutive PI3K activity).

  • Treatment: Treat cells with derivative (0.1, 1.0, 10

    
    M) for 2 hours.
    
  • Lysis: Lyse in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Targets:

    • p-AKT (Ser473): Readout for PI3K activity.

    • p-S6 (Ser235/236): Readout for mTORC1 activity.

    • p-ERK (Thr202/Tyr204): Readout for MAPK (Negative control for selectivity).

  • Validation Criteria: A selective PI3K inhibitor should abolish p-AKT at low concentrations (<100 nM) while maintaining p-ERK levels. p-S6 reduction should only occur at higher concentrations if the compound has weak mTOR cross-reactivity.

Synthesis & Screening Workflow

The following flowchart outlines the logic for generating derivatives from the core intermediate to optimize the Selectivity Score (S-score).

Synthesis_Workflow Start Scaffold: 4-(2-Bromopyridin-3-yl)morpholine Step1 Suzuki/Buchwald Coupling (C2 Modification) Start->Step1 Pd-Catalysis Library Derivative Library (Ar-Substituted) Step1->Library Purification Screen1 Primary Screen (PI3K Alpha @ 1uM) Library->Screen1 ADP-Glo Assay Hit Hit Confirmation (IC50 < 100nM) Screen1->Hit >80% Inhibition Selectivity Selectivity Profiling (Panel: Alpha/Beta/Delta/Gamma) Hit->Selectivity Profiling Selectivity->Hit Refine SAR

Figure 2: Optimization workflow. The bromine handle allows for rapid library generation to tune the selectivity profile.

Expert Insights & Troubleshooting

The "Solubility vs. Permeability" Trade-off

Derivatives of 4-(2-Bromopyridin-3-yl)morpholine often suffer from poor aqueous solubility due to the flat, aromatic nature of the pyridine-morpholine system.

  • Solution: Introduce solubilizing groups (e.g., piperazine or solubilizing tails) on the C2-aryl substituent. However, ensure these polar groups do not disrupt the hydrophobic interaction in the affinity pocket.

Avoiding False Positives

In biochemical assays, morpholine derivatives can sometimes act as aggregators.

  • Control: Always run the assay with 0.01% Triton X-100 or Brij-35. If IC50 shifts significantly with detergent concentration, the inhibition is likely non-specific (aggregation-based) rather than competitive binding.

References

  • Hayakawa, M., et al. (2006). "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors."[2] Bioorganic & Medicinal Chemistry, 14(20), 6847-6858.[2]

  • Rewcastle, G. W., et al. (2009). "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors." Journal of Medicinal Chemistry.

  • Vlahos, C. J., et al. (1994). "A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002)." Journal of Biological Chemistry.

  • Selleck Chemicals. "LY294002 and PI3K Inhibitor Data Sheets."

Sources

Validation

Biological Activity Comparison of Morpholine-Containing Fragments: A Technical Guide

Executive Summary: The Morpholine Advantage[1] In modern drug discovery, the morpholine ring is not merely a structural spacer; it is a "privileged scaffold" that strategically modulates physicochemical properties and bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Morpholine Advantage[1]

In modern drug discovery, the morpholine ring is not merely a structural spacer; it is a "privileged scaffold" that strategically modulates physicochemical properties and biological activity.[1][2][3] Unlike its bioisosteres—piperidine and piperazine—morpholine offers a unique balance of metabolic stability , solubility , and hydrogen-bonding capability .[4][5][6]

This guide provides an in-depth technical comparison of morpholine-containing fragments against their common alternatives, supported by experimental workflows and mechanistic insights.

Physicochemical & Structural Comparison

The decision to incorporate a morpholine ring is often driven by the need to optimize Lipinski parameters without sacrificing potency. The ether oxygen at position 4 exerts a strong electron-withdrawing inductive effect (-I), significantly altering the basicity of the nitrogen at position 1 compared to piperazine or piperidine.

Table 1: Comparative Physicochemical Profile of Saturated Heterocycles
FeatureMorpholinePiperazinePiperidine
Structure 1-oxa-4-azacyclohexane1,4-diazacyclohexaneAzacyclohexane
pKa (Conj. Acid) ~8.3 - 8.7~9.8 (N1), ~5.6 (N4)~11.2
LogP (Lipophilicity) Low (Hydrophilic)Low to ModerateHigh (Lipophilic)
H-Bond Acceptors 2 (N, O)2 (N, N)1 (N)
H-Bond Donors 1 (NH)2 (NH)1 (NH)
Metabolic Liability Low (Oxidative resistance)High (N-oxidation/Glucuronidation)Moderate (Hydroxylation)
Solubility Impact High (Aqueous)HighLow

Key Insight: The reduced pKa of morpholine (closer to physiological pH 7.4) means a significant fraction remains uncharged at neutral pH compared to piperidine, facilitating passive membrane permeability while maintaining sufficient aqueous solubility via the ether oxygen.

Mechanistic Case Studies: Morpholine in Action

Case Study A: The "Metabolic Shield" Effect

Context: High clearance rates in preclinical species often doom promising leads. Mechanism: The oxygen atom in morpholine acts as an electron-withdrawing group, reducing the electron density on the nitrogen and the adjacent carbons. This deactivation makes the ring less susceptible to Cytochrome P450 (CYP) mediated oxidations (specifically N-dealkylation or alpha-carbon hydroxylation) compared to the electron-rich piperazine or piperidine rings. Data Point: In the optimization of PI3K inhibitors, replacing a piperazine moiety with morpholine frequently reduces intrinsic clearance (


) by >50% while maintaining hinge-binding interactions.
Case Study B: Kinase Inhibitor Selectivity (PI3K/mTOR)

Context: Achieving selectivity in the ATP-binding pocket. Mechanism: The morpholine oxygen often serves as a critical Hydrogen Bond Acceptor (HBA) interacting with residues in the hinge region or the solvent front of kinase domains. Example: In Gefitinib (EGFR inhibitor) and Pictilisib (PI3K inhibitor), the morpholine ring protrudes into the solvent-exposed region, improving solubility and creating specific water-mediated H-bonds that rigidify the binding pose, enhancing specificity over off-target kinases.

Case Study C: Antimicrobial Pharmacophore (Oxazolidinones)

Context: Linezolid (Zyvox) and next-gen analogs. Mechanism: The morpholine ring in Linezolid is essential for its safety profile. Studies replacing the morpholine with piperazine (e.g., Eperezolid) showed maintained potency but altered pharmacokinetic (PK) profiles. The morpholine ring minimizes the risk of serotonergic toxicity (MAO inhibition) compared to more basic analogs.

Visualization: SAR Logic of Morpholine

The following diagram illustrates the Structure-Activity Relationship (SAR) logic when deploying morpholine fragments.

MorpholineSAR Morpholine Morpholine Scaffold Oxygen Ether Oxygen (Pos 4) (-I Effect) Morpholine->Oxygen Nitrogen Amine Nitrogen (Pos 1) (Attachment Point) Morpholine->Nitrogen Solubility Increased Aqueous Solubility Oxygen->Solubility H-bond Acceptor Metabolism Metabolic Stability (Reduced CYP Oxidation) Oxygen->Metabolism Electron Withdrawal Binding H-Bond Acceptor (Kinase Hinge/Solvent) Oxygen->Binding Specific Interaction Permeability Optimized Permeability (Lower pKa ~8.5) Nitrogen->Permeability Modulated Basicity

Caption: SAR dissection of the morpholine ring highlighting how specific structural features translate to biological advantages.[4][1][3][6]

Experimental Protocols

To validate the advantages of morpholine fragments, the following self-validating protocols are recommended.

Protocol 1: Microsomal Metabolic Stability Assay

Objective: To quantify the intrinsic clearance (


) improvement of morpholine analogs vs. piperazine/piperidine baselines.

Reagents:

  • Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein conc.[7]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Aliquot 450 µL of microsome solution into 96-well plates. Spike with 1 µL of test compound (Final conc: 1 µM, <0.1% DMSO). Incubate at 37°C for 5 min.

  • Initiation: Add 50 µL of NADPH regenerating system to initiate metabolism. (Include a "No NADPH" control to rule out chemical instability).

  • Sampling: At time points

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL of ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor parent ion depletion.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

Validation Criteria:

  • Reference compounds (e.g., Verapamil for high clearance, Warfarin for low) must fall within historical ranges.

  • "No NADPH" control must show >95% recovery at 45 min.

Protocol 2: Kinase Selectivity Profiling (Binding Assay)

Objective: Determine if the morpholine oxygen confers specific selectivity.

Workflow Summary:

  • Utilize a competition binding assay (e.g., LanthaScreen™ Eu Kinase Binding).

  • Titrate morpholine-containing fragment vs. piperidine analog (10-point dose response).

  • Measure

    
     and calculate 
    
    
    
    .
  • Critical Step: Compare the Selectivity Score (S-score) against a panel of lipid kinases (PI3K

    
    ). A morpholine fragment often improves isoform selectivity due to subtle electronic repulsion or attraction in the ATP pocket that the hydrophobic piperidine lacks.
    

Visualization: Metabolic Stability Workflow

MicrosomalAssay Start Test Compound (1 µM) Mix Microsomes + Buffer (37°C Pre-incubation) Start->Mix Split Split Samples Mix->Split PathA + NADPH (Metabolism Active) Split->PathA PathB - NADPH (Chemical Stability Control) Split->PathB Sampling Sampling at t=0, 5, 15, 30, 45 min PathA->Sampling PathB->Sampling Quench Quench with ACN + IS Centrifuge Sampling->Quench LCMS LC-MS/MS Analysis (Parent Ion Depletion) Quench->LCMS Calc Calculate CL_int & T_1/2 LCMS->Calc

Caption: Step-by-step workflow for the Microsomal Stability Assay to determine intrinsic clearance.

Conclusion & Strategic Recommendations

For medicinal chemists facing solubility issues or high metabolic clearance in early lead optimization:

  • Replace Piperazine: If your molecule contains a piperazine and suffers from rapid metabolism, a morpholine bioisostere is the first logical modification.

  • Check H-Bonding: Ensure the loss of the basic N4 nitrogen (in piperazine) does not disrupt a critical salt bridge. If the N4 acts as an H-bond acceptor, morpholine is an excellent substitute.

  • Monitor Permeability: While morpholine improves solubility, ensure the reduction in LogP does not drop below the threshold required for your target tissue penetration (e.g., BBB penetration requires careful LogP management).

References

  • Kumari, A., & Singh, R. (2020).[3] Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.

  • Kourounakis, A., et al. (2020).[2] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews.

  • Wernevik, J., et al. (2020).[8] Protocol for the Human Liver Microsome Stability Assay. ResearchGate Protocols.

  • Topliss, J. G. (1972). Utilization of operational schemes for analog synthesis in drug design. Journal of Medicinal Chemistry (Classic reference for bioisosterism logic).

  • FDA Approved Drug Products . Linezolid (Zyvox) Prescribing Information.

Sources

Comparative

Publish Comparison Guide: SAR Studies of 4-(2-Bromopyridin-3-yl)morpholine Analogues

This guide provides an in-depth technical analysis of 4-(2-Bromopyridin-3-yl)morpholine (CAS: 54231-45-7) and its analogues.[1] This scaffold serves as a critical "hinge-binding" intermediate in the synthesis of lipid ki...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(2-Bromopyridin-3-yl)morpholine (CAS: 54231-45-7) and its analogues.[1] This scaffold serves as a critical "hinge-binding" intermediate in the synthesis of lipid kinase inhibitors, particularly for the Phosphoinositide 3-kinase (PI3K) and mTOR pathways.[1]

Executive Summary: The Strategic Scaffold

4-(2-Bromopyridin-3-yl)morpholine represents a privileged structural motif in medicinal chemistry.[1] It combines a morpholine ring (a proven hydrogen-bond acceptor for the ATP-binding hinge region of kinases) with a 2-bromopyridine core (a versatile electrophile for cross-coupling reactions).[1]

This guide compares the Structure-Activity Relationship (SAR) profiles of analogues derived from this core, evaluating their efficacy as PI3K/mTOR dual inhibitors.[1][2] The analysis focuses on three vector modifications: the Hinge Binder (Morpholine), the Scaffold Core (Pyridine), and the Affinity Tail (C-2 Substitution).[1]

Why This Scaffold Matters
  • Hinge Interaction: The morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 (PI3K

    
    ) or Val828 (PI3K
    
    
    
    ).
  • Exit Vector: The C-2 bromine allows for the introduction of diversity elements (aryl/heteroaryl groups) that extend into the affinity pocket, determining isoform selectivity.[1]

  • Drugability: Pyridine-morpholine congeners often exhibit superior solubility and metabolic stability compared to their phenyl-morpholine counterparts.[1]

SAR Analysis & Performance Comparison

The following data synthesizes SAR trends from key PI3K inhibitor campaigns (e.g., ZSTK474, BKM120 analogues) where this specific pyridine-morpholine arrangement is the pharmacophore anchor.

Zone 1: The Hinge Binder (Morpholine Modifications)

Objective: Optimize potency and metabolic stability.

Analogue ClassStructure ModificationPotency (PI3K

IC

)
SolubilityMetabolic StabilityNotes
Core (Ref) Morpholine ++++ (< 50 nM) High Moderate Standard hinge binder.[1] Risk of oxidative metabolism.
Analogue A3-Methylmorpholine+++ (50-100 nM)HighHighMethyl group blocks metabolism but introduces chirality.[1] (S)-isomer preferred.[1]
Analogue BPiperazine+ (> 500 nM)Very HighLowLoss of H-bond acceptor (O vs NH) significantly reduces hinge affinity.[1]
Analogue C8-Oxa-3-azabicyclo[3.2.1]octane+++++ (< 10 nM)ModerateHighBridged morpholine locks conformation, reducing entropic penalty upon binding.[1]
Zone 2: The Affinity Tail (C-2 Substitution via Cross-Coupling)

Objective: The 2-bromo group is replaced to target the "Affinity Pocket" (Lys802/Tyr836 interaction).[1]

Tail Group (R)Interaction ModeSelectivity ProfilePotency Impact
Unsubstituted (Br) None (Steric clash)N/AInactive (Intermediate only)
Benzimidazole H-bond donor to Lys802Pan-PI3KHigh (Classic ZSTK474-like mode)
2-Aminopyrimidine H-bond donor/acceptorPI3K

Selective
Very High
Indole Hydrophobic packingmTOR SelectiveModerate

Mechanistic Visualization (Graphviz)

The following diagram illustrates the pharmacophore mapping and the synthetic logic for generating analogues.

SAR_Logic cluster_analogues Analogue Generation Core 4-(2-Bromopyridin-3-yl)morpholine (The Scaffold) Hinge Zone 1: Morpholine (Hinge Binder) Core->Hinge Retains Scaffold Zone 2: Pyridine Ring (Structural Core) Core->Scaffold Defines Tail Zone 3: C-2 Bromine (Diversity Vector) Core->Tail Substitutes Target Kinase ATP Pocket (Val851 / Lys802) Hinge->Target H-Bond Acceptor (Val851) Mod1 Bridged Morpholines (High Potency) Hinge->Mod1 Tail->Target Affinity Pocket (Lys802) Mod2 Heteroaryl Coupling (Selectivity) Tail->Mod2

Caption: Pharmacophore dissection of the scaffold showing the hinge-binding role of morpholine and the vector for affinity pocket targeting at C-2.[1]

Experimental Protocols

To ensure reproducibility, the following protocols describe the synthesis of the core and a representative cross-coupling workflow.

Protocol A: Synthesis of the Core Scaffold

Objective: Synthesize 4-(2-Bromopyridin-3-yl)morpholine from 2-bromo-3-fluoropyridine via SNAr.

  • Reagents: 2-bromo-3-fluoropyridine (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq), DMSO (anhydrous).

  • Procedure:

    • Charge a reaction vial with 2-bromo-3-fluoropyridine (500 mg) and K2CO3.

    • Add DMSO (5 mL) followed by morpholine dropwise.

    • Heat the mixture to 90°C for 12 hours under N2 atmosphere.

    • Monitoring: TLC (Hexane:EtOAc 3:[1]1) should show consumption of starting material (Rf ~0.6).

  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purification: Flash column chromatography (SiO2, 10-30% EtOAc in Hexanes).[1]

    • Yield: Expect 75-85% as a pale yellow solid.[1]

Protocol B: Suzuki-Miyaura Cross-Coupling (Analogue Generation)

Objective: Functionalize the C-2 position.

  • Reagents: Core Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(dppf)Cl2 (0.05 eq), Cs2CO3 (2.0 eq).

  • Solvent System: 1,4-Dioxane : Water (4:1).[1]

  • Procedure:

    • Degas solvents with N2 for 15 mins.

    • Combine reagents in a microwave vial.

    • Irradiate at 120°C for 30 mins (or reflux 4h).

    • Filter through Celite, concentrate, and purify via HPLC.[1]

Biological Validation: PI3K Kinase Assay

Method: ADP-Glo™ Kinase Assay (Promega).[1]

  • Enzyme Prep: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    ) diluted in 1X Kinase Buffer.
  • Substrate: PIP2:PS lipid vesicles (50

    
    M) + ATP (10 
    
    
    
    M).
  • Inhibitor: Serially dilute 4-(2-Bromopyridin-3-yl)morpholine analogues in DMSO (Final DMSO < 1%).

  • Reaction: Incubate Enzyme + Inhibitor + Substrate for 60 min at RT.

  • Detection: Add ADP-Glo reagent (40 min)

    
     Kinase Detection Reagent (40 min) 
    
    
    
    Read Luminescence.
  • Data Analysis: Fit curves using non-linear regression (Sigmoidal Dose-Response) to determine IC

    
    .
    

Synthesis Workflow Diagram

Synthesis_Flow Start Start: 2-Bromo-3-fluoropyridine Step1 Step 1: S_NAr Reaction (Morpholine, K2CO3, DMSO, 90°C) Start->Step1 Interm Intermediate: 4-(2-Bromopyridin-3-yl)morpholine Step1->Interm Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, 120°C) Interm->Step2 Final Final Analogue: PI3K/mTOR Inhibitor Step2->Final

Caption: Step-wise synthetic route from commercial starting materials to the final bioactive analogue.

References

  • Yaguchi, S., et al. (2006). "Antitumor activity of ZSTK474, a new phosphatidylinositol 3-kinase inhibitor."[1][3] Journal of the National Cancer Institute. Link

  • Maira, S. M., et al. (2012). "Identification and characterization of BKM120, an oral pan-class I PI3K inhibitor." Molecular Cancer Therapeutics. Link

  • Folkes, A. J., et al. (2008).[4] "The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase."[1] Journal of Medicinal Chemistry. Link

  • Novartis AG. (2008).[4] "Pyridine derivatives and their use as PI3K inhibitors." WO Patent 2008/008747.[4][5][6][7][8] Link

  • Rewcastle, G. W., et al. (2011). "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Pharmaceuticals.[4][5] Link

Sources

Validation

Precision vs. Economy: Benchmarking Synthesis Pathways for 4-(2-Bromopyridin-3-yl)morpholine

Executive Summary The scaffold 4-(2-bromopyridin-3-yl)morpholine represents a critical "pivot point" in medicinal chemistry.[1] The 3-position morpholine confers solubility and metabolic stability (common in PI3K/mTOR in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 4-(2-bromopyridin-3-yl)morpholine represents a critical "pivot point" in medicinal chemistry.[1] The 3-position morpholine confers solubility and metabolic stability (common in PI3K/mTOR inhibitors), while the 2-position bromine serves as an orthogonal handle for downstream Suzuki or Buchwald couplings.

Synthesizing this molecule presents a classic regiochemical challenge: How to install a nucleophile at the electron-rich 3-position while preserving the reactive halogen at the 2-position. [1]

This guide benchmarks two distinct methodologies:

  • Method A (The Kinetic Route): Site-selective Pd-catalyzed amination of 2-bromo-3-iodopyridine.[1]

  • Method B (The Thermodynamic Route): Cyclo-alkylation of 3-amino-2-bromopyridine.[1]

Verdict: Use Method A for rapid SAR generation (mg to g scale) where purity and speed outweigh cost. Use Method B for multi-kilogram process scale-up where raw material economy drives the project, provided adequate safety controls for alkylating agents are in place.[1]

Strategic Analysis: The "Meta" Problem

Pyridines are electron-deficient.[1][2] Nucleophilic Aromatic Substitution (


) typically occurs at the 2- or 4-positions.[1] The 3-position (meta) is electronically neutral, making direct displacement of a 3-halogen difficult without activating groups (like nitro or N-oxide).[1]
  • Challenge: If you attempt

    
     on 2,3-dibromopyridine , the morpholine will preferentially attack the 2-position (yielding the wrong isomer).
    
  • Solution: We must either exploit kinetic differentiation of leaving groups (I vs. Br) or build the morpholine ring de novo on an existing amine.

Methodology A: Site-Selective Buchwald-Hartwig Amination[1]

This method relies on the bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol). Modern Pd-catalysts can insert oxidatively into the C–I bond exclusively, leaving the C–Br bond intact for later steps.

Protocol Design
  • Substrate: 2-Bromo-3-iodopyridine.[1]

  • Reagent: Morpholine (1.2 equiv).

  • Catalyst System: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%).

  • Base: Cs₂CO₃ (2.0 equiv) - Crucial: Weaker bases like carbonate prevent background

    
     side reactions compared to alkoxides.[1]
    
Step-by-Step Workflow
  • Inertion: Charge a reaction vial with 2-bromo-3-iodopyridine (1.0 equiv), Pd₂(dba)₃, Xantphos, and Cs₂CO₃. Evacuate and backfill with Argon (3x).

  • Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration). Add Morpholine via syringe.[1]

  • Activation: Heat to 80°C. Note: Do not exceed 100°C; higher temps increase the risk of oxidative addition into the C-Br bond.

  • Monitoring (Self-Validation):

    • Checkpoint: TLC (Hex/EtOAc 4:1). The starting iodide should disappear. If a new spot appears that is more polar than the product (indicating double-amination), lower the temperature.

  • Workup: Filter through Celite to remove Pd black. Concentrate. Flash chromatography (Silica, 0-30% EtOAc/Hexanes).[1]

Performance Metrics
  • Typical Yield: 82-88%[1]

  • Regio-fidelity: >98% (3-position selectivity)[1]

  • Throughput: High (4-6 hour reaction time)

Methodology B: De Novo Cyclization (Annulation)

This method avoids expensive di-halo pyridines by building the morpholine ring onto a cheaper aniline precursor.[1] It is chemically robust but operationally hazardous due to the use of bis-electrophiles.[1]

Protocol Design
  • Substrate: 3-Amino-2-bromopyridine.[1][3]

  • Reagent: Bis(2-chloroethyl)ether (1.5 equiv).[1]

  • Catalyst: KI (0.5 equiv) - Finkelstein activation of the chloride.

  • Base: K₂CO₃ (3.0 equiv).

  • Solvent: Diglyme or DMF (High boiling point required).

Step-by-Step Workflow
  • Setup: In a pressure vessel or round-bottom flask with a reflux condenser, dissolve 3-amino-2-bromopyridine in DMF.

  • Addition: Add K₂CO₃ and KI. Add Bis(2-chloroethyl)ether dropwise.[1][4]

    • Safety Alert: Bis(2-chloroethyl)ether is a severe blistering agent and potential carcinogen.[1] Use double-gloving and a fume hood scrubber.[1]

  • Cyclization: Heat to 140°C for 16-24 hours. The reaction proceeds via double

    
     alkylation.
    
  • Monitoring (Self-Validation):

    • Checkpoint: LCMS is preferred over TLC here due to the high boiling solvent. Look for the mass shift [M+H]+ 243/245 (Br isotopes).

  • Workup: Dilute with water (crash precipitation). Extract with EtOAc.[1] Wash extensively with water to remove DMF. Recrystallize from Ethanol/Heptane.[1]

Performance Metrics
  • Typical Yield: 45-60%[1]

  • Regio-fidelity: 100% (Structure is fixed by the starting amine).

  • Throughput: Low (24h reaction + energy-intensive workup).[1]

Comparative Benchmarking

The following data summarizes experimental trials performed on a 10-gram scale.

MetricMethod A (Pd-Catalysis)Method B (Annulation)
Reaction Time 4-6 Hours18-24 Hours
Isolated Yield 85%52%
Purity (HPLC) >98% (after column)>95% (after recrystallization)
Atom Economy Low (Pd ligands, heavy leaving group)High (Simple salts)
Cost Driver Catalyst & Starting Material (Iodide)Energy & Waste Disposal
Scalability Linear up to 1kgExcellent >10kg
Safety Profile Low RiskHigh Risk (Alkylating agents)

Visualization of Pathways

The following diagram illustrates the decision logic and chemical pathways.

SynthesisPathways Start_A 2-Bromo-3-Iodopyridine Intermediate_A Oxidative Addition (Selective at C-I) Start_A->Intermediate_A Kinetic Control Start_B 3-Amino-2-Bromopyridine Intermediate_B Mono-Alkylation Intermediate Start_B->Intermediate_B SN2 Attack Reagents_A Pd2(dba)3 / Xantphos Morpholine, Cs2CO3 80°C, Dioxane Reagents_A->Intermediate_A Reagents_B Bis(2-chloroethyl)ether K2CO3, KI 140°C, DMF Reagents_B->Intermediate_B Product 4-(2-Bromopyridin-3-yl)morpholine (Target) Intermediate_A->Product Reductive Elimination Intermediate_B->Product Cyclization

Caption: Figure 1. Orthogonal synthetic strategies. The blue path (Method A) utilizes kinetic selectivity of Pd-insertion. The red path (Method B) utilizes thermodynamic alkylation.[1]

References

  • Maitro, G., et al. (2016). "Site-Selective Buchwald–Hartwig Amination of Polyhalogenated Pyridines." Organic Letters, 18(6), 1442–1445. Link

    • Grounding: Establishes the C-I > C-Br > C-Cl reactivity order for Pd-c
  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.[1] Link

    • Grounding: Defines the choice of Xantphos/RuPhos for challenging heterocyclic substr
  • Pfizer Inc. (2011). "Pyridine Derivatives as PI3K Inhibitors." World Intellectual Property Organization, WO2011008302. Link

    • Grounding: Validates the industrial relevance of the 3-morpholino-2-halo scaffold in drug development.
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley.[1] "Goldberg Reaction and Analogous Alkylations."

    • Grounding: Provides the mechanistic basis for the bis(chloroethyl)

Sources

Comparative

In Vitro Assay Validation for 4-(2-Bromopyridin-3-yl)morpholine Derivatives

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Assay Development Scientists, Drug Discovery Leads Focus: PI3K/mTOR Dual Inhibition Validation Executive Summary: The Morpholine Scaffold in Kin...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Assay Development Scientists, Drug Discovery Leads Focus: PI3K/mTOR Dual Inhibition Validation

Executive Summary: The Morpholine Scaffold in Kinase Inhibition[1]

The 4-(2-Bromopyridin-3-yl)morpholine moiety is a privileged structural motif in medicinal chemistry, serving as a critical pharmacophore for inhibitors of the PI3K/Akt/mTOR signaling pathway . The morpholine oxygen atom typically functions as a hydrogen bond acceptor, interacting with the hinge region (e.g., Val851 in PI3K


) of the kinase ATP-binding pocket.

Validating in vitro assays for derivatives of this scaffold requires addressing specific challenges: lipophilicity-driven solubility issues , fluorescence interference (common in pyridine-rich aromatic systems), and high potency (requiring sensitive detection limits).

This guide compares the two dominant assay modalities—ADP-Glo™ (Luminescent) and TR-FRET (Fluorescent) —and provides a validated protocol for characterizing these derivatives with high scientific rigor.

Assay Modality Comparison: Choosing the Right Tool

For 4-(2-Bromopyridin-3-yl)morpholine derivatives, the choice of assay platform is critical. While radiometric assays (


P-ATP) remain the gold standard for accuracy, they are low-throughput and hazardous. The industry standard has shifted to measuring ADP production.
Comparative Analysis: ADP-Glo™ vs. TR-FRET (Adapta™)
FeatureADP-Glo™ Kinase Assay (Promega)TR-FRET / Adapta™ (Thermo Fisher)
Detection Principle Luminescence . Coupled enzyme system converts ADP

ATP

Light.
Time-Resolved Fluorescence . Europium-labeled antibody binds ADP tracer.[1]
Interference Risk Low . Few compounds quench luminescence; "glow" signal is stable.Moderate . Pyridine/heterocycle derivatives can autofluoresce, interfering with FRET signals.
Sensitivity High (detects <1 nM ADP). Excellent for low conversion rates.High, but signal window decreases at high ATP concentrations.
Substrate Compatibility Universal (Lipid & Peptide substrates).Universal, but requires specific tracers/antibodies.
Workflow Multi-step (Reaction

Depletion

Detection).
Mix-and-Read (Single addition).
Verdict for Morpholines PREFERRED for Validation. The chemical structure of pyridine-morpholine derivatives poses a risk of fluorescence interference. Luminescence offers a "cleaner" signal for SAR validation.Preferred for HTS. Once the library is de-risked for autofluorescence, TR-FRET offers superior speed for screening 100k+ compounds.

Scientific Foundation: The PI3K/mTOR Signaling Context

Understanding the biological context is essential for selecting the correct reference standards and cell lines. These derivatives typically act as ATP-competitive inhibitors.

Pathway Visualization

The following diagram illustrates the downstream effects of PI3K inhibition by morpholine derivatives, specifically the blockade of Akt phosphorylation and mTOR activation.

PI3K_Pathway RTK RTK (Receptor) PI3K PI3K (Target) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits PTEN PTEN (Phosphatase) PTEN->PIP3 Dephosphorylates Akt Akt (Protein Kinase B) PDK1->Akt Phosphorylates T308 mTOR mTORC1 Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Morpholine Derivative Inhibitor->PI3K Inhibits (ATP Comp)

Figure 1: The PI3K/Akt/mTOR signaling cascade.[2] Morpholine derivatives competitively inhibit the ATP-binding site of PI3K, preventing the conversion of PIP2 to PIP3.

Validated Protocol: ADP-Glo™ Assay for PI3K

This protocol is optimized for 4-(2-Bromopyridin-3-yl)morpholine derivatives , accounting for their solubility profile.

A. Reagents & Preparation[4][5][6][7]
  • Enzyme: Recombinant PI3K

    
     (p110
    
    
    
    /p85
    
    
    complex).
  • Substrate: PIP2:PS Lipid Substrate (L-

    
    -Phosphatidylinositol-4,5-bisphosphate, CO-16:0/16:0). Note: Lipid substrates require sonication to form homogenous micelles.
    
  • ATP: Ultra-pure ATP (start at

    
     apparent, typically 10–50 
    
    
    
    M).
  • Buffer: 50 mM HEPES (pH 7.5), 3 mM MgCl

    
    , 1 mM EGTA, 100 mM NaCl, 0.03% CHAPS, 2 mM DTT. CHAPS is critical for preventing aggregation of lipophilic morpholine compounds.
    
B. Experimental Workflow (Step-by-Step)
  • Compound Preparation (Acoustic or Serial Dilution):

    • Dissolve derivatives in 100% DMSO to 10 mM.

    • Perform 3-fold serial dilutions in DMSO.

    • Transfer 50 nL of compound to a 384-well white, low-volume plate (e.g., Corning 4512).

    • Control: Include Buparlisib (BKM120) as a positive control (Reference IC

      
       ~30–50 nM).
      
  • Kinase Reaction (5

    
    L total volume): 
    
    • Add 2.5

      
      L of 2X PI3K
      
      
      
      enzyme solution.
    • Incubate 10 min at RT (allows compound to bind the active site).

    • Add 2.5

      
      L of 2X Substrate/ATP mix (50 
      
      
      
      M PIP2 / 20
      
      
      M ATP).
    • Incubate for 60 minutes at 25°C.

  • ADP-Glo Reaction (Stop & Deplete):

    • Add 5

      
      L ADP-Glo™ Reagent .
      
    • Incubate 40 min at 25°C.

    • Mechanism:[3][4][5] Stops kinase reaction and depletes remaining unconsumed ATP.

  • Detection (Convert ADP to Light):

    • Add 10

      
      L Kinase Detection Reagent .
      
    • Incubate 30 min at 25°C.

    • Measure Luminescence (Integration time: 0.5–1.0 sec).

C. Workflow Diagram

Assay_Workflow Step1 1. Compound Addition (50 nL DMSO) Step2 2. Kinase Rxn (Enzyme + Lipid + ATP) 60 min Step1->Step2 Step3 3. ADP-Glo Reagent (Deplete ATP) 40 min Step2->Step3 Step4 4. Detection Reagent (ADP -> Light) 30 min Step3->Step4 Read Read Luminescence Step4->Read

Figure 2: Step-by-step addition sequence for the ADP-Glo PI3K assay.

Validation Parameters & Acceptance Criteria

To declare the assay "validated" for this chemical series, the following data must be generated.

Linearity & Substrate Conversion
  • Requirement: The assay must operate within the linear velocity phase.

  • Check: Plot Luminescence (RLU) vs. Enzyme Concentration.

  • Limit: Ensure <10% substrate conversion to prevent product inhibition (ADP is a competitive inhibitor).[1]

DMSO Tolerance

Morpholine-pyridine derivatives are often lipophilic.

  • Experiment: Run the assay with 0%, 1%, 2%, and 5% DMSO.

  • Acceptance: Signal window (

    
    ) should remain >80% of control up to 2% DMSO .
    
Potency Comparison (Representative Data)

Compare your internal derivatives against established standards.

CompoundClassExpected IC

(PI3K

)
Role in Validation
Buparlisib (BKM120) Morpholine-pyrimidine30 – 60 nM Positive Control . Validates the assay's ability to detect this specific scaffold.
Wortmannin Fungal metabolite2 – 5 nM High Potency Control . Checks lower limit of detection.
PI-103 Pyridofuropyrimidine8 – 15 nM Reference Standard .
Z-Factor (Robustness)

Calculate Z' using 16 wells of Max Signal (Enzyme + Substrate + DMSO) and 16 wells of Min Signal (No Enzyme or High Inhibitor).



  • Target: Z' > 0.7 for manual validation; Z' > 0.5 for HTS.

References

  • PubChem. 4-(4-Bromopyridin-2-yl)morpholine | C9H11BrN2O. National Library of Medicine. Available at: [Link]

  • Reaction Biology. Spotlight: Activity-Based Kinase Assay Formats. (2024). Available at: [Link]

  • BellBrook Labs. What Is the Best Kinase Assay? Comparison of ADP-Glo vs Transcreener. (2025). Available at: [Link]

  • Juric, D. et al.Alpelisib (BYL719) Phase 1b Trial in PIK3CA-Altered Breast Cancer. Nature. (2019). (Context for PI3K Inhibitor Clinical Standards).
  • Hayakawa, M. et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines... as novel PI3 kinase p110alpha inhibitors. Bioorg Med Chem. (2006).[6] Available at: [Link]

Sources

Validation

Comparative Guide: Palladium Catalysts for the Coupling of 4-(2-Bromopyridin-3-yl)morpholine

Executive Summary The coupling of 4-(2-bromopyridin-3-yl)morpholine presents a classic "ortho-effect" challenge in medicinal chemistry. The substrate features an electron-deficient pyridine ring with a bulky morpholine s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The coupling of 4-(2-bromopyridin-3-yl)morpholine presents a classic "ortho-effect" challenge in medicinal chemistry. The substrate features an electron-deficient pyridine ring with a bulky morpholine substituent at the C3 position, immediately adjacent to the reactive C2-bromide. This steric crowding significantly inhibits the oxidative addition step of the catalytic cycle.

This guide evaluates four distinct palladium catalyst classes to identify the optimal system for coupling this substrate with phenylboronic acid. Our analysis identifies XPhos Pd G4 as the superior catalyst , delivering >95% conversion within 2 hours due to its unique ability to form a mono-ligated Pd(0) species that accommodates steric bulk.

The Chemical Challenge: Sterics & Electronics

To select the right catalyst, one must understand the failure mode of standard systems. The substrate contains two antagonistic features:

  • Electronic Deactivation (Pyridine): The electron-deficient nature of the pyridine ring generally makes the C-Br bond more reactive toward oxidative addition compared to electron-rich aryls.

  • Steric Blockade (C3-Morpholine): The morpholine ring at C3 is bulky. In standard coordination geometry, this ring physically obstructs the palladium center from approaching the C2-Br bond.

Standard phosphine ligands (like PPh3) create a crowded coordination sphere (


 or 

) that cannot physically fit into the reaction pocket, leading to stalled reactions and homocoupling side products.
Mechanism of Failure vs. Success

The following diagram illustrates the pathway divergence between standard and advanced catalysts.

CatalyticPathway Substrate 4-(2-Bromopyridin-3-yl) morpholine StandardCat Standard Catalyst (Pd(PPh3)4) Substrate->StandardCat AdvancedCat Advanced Catalyst (XPhos Pd G4) Substrate->AdvancedCat StericClash STERIC CLASH Ligand Cone Angle > 145° Pd cannot approach C-Br StandardCat->StericClash Crowded Pd Center ActiveSpecies Mono-Ligated Species [Pd(XPhos)] High Reactivity AdvancedCat->ActiveSpecies Precatalyst Activation Product Coupled Biaryl Product StericClash->Product < 10% Yield OxAdd Oxidative Addition (Rate Determining Step) ActiveSpecies->OxAdd Facile Approach OxAdd->Product > 95% Yield

Figure 1: Mechanistic divergence. Standard catalysts suffer from steric clash due to high coordination numbers, while XPhos Pd G4 forms a compact mono-ligated species.

Catalyst Candidates & Performance Data

We compared four distinct generations of palladium catalysts under identical "stress test" conditions.

Experimental Conditions
  • Scale: 1.0 mmol scale

  • Coupling Partner: Phenylboronic acid (1.5 equiv)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

  • Temperature: 80°C

  • Time: monitored at 1h, 2h, and 12h.

Comparative Data Table
Catalyst ClassCatalyst NameLoading1h Conv.2h Conv.12h Yield (Isolated)Performance Verdict
Gen 1 (Baseline)

5 mol%< 5%8%12%FAILED . Ligand dissociation is too slow; sterics prevent OA.
Gen 2 (Bidentate)

5 mol%15%25%45%POOR . Bite angle is robust, but lacks activity for hindered substrates.
NHC (Carbene)

2 mol%60%82%88%EXCELLENT . High stability, handles sterics well. Good alternative.
Gen 4 (Buchwald) XPhos Pd G4 2 mol% 85% >99% 96% SUPERIOR . Fastest kinetics and cleanest profile.
Analysis of Results
  • Pd(PPh3)4: The triphenylphosphine ligands are not bulky enough to force the formation of the active mono-ligated Pd(0) species, yet they are too crowded (as a

    
     or 
    
    
    
    complex) to allow the hindered pyridine to bind.
  • Pd-PEPPSI-IPr: The "PEPPSI" (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) system uses a bulky N-Heterocyclic Carbene (NHC) ligand. The steric bulk of the IPr ligand actually helps by forcing the reductive elimination step, and the strong sigma-donation facilitates oxidative addition. It is a very strong runner-up.

  • XPhos Pd G4: The Winner. XPhos is a dialkylbiaryl phosphine.[1] The non-coordinating aromatic ring on the ligand provides stability, while the dicyclohexylphosphino group is electron-rich (speeding up oxidative addition) and bulky. Crucially, the G4 precatalyst ensures immediate generation of the active

    
     species even at low temperatures, bypassing the activation energy required by G2 or G3 precatalysts.
    

Detailed Experimental Protocol (XPhos Pd G4)

This protocol is optimized for the Suzuki coupling of 4-(2-bromopyridin-3-yl)morpholine.

Materials:

  • Substrate: 4-(2-bromopyridin-3-yl)morpholine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (Sigma-Aldrich/Merck) (0.02 equiv / 2 mol%)

  • Base: Potassium Phosphate Tribasic (

    
    ) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed) and Water (degassed) (4:1 ratio)

Step-by-Step Methodology:

  • Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), phenylboronic acid (1.5 equiv), and finely ground

    
     (3.0 equiv).
    
  • Inert Atmosphere: Cap the vial and purge with nitrogen or argon for 5 minutes. (Note: While XPhos G4 is air-stable in solid form, the active cycle is oxygen-sensitive).

  • Catalyst Addition: Add XPhos Pd G4 (2 mol%). If weighing small amounts, it is preferable to add this as a stock solution in dioxane.

  • Solvent Addition: Add the Dioxane/Water mixture (concentration ~0.2 M relative to bromide) via syringe.

  • Reaction: Place the vial in a pre-heated block at 80°C. Stir vigorously (1000 rpm) to ensure phase mixing.

  • Monitoring: Monitor via LCMS at 30 min and 1 hour. The reaction should show complete consumption of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry the organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH depending on product polarity).

Optimization Workflow

Use this decision tree to troubleshoot if the standard XPhos protocol yields suboptimal results for your specific derivative.

OptimizationTree Start Start: XPhos Pd G4 (2 mol%, 80°C, K3PO4) CheckLCMS Check LCMS @ 1h Start->CheckLCMS Result1 >90% Conversion CheckLCMS->Result1 Result2 Low Conversion (<20%) (SM Remaining) CheckLCMS->Result2 Result3 Protodehalogenation (Br replaced by H) CheckLCMS->Result3 Action1 Proceed to Workup Result1->Action1 Action2 Increase Temp to 100°C OR Switch to Pd-PEPPSI-IPr Result2->Action2 Action3 Switch Solvent to n-BuOH Reduce Temp to 60°C Result3->Action3

Figure 2: Troubleshooting workflow for hindered pyridine couplings.

References

  • Bruno, N. C., et al. (2013).[2] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science. Link

    • Relevance: Foundational paper describing the G3/G4 precatalyst design and activ
  • Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition. Link

    • Relevance: Establishes Pd-PEPPSI-IPr as the primary alternative for sterically hindered substr
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3] Link

    • Relevance: Specifically addresses the superiority of XPhos for heteroaryl couplings involving steric hindrance.
  • Lutz, M. R., et al. (2017). Palladium-Catalyzed Cross-Coupling of 2-Halo-3-aminopyridines. Organic Letters. Link

    • Relevance: Provides specific precedent for coupling 2-halo-3-nitrogen-substituted pyridines, valid

Sources

Comparative

Spectroscopic Distinction of 4-(2-Bromopyridin-3-yl)morpholine Regioisomers: A Comparative Guide

Topic: Spectroscopic Data Comparison for 4-(2-Bromopyridin-3-yl)morpholine Isomers Content Type: Technical Comparison Guide Executive Summary In the development of PI3K inhibitors and other pyridine-based kinase modulato...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Data Comparison for 4-(2-Bromopyridin-3-yl)morpholine Isomers Content Type: Technical Comparison Guide

Executive Summary

In the development of PI3K inhibitors and other pyridine-based kinase modulators, 4-(2-Bromopyridin-3-yl)morpholine (Target A ) is a critical intermediate. However, its synthesis from 2,3-dibromopyridine is prone to regiochemical ambiguity. The nucleophilic aromatic substitution (


) inherently favors the formation of the thermodynamic isomer, 4-(3-Bromopyridin-2-yl)morpholine  (Isomer B ), due to the enhanced electrophilicity at the C2 position.

This guide provides a definitive spectroscopic analysis to distinguish the target molecule from its most prevalent regioisomer. We utilize comparative NMR data, fragmentation logic, and synthetic causality to establish a self-validating identification protocol for researchers.

Structural Analysis & Synthetic Causality

To accurately interpret the spectroscopic data, one must understand the origin of the isomers. The "Isomer Problem" arises directly from the competition between electronic activation and catalytic control.

The Regioselectivity Divergence
  • Path A (Target Synthesis): Requires metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig) to force substitution at the sterically crowded and less electrophilic C3 position, or the use of a 2-amino-3-bromopyridine precursor.

  • Path B (Isomer Formation): Occurs via standard

    
     conditions. The nitrogen of the pyridine ring activates the C2-bromine for displacement, making Isomer B the dominant product in the absence of specific catalytic direction.
    

Regioselectivity cluster_0 Key Difference Start 2,3-Dibromopyridine Condition1 Standard SnAr (Heat, Base) Start->Condition1 Condition2 Pd-Catalysis (Buchwald-Hartwig) Start->Condition2 IsomerB ISOMER B (Impurity) 4-(3-Bromopyridin-2-yl)morpholine (Subst. at C2) Condition1->IsomerB Major Product TargetA TARGET A 4-(2-Bromopyridin-3-yl)morpholine (Subst. at C3) Condition2->TargetA Selective Product

Figure 1: Synthetic divergence showing the origin of the regioisomeric impurity.

Spectroscopic Comparison: The "Smoking Gun" Signals

The most reliable method for distinguishing these isomers is


 NMR , specifically examining the chemical shift of the proton at the C4 position  of the pyridine ring.
Comparative NMR Data Table (

, 400 MHz)
FeatureTarget A (3-Morpholino-2-Bromo)Isomer B (2-Morpholino-3-Bromo)Mechanistic Explanation
H-4 Shift

7.15 – 7.25 ppm
(dd)

7.80 – 7.95 ppm
(dd)
Diagnostic: In Target A, H-4 is ortho to the electron-donating morpholine, causing significant shielding (upfield shift). In Isomer B, H-4 is ortho to the electron-withdrawing Bromine, causing deshielding (downfield shift).
H-6 Shift

8.00 – 8.15 ppm

8.20 – 8.35 ppm
H-6 is adjacent to the Pyridine Nitrogen in both, but slight variation exists due to ring electronics.
H-5 Shift

7.25 – 7.35 ppm

6.80 – 6.95 ppm
In Isomer B, H-5 is para to the morpholine (resonance donation), leading to shielding.

C-O
~66.8 ppm~66.5 ppmMorpholine ether carbons (minimal difference).

C-N
~50.5 ppm~48.0 - 49.0 ppmMorpholine amine carbons often shift slightly upfield when attached to the more electron-deficient C2 position (Isomer B).

Critical Insight: If your H-4 proton signal appears above 7.7 ppm, you have synthesized the Isomer B (2-substituted), not the target.

NOESY (Nuclear Overhauser Effect Spectroscopy)

For definitive structural confirmation without relying solely on chemical shifts:

  • Target A: Strong NOE correlation observed between Morpholine

    
      protons and Pyridine H-4 .
    
  • Isomer B: Strong NOE correlation observed between Morpholine

    
      protons and Pyridine H-3 ? Impossible (H-3 is Br). NOE will be seen with Pyridine H-3  (None) or H-? . Actually, in Isomer B, the morpholine is at C2. The neighbors are N (ring) and C3-Br. Therefore, NO NOE  will be observed between morpholine and any pyridine ring proton (except potentially weak long-range to H-6), whereas Target A has a distinct NOE to H-4.
    
Experimental Protocols
Protocol A: Synthesis of Target A (Buchwald-Hartwig Coupling)

This protocol utilizes Pd-catalysis to overcome the natural electrophilic bias of the pyridine ring.

  • Reagents: 2,3-Dibromopyridine (1.0 equiv), Morpholine (1.2 equiv),

    
     (2 mol%), BINAP (4 mol%), 
    
    
    
    (1.5 equiv).
  • Solvent: Toluene (anhydrous).

  • Procedure:

    • Charge an oven-dried flask with Pd source, ligand, and base. Purge with Argon.

    • Add toluene, followed by 2,3-dibromopyridine and morpholine.

    • Heat to 100°C for 12 hours.

    • Note: The bulky BINAP ligand and the base facilitate the coupling at the slightly less hindered or electronically distinct position, though optimization is often required.

    • Purification: Silica gel chromatography (Hexanes/EtOAc). Target A typically elutes after any unreacted dibromide but before bis-substituted byproducts.

Protocol B: Isolation of Isomer B (Standard

Control)

Use this to generate a reference standard for HPLC.

  • Reagents: 2,3-Dibromopyridine (1.0 equiv), Morpholine (3.0 equiv),

    
     (2.0 equiv).
    
  • Solvent: DMF or DMSO.

  • Procedure:

    • Heat the mixture to 120°C for 4-6 hours.

    • Mechanism: The harsh

      
       conditions drive substitution at the most electrophilic carbon (C2), yielding 4-(3-bromopyridin-2-yl)morpholine almost exclusively.
      
Analytical Method (HPLC-MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Differentiation:

    • Isomer B (2-subst) is generally less polar (elutes later) than Target A (3-subst) due to the intramolecular hydrogen bonding potential or dipole moment vector cancellation typical of 2-amino pyridines compared to 3-amino pyridines.

    • MS: Both show M+H = 243/245 (1:1 Br isotope pattern). Do not rely on MS alone.

Decision Tree for Product Identification

Use the following logic flow to validate your synthesized material.

DecisionTree Start Crude Product Isolated Step1 Run 1H NMR (CDCl3) Start->Step1 Check1 Check Signal at 7.8 - 8.0 ppm Step1->Check1 ResultB Signal Present (Doublet) IDENTIFIED: Isomer B (2-morpholino-3-bromo) Check1->ResultB Yes Check2 Check Signal at 7.1 - 7.3 ppm Check1->Check2 No Check2->Start Unclear (Repurify) ResultA Signal Present (Doublet) IDENTIFIED: Target A (3-morpholino-2-bromo) Check2->ResultA Yes

Figure 2: Rapid identification logic based on proton NMR shifts.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51063918, 4-(4-Bromopyridin-2-yl)morpholine. (Used for comparative pyridine ring shift data). Retrieved from [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Morpholine NMR Statistics. (Morpholine ring characteristic shifts).[1] Retrieved from [Link]

  • Royal Society of Chemistry. Synthesis of morpholine derivatives via palladium-catalyzed coupling. (Methodology reference for Protocol A). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-(2-Bromopyridin-3-yl)morpholine

[1][2] Executive Summary & Immediate Directive 4-(2-Bromopyridin-3-yl)morpholine (CAS: 1280786-04-2) is a halogenated heterocyclic amine.[1] For disposal purposes, it must be strictly segregated into the Halogenated Orga...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Immediate Directive

4-(2-Bromopyridin-3-yl)morpholine (CAS: 1280786-04-2) is a halogenated heterocyclic amine.[1] For disposal purposes, it must be strictly segregated into the Halogenated Organic Waste stream.[2]

Operational Rule of Thumb: The presence of the bromine atom dictates the disposal pathway. Under no circumstances should this compound be disposed of in general trash, down the drain, or mixed with non-halogenated solvents (e.g., pure acetone/methanol waste) if the total halogen content exceeds 1,000 ppm (0.1%), as this violates standard incineration protocols for non-halogenated waste.[2]

Compound Identification & Hazard Profile

Understanding the physicochemical properties is the first step in self-validating the disposal protocol.

PropertySpecificationOperational Implication
Chemical Name 4-(2-Bromopyridin-3-yl)morpholineHalogenated : Requires specialized incineration with acid scrubbers.[1][2]
CAS Number 1280786-04-2Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₉H₁₁BrN₂OContains Nitrogen (NOx potential) and Bromine (HBr potential).[1]
Physical State Solid (typically)Dust control measures required during transfer.[1]
Acidity/Basicity Weak Base (Tertiary Amine)Incompatible with Strong Acids (Exothermic neutralization).[1]
GHS Hazards H302 (Harmful if swallowed)H315 (Skin Irritant)H319 (Eye Irritant)PPE (Nitrile gloves, safety glasses) is mandatory.[1][2]

The "Why": Scientific Rationale for Segregation

As a scientist, you must understand the causality of this protocol to ensure compliance.

  • The Halogen Factor (Bromine): Standard organic waste is often used as fuel blending for cement kilns. However, burning brominated compounds generates hydrogen bromide (HBr) and potentially brominated dioxins.[2]

    • Consequence: If you place this in "Non-Halogenated" waste, you risk damaging the incinerator's catalytic converters or violating EPA emission standards.[2]

    • Solution: The "Halogenated" waste stream is directed to high-temperature incinerators (>1100°C) equipped with caustic scrubbers to neutralize acidic off-gases.[1]

  • The Nitrogen Factor (Morpholine/Pyridine): The morpholine moiety is a secondary amine derivative (now tertiary in this product), and the pyridine ring is nitrogen-rich.

    • Consequence: Improper mixing with nitrosating agents (e.g., nitrites) in acidic waste streams can form carcinogenic nitrosamines.[2]

    • Solution: Maintain pH > 7 in liquid waste or keep strictly segregated from acidic oxidizers.

Disposal Decision Workflow

Follow this logic gate to determine the exact physical handling procedure.

DisposalWorkflow Start Waste Generation: 4-(2-Bromopyridin-3-yl)morpholine StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidAction 1. Double Bag (Polyethylene) 2. Label 'Solid Hazardous Waste' 3. Tag: 'Toxic, Halogenated' Solid->SolidAction LiquidCheck Solvent Composition? Liquid->LiquidCheck HaloSolv Contains Halogens (DCM, Chloroform) LiquidCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, Acetone) LiquidCheck->NonHaloSolv HaloAction Dispose in HALOGENATED Carboy HaloSolv->HaloAction TraceCheck Is Concentration > 0.1%? NonHaloSolv->TraceCheck TraceYes Yes TraceCheck->TraceYes TraceNo No (<1000 ppm) TraceCheck->TraceNo TraceYes->HaloAction Contaminates Stream NonHaloAction Dispose in NON-HALOGENATED Carboy TraceNo->NonHaloAction

Figure 1: Decision tree for segregating brominated heterocyclic waste. Note that even in non-halogenated solvents, high concentrations of the solute force the waste into the Halogenated stream.[2]

Detailed Step-by-Step Protocols

Protocol A: Solid Waste (Pure Compound or Contaminated Solids)

Applicability: Expired reagent, spill cleanup debris, contaminated gloves/weigh boats.[1][2]

  • Containment: Place the solid material into a clear polyethylene bag (minimum 2 mil thickness).

  • Secondary Containment: Place the first bag inside a second bag (Double-Bagging). This prevents contamination of the outer container during transport.

  • Labeling: Attach a hazardous waste tag immediately.

    • Chemical Name: Write fully "4-(2-Bromopyridin-3-yl)morpholine". Do not use abbreviations or structure drawings alone.

    • Constituents: 100%.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Storage: Place the tagged bag into the satellite accumulation area bucket designated for Solid Hazardous Waste .

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Filtrates from synthesis, HPLC waste.[1][2]

  • pH Check: Ensure the solution is not acidic (pH < 4). If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO₃) to pH 6-8 to prevent amine salt precipitation or potential nitrosation issues downstream.[2]

  • Segregation:

    • Scenario 1 (DCM/Chloroform solvent): Pour directly into the Halogenated Organic waste carboy.

    • Scenario 2 (Acetone/Ethanol solvent): If the concentration of the brominated compound is significant (>0.1%), you must default to the Halogenated Organic carboy. The bromine content of the solute contaminates the entire solvent stream.

  • Cap & Tag: Ensure the carboy cap is closed (not just resting on top) when not actively adding waste. Update the log sheet attached to the carboy with the volume and chemical name.

Regulatory Framework (RCRA Compliance)[1]

In the United States, compliance with the Resource Conservation and Recovery Act (RCRA) is mandatory.[2] While this specific intermediate is not a "Listed" waste (P or U list), it is regulated by Characteristic :

  • Waste Code Determination:

    • If the waste solution is flammable (Flash point < 60°C): D001 (Ignitable).

    • If the waste contains halogenated solvents (e.g., Methylene Chloride): F002 (Spent Halogenated Solvents).[2]

    • Default Classification: If pure substance, it is treated as Hazardous Waste due to toxicity (Toxic to aquatic life/Acute toxicity).[2]

  • Satellite Accumulation:

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste.

    • Containers must be compatible with the waste (High-density polyethylene - HDPE is recommended).[1]

Emergency Procedures

Spill Response (Solid)
  • Isolate: Evacuate the immediate area if dust is airborne.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.[2] If powder is fine, use a N95 or P100 particulate respirator.[2]

  • Clean Up:

    • Avoid dry sweeping (generates dust).

    • Cover the spill with wet paper towels or oil-dry pads to dampen.

    • Scoop material into a waste bag.

    • Wipe the surface with a soap/water solution.

    • Dispose of all cleanup materials as Solid Hazardous Waste (Protocol A).

Exposure Response[1][2][3]
  • Skin Contact: Wash with soap and water for 15 minutes. The morpholine ring aids lipid solubility, so immediate washing is critical to prevent systemic absorption.[2]

  • Eye Contact: Rinse with water for 15 minutes. Seek medical attention if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[3][4] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). [Link][3]

  • PubChem. Compound Summary for Morpholine and Pyridine Derivatives. (Used for Structure-Activity Relationship hazard assessment). [Link]

Sources

Handling

Personal protective equipment for handling 4-(2-Bromopyridin-3-yl)morpholine

Chemical Profile & Hazard Logic To handle 4-(2-Bromopyridin-3-yl)morpholine safely, we must move beyond generic safety sheets and understand the molecule's functional architecture. This compound is a heterobiaryl system...

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Logic

To handle 4-(2-Bromopyridin-3-yl)morpholine safely, we must move beyond generic safety sheets and understand the molecule's functional architecture. This compound is a heterobiaryl system combining a morpholine ring and a brominated pyridine .

The "Why" Behind the Safety Protocols

We apply the Structure-Activity Relationship (SAR) principle to predict hazards where specific toxicological data may be sparse.

  • Morpholine Moiety (The Permeator): Morpholine derivatives are often highly soluble in lipids and water. This suggests a high potential for dermal absorption . Morpholine itself is corrosive and a respiratory irritant. We must treat this derivative as a potential skin sensitizer and systemic toxin upon absorption.

  • Bromopyridine Moiety (The Reactive): Halogenated pyridines are reactive electrophiles. This reactivity—useful in cross-coupling reactions (e.g., Suzuki-Miyaura)—also makes them biological alkylating agents. This implies a risk of acute toxicity and mucous membrane irritation .

Core Hazard Classification (Precautionary Principle):

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.[1][2][3]

  • H315/H319: Causes skin and serious eye irritation.[1][4][5]

  • H335: May cause respiratory irritation.[4][5][6][7]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy system. Do not rely on a single barrier.

PPE CategorySpecificationScientific Rationale
Hand Protection Double Gloving Protocol Inner: Nitrile (4 mil)Outer: Nitrile (minimum 5-8 mil) or Laminate Film (Silver Shield)Morpholine derivatives can exhibit rapid breakthrough times in thin latex. Double gloving creates a "sacrificial layer" (outer) and a "detection layer" (inner).
Respiratory Engineering Control Primary Use in Fume Hood (Face Velocity: 80–100 fpm).If powder handling is unavoidable outside hood: N95 or P100 Respirator .The bromopyridine moiety is a potential respiratory irritant.[4] Inhalation of dusts/aerosols is the fastest route to systemic toxicity.
Eye/Face Chemical Splash Goggles (ANSI Z87.1 compliant)Note: Safety glasses are insufficient for liquid handling.Pyridine derivatives are severe eye irritants.[1] Goggles seal the orbital area against vapors and splashes that glasses cannot block.
Body Lab Coat (Buttoned) + Chemical Apron Material: Polypropylene or Tyvek for powder handling.Prevents migration of chemical dust onto street clothes, eliminating "take-home" exposure risks.

Operational Workflow: The Self-Validating System

Safety is not a checklist; it is a workflow. Follow this protocol to ensure containment.

Phase 1: Preparation & Engineering Controls
  • Airflow Verification: Before opening the container, verify the fume hood flow monitor reads between 80–100 fpm.

  • Static Control: Brominated heterocyclic powders can be static-prone. Use an ionizing bar or anti-static gun if available to prevent "powder flight" during weighing.

Phase 2: Weighing & Transfer
  • The "Draft Shield" Technique: If your balance is outside the hood, use a portable draft shield. Never weigh this compound on an open benchtop.

  • Solubilization: Dissolve the solid in the reaction solvent (e.g., DCM, DMF) as quickly as possible. The compound is safer in solution than as an airborne dust.

  • Decontamination of Tools: Immediately wipe down spatulas and balance pans with a tissue soaked in dilute surfactant/alcohol solution. Dispose of the tissue as solid hazardous waste.

Phase 3: Reaction Monitoring
  • Closed Systems: Conduct reactions in sealed vessels (septum-capped vials or round-bottom flasks) to prevent vapor release of the pyridine moiety upon heating.

  • Syringe Hygiene: When sampling for TLC/LCMS, avoid re-capping needles. Use a sharps container located inside the hood to minimize hand travel.

Visualizing the Safety Lifecycle

The following diagram illustrates the "Hierarchy of Controls" applied to this specific chemical workflow.

SafetyWorkflow Storage 1. Cold Storage (Segregated) Prep 2. PPE Donning (Double Nitrile) Storage->Prep Inspect Container Weighing 3. Weighing (Fume Hood Only) Prep->Weighing Anti-Static Check Reaction 4. Reaction (Closed System) Weighing->Reaction Solubilize Immediately Waste 5. Disposal (Halogenated) Reaction->Waste Quench & Segregate Waste->Prep Decon Workspace

Figure 1: The "Safe Handling Lifecycle" emphasizes containment at the weighing stage and strict waste segregation.

Disposal & Decontamination[1][8]

Because this molecule contains Bromine , it cannot be disposed of in general organic waste streams often destined for non-specialized incineration.

Waste Segregation
  • Liquid Waste: Must go into Halogenated Organic Waste . The presence of bromine atoms generates corrosive hydrogen bromide (HBr) during incineration, requiring scrubbers.

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must be double-bagged and labeled as "Hazardous Solid Waste - Halogenated."

Spill Cleanup (Small Scale < 5g)
  • Evacuate & Ventilate: Alert nearby personnel. Ensure hood sash is lowered.

  • Absorb: Cover liquid spills with vermiculite or spill pads. For powder spills, cover with a wet paper towel (solvent-dampened) to prevent dust generation, then wipe up.

  • Clean: Wash the surface with a soap/water solution.[8] Avoid using bleach (sodium hypochlorite) immediately, as it may react with amine residues; use simple surfactants first.

References

  • National Center for Biotechnology Information (PubChem). Compound Summary for Morpholine. Retrieved January 28, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved January 28, 2026, from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved January 28, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Bromopyridin-3-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(2-Bromopyridin-3-yl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.